Methanesulfinyl-acetonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methylsulfinylacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NOS/c1-6(5)3-2-4/h3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDYQATNUIZPQSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40450308 | |
| Record name | METHANESULFINYL-ACETONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40450308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52109-49-6 | |
| Record name | METHANESULFINYL-ACETONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40450308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(Methylsulfonyl)acetonitrile: A Comprehensive Technical Guide for Researchers
CAS Number: 2274-42-2
(Methylsulfonyl)acetonitrile , also known as 2-(methylsulfonyl)acetonitrile, is a versatile building block in organic synthesis, particularly valued in the fields of medicinal chemistry and drug development. Its unique chemical structure, featuring both a nitrile and a methylsulfonyl group, imparts valuable reactivity, making it a key intermediate in the synthesis of a variety of heterocyclic compounds and other complex organic molecules with significant biological activity. This technical guide provides an in-depth overview of its chemical properties, synthesis, and applications, with a focus on experimental details and its role in the development of novel therapeutics.
Chemical and Physical Properties
(Methylsulfonyl)acetonitrile is a white to off-white crystalline solid. A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference |
| CAS Number | 2274-42-2 | [1][2] |
| Molecular Formula | C3H5NO2S | [1][3] |
| Molecular Weight | 119.14 g/mol | [1][2] |
| Melting Point | 81-84 °C | [2] |
| Boiling Point | 245.5 °C (predicted) | |
| Density | 1.35 g/cm³ (predicted) | |
| Appearance | White to off-white crystalline solid | |
| Solubility | Soluble in water, ethanol, and other polar organic solvents. | |
| SMILES | CS(=O)(=O)CC#N | [4] |
| InChI | InChI=1S/C3H5NO2S/c1-7(5,6)3-2-4/h3H2,1H3 | [1] |
Synthesis of (Methylsulfonyl)acetonitrile
While several methods for the synthesis of (Methylsulfonyl)acetonitrile have been reported, a common and effective approach involves the oxidation of a corresponding thioether. A detailed experimental protocol, adapted from a procedure for a similar compound, is provided below.[5][6]
Experimental Protocol: Oxidation of Methylthioacetonitrile
Materials:
-
Methylthioacetonitrile
-
Acetic acid
-
Hydrogen peroxide (30% solution)
-
Sodium tungstate dihydrate (catalyst)
-
Chloroform or Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve methylthioacetonitrile (1 equivalent) in acetic acid.
-
Add a catalytic amount of sodium tungstate dihydrate to the solution.
-
Cool the mixture in an ice bath and add 30% hydrogen peroxide (2-3 equivalents) dropwise, maintaining the reaction temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by carefully adding a saturated aqueous solution of sodium bisulfite to decompose any excess hydrogen peroxide.
-
Extract the aqueous mixture with chloroform or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure (Methylsulfonyl)acetonitrile.
Logical Workflow for Synthesis:
Caption: Workflow for the synthesis of (Methylsulfonyl)acetonitrile.
Applications in Drug Discovery and Development
The presence of both a nucleophilic methylene group (activated by the adjacent sulfonyl and nitrile groups) and an electrophilic nitrile group makes (Methylsulfonyl)acetonitrile a valuable synthon for constructing a diverse range of molecular architectures.
Role as a Key Building Block
(Methylsulfonyl)acetonitrile serves as a crucial starting material for the synthesis of various heterocyclic compounds, some of which have shown significant pharmacological activity. For instance, it has been utilized in the synthesis of substituted δ-pyrone ring analogues and 4,9-dihydropyrrolo[2,1-b]quinazolines.[2][4]
Synthesis of Kinase Inhibitors
A notable application of (Methylsulfonyl)acetonitrile is in the synthesis of kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways and are prominent in cancer therapy.[7][8][9][10][11] Specifically, 2-(methylsulfonyl)acetonitrile can be reduced to form a sulfonylethylamine intermediate, which is then incorporated into the final kinase inhibitor structure.[8][10]
Reaction Scheme for Intermediate Synthesis:
Caption: Synthesis of a key intermediate for kinase inhibitors.
Development of Anti-inflammatory Agents
Derivatives of (Methylsulfonyl)acetonitrile, particularly those containing a 4-(methylsulfonyl)phenyl moiety, have been investigated as potential anti-inflammatory agents.[12][13][14] These compounds often exhibit selectivity for cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. The methylsulfonyl group plays a critical role in the binding of these inhibitors to the active site of the COX-2 enzyme.
Safety and Handling
(Methylsulfonyl)acetonitrile is harmful if swallowed, in contact with skin, or if inhaled.[1] It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.
Conclusion
(Methylsulfonyl)acetonitrile is a chemical compound with significant utility in organic synthesis, particularly for the preparation of biologically active molecules. Its versatile reactivity allows for the construction of complex scaffolds found in various drug candidates, including kinase inhibitors and anti-inflammatory agents. The synthetic protocols and applications outlined in this guide are intended to provide researchers and drug development professionals with a solid foundation for utilizing this valuable building block in their own research endeavors. Further exploration of its reactivity and the biological activities of its derivatives is likely to uncover new opportunities for the development of novel therapeutics.
References
- 1. (Methylsulfonyl)acetonitrile | C3H5NO2S | CID 75283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (Methylsulfonyl)acetonitrile 97 2274-42-2 [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. (Methylsulfonyl)acetonitrile 97 2274-42-2 [sigmaaldrich.com]
- 5. CN101100450A - Method for preparing ethylsulfonyl acetonitrile - Google Patents [patents.google.com]
- 6. CN100497305C - Method for preparing ethylsulfonyl acetonitrile - Google Patents [patents.google.com]
- 7. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of kinase inhibitors containing a pentafluorosulfanyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Advances in covalent kinase inhibitors - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Pharmacological Evaluation of Antiinflammatory Mutual Amide Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
(Methylsulfonyl)acetonitrile: A Technical Guide for Chemical Research and Development
Introduction: (Methylsulfonyl)acetonitrile, also known as 2-(methylsulfonyl)acetonitrile or mesylacetonitrile, is a bifunctional organic compound containing both a sulfone and a nitrile group.[1][2] Its chemical structure, CH₃SO₂CH₂CN, makes it a valuable building block in organic synthesis.[1] The presence of the electron-withdrawing methylsulfonyl group acidifies the adjacent methylene protons, facilitating a range of chemical transformations. This guide provides a comprehensive overview of the chemical properties, synthesis, and safety considerations for (Methylsulfonyl)acetonitrile, tailored for researchers and professionals in drug development and chemical synthesis.
Chemical and Physical Properties
(Methylsulfonyl)acetonitrile is a solid at room temperature.[3] It is soluble in water, ether, and most organic solvents.[3] Key identifiers and physicochemical properties are summarized below.
Table 1: General and Chemical Identifiers
| Property | Value | Source(s) |
| CAS Number | 2274-42-2 | [1][4][5] |
| Molecular Formula | C₃H₅NO₂S | [4][5][6] |
| Molecular Weight | 119.14 g/mol | [1][4] |
| IUPAC Name | 2-methylsulfonylacetonitrile | [4] |
| Synonyms | Mesylacetonitrile, 2-(Methylsulfonyl)acetonitrile | [5][7] |
| InChI | 1S/C3H5NO2S/c1-7(5,6)3-2-4/h3H2,1H3 | [1][2][5] |
| InChIKey | FOTRKCAZUSJCQD-UHFFFAOYSA-N | [1][4][5] |
| Canonical SMILES | CS(=O)(=O)CC#N | [1][2][4] |
| EC Number | 218-888-5 | [1][4] |
| MDL Number | MFCD00014743 | [1] |
Table 2: Physical and Computed Properties
| Property | Value | Source(s) |
| Melting Point | 81-84 °C (lit.) | [1][2] |
| Boiling Point | 195-200 °C | [3] |
| Density | 1.258 g/cm³ | [3] |
| Solubility | Slightly soluble in water. | [3] |
| XLogP3-AA (LogP) | -1.4 | [4] |
| Topological Polar Surface Area | 66.3 Ų | [4] |
| Hydrogen Bond Acceptor Count | 3 | [8] |
| Hydrogen Bond Donor Count | 0 | [8] |
| Rotatable Bond Count | 1 | [8] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of (Methylsulfonyl)acetonitrile.
-
Infrared (IR) Spectroscopy : Fourier-transform infrared (FTIR) spectra have been recorded using techniques such as KBr wafer and Attenuated Total Reflectance (ATR).[4] Vapor phase IR data is also available.[4] These spectra are characterized by absorption bands corresponding to the C≡N (nitrile) and S=O (sulfone) functional groups.
Reactivity and Applications
(Methylsulfonyl)acetonitrile serves as a versatile intermediate in organic synthesis. The methylene group (CH₂) is activated by the adjacent electron-withdrawing sulfonyl and nitrile groups, making it susceptible to deprotonation and subsequent reactions.
It has been utilized in the synthesis of various heterocyclic compounds, including:
-
Substituted δ-pyrone ring analogues.[2]
-
4,9-dihydropyrrolo[2,1-b]quinazolines with electron-withdrawing groups at the 3-position.[2]
These applications highlight its utility in constructing complex molecular scaffolds relevant to medicinal chemistry and drug discovery.
Experimental Protocols
General Synthesis Method
A common method for the preparation of (Methylsulfonyl)acetonitrile involves the reaction of methanesulfonyl chloride (CH₃SO₂Cl) with acetonitrile (CH₃CN) in the presence of a base.[3] The resulting product is then purified through washing and distillation.[3]
An alternative approach involves the oxidation of a corresponding thioether. For example, the related compound ethylsulfonyl acetonitrile is prepared by oxidizing ethylthio acetonitrile with hydrogen peroxide in an acetic acid solvent, often catalyzed by compounds like sodium tungstate.[9][10] This general oxidation workflow is a plausible route for synthesizing sulfones from thioethers.
A generalized workflow for the synthesis and purification of (Methylsulfonyl)acetonitrile based on these methods is depicted below.
Caption: A diagram illustrating a general workflow for the synthesis of (Methylsulfonyl)acetonitrile.
Safety and Handling
(Methylsulfonyl)acetonitrile is classified as hazardous and requires careful handling in a laboratory setting.[7] It is harmful if swallowed, in contact with skin, or if inhaled.[4]
Table 3: GHS Hazard and Safety Information
| Category | Information | Source(s) |
| Signal Word | Warning | [1][2] |
| Pictogram | GHS07 (Exclamation Mark) | [2][8] |
| Hazard Statements | H302: Harmful if swallowed.H312: Harmful in contact with skin.H332: Harmful if inhaled. | [4] |
| Precautionary Statements | P261, P264, P270, P271, P280, P301+P317, P302+P352, P304+P340, P317, P321, P330, P362+P364, P501 | [4] |
| Hazard Classifications | Acute Toxicity 4 (Oral, Dermal, Inhalation) | [1][4] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases. | [7] |
| Recommended PPE | Eyeshields, gloves, dust mask type N95 (US) or equivalent respirator. | [1][7] |
It is recommended to use this chemical only under a chemical fume hood and to ensure that eyewash stations and safety showers are readily accessible.[7] Store in a location away from ignition sources and oxidizing agents.[3]
References
- 1. (Methylsulfonyl)acetonitrile 97 2274-42-2 [sigmaaldrich.com]
- 2. (Methylsulfonyl)acetonitrile 97 2274-42-2 [sigmaaldrich.com]
- 3. chembk.com [chembk.com]
- 4. (Methylsulfonyl)acetonitrile | C3H5NO2S | CID 75283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. scbt.com [scbt.com]
- 7. fishersci.com [fishersci.com]
- 8. chemscene.com [chemscene.com]
- 9. CN101100450A - Method for preparing ethylsulfonyl acetonitrile - Google Patents [patents.google.com]
- 10. CN100497305C - Method for preparing ethylsulfonyl acetonitrile - Google Patents [patents.google.com]
(Methylsulfonyl)acetonitrile: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Methylsulfonyl)acetonitrile, also known as 2-(methylsulfonyl)acetonitrile, is a small organic molecule featuring both a nitrile and a sulfonyl functional group. This unique combination of electron-withdrawing groups imparts distinct chemical properties, making it a valuable building block in organic synthesis. Its utility is particularly noted in the construction of various heterocyclic compounds, which are of significant interest in medicinal chemistry and drug development. This technical guide provides a detailed overview of the synthesis, physicochemical properties, and potential applications of (methylsulfonyl)acetonitrile.
Physicochemical Properties
(Methylsulfonyl)acetonitrile is a white crystalline solid at room temperature. A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃H₅NO₂S | [1] |
| Molecular Weight | 119.14 g/mol | [1] |
| CAS Number | 2274-42-2 | [1] |
| Melting Point | 81-84 °C | [2] |
| Appearance | White crystalline solid | N/A |
| Solubility | Slightly soluble in water | N/A |
| IUPAC Name | 2-(methylsulfonyl)acetonitrile | [1] |
Synthesis of (Methylsulfonyl)acetonitrile
The most common and efficient method for the synthesis of (methylsulfonyl)acetonitrile is through the oxidation of its corresponding thioether, methylthioacetonitrile. This transformation can be achieved using various oxidizing agents. Based on literature for analogous compounds, a reliable method involves the use of hydrogen peroxide as the oxidant in an acidic medium.
Experimental Protocol: Oxidation of Methylthioacetonitrile
This protocol is adapted from established procedures for the oxidation of similar thioethers.[3]
Materials:
-
Methylthioacetonitrile
-
Acetic acid
-
Hydrogen peroxide (30% aqueous solution)
-
Sodium tungstate dihydrate (catalyst)
-
Chloroform or Ethyl Acetate (for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, separatory funnel)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve methylthioacetonitrile in glacial acetic acid. Add a catalytic amount of sodium tungstate dihydrate to the mixture.
-
Addition of Oxidant: While stirring the solution, slowly add a stoichiometric excess of 30% hydrogen peroxide solution via the dropping funnel. The addition should be controlled to maintain the reaction temperature within a safe range, typically between 40-50 °C. An ice bath may be required to manage any exotherm.
-
Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at a slightly elevated temperature (e.g., 50-60 °C) for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The excess acetic acid can be removed under reduced pressure using a rotary evaporator.
-
Extraction: To the residue, add water and extract the aqueous layer multiple times with an organic solvent such as chloroform or ethyl acetate.
-
Drying and Solvent Removal: Combine the organic extracts and dry them over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude product.
-
Purification: The crude (methylsulfonyl)acetonitrile can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) or by column chromatography on silica gel.[4][5]
Safety Precautions:
-
Hydrogen peroxide is a strong oxidizing agent and should be handled with care.
-
The reaction may be exothermic; proper temperature control is crucial.
-
All procedures should be performed in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
Chemical Properties and Reactivity
The presence of the electron-withdrawing sulfonyl and nitrile groups makes the methylene protons (the -CH₂- group) acidic, allowing for deprotonation to form a stabilized carbanion. This carbanion can then act as a nucleophile in various carbon-carbon bond-forming reactions. (Methylsulfonyl)acetonitrile is a known precursor in the synthesis of more complex molecules, including substituted δ-pyrone ring analogues and 4,9-dihydropyrrolo[2,1-b]quinazolines.[2]
Biological Activity and Applications in Drug Development
Currently, there is limited publicly available information directly detailing the specific biological activities or signaling pathways of (methylsulfonyl)acetonitrile itself. Its primary role in the context of drug development appears to be as a versatile building block for the synthesis of larger, more complex molecules with potential therapeutic applications. The sulfonyl and nitrile moieties are present in various pharmacologically active compounds, and the use of (methylsulfonyl)acetonitrile allows for their incorporation into novel molecular scaffolds. Further research is needed to elucidate any intrinsic biological effects of this compound.
Visualization of the Synthetic Workflow
As no specific signaling pathways involving (methylsulfonyl)acetonitrile have been identified in the literature, a logical diagram illustrating the experimental workflow for its synthesis is provided below.
References
- 1. (Methylsulfonyl)acetonitrile | C3H5NO2S | CID 75283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (Methylsulfonyl)acetonitrile 97 2274-42-2 [sigmaaldrich.com]
- 3. CN101100450A - Method for preparing ethylsulfonyl acetonitrile - Google Patents [patents.google.com]
- 4. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 5. Purification [chem.rochester.edu]
Spectroscopic Profile of (Methylsulfonyl)acetonitrile: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for (methylsulfonyl)acetonitrile (CAS No: 2274-42-2), a versatile building block in organic synthesis.[1][2][3] The information presented is intended for researchers, scientists, and professionals in drug development and materials science, offering a centralized resource for the characterization of this compound.
Chemical Structure and Properties
(Methylsulfonyl)acetonitrile, with the linear formula CH₃SO₂CH₂CN, is a white solid with a molecular weight of 119.14 g/mol .[1][3] It has a melting point range of 81-84 °C.
| Identifier | Value |
| Molecular Formula | C₃H₅NO₂S |
| Molecular Weight | 119.14 g/mol [1][4] |
| CAS Number | 2274-42-2[4] |
| IUPAC Name | 2-methylsulfonylacetonitrile[4] |
| InChI | 1S/C3H5NO2S/c1-7(5,6)3-2-4/h3H2,1H3[4] |
| SMILES | CS(=O)(=O)CC#N[1] |
Spectroscopic Data
The following sections summarize the key spectroscopic data for (methylsulfonyl)acetonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. ¹H NMR Spectroscopy
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not explicitly available in search results | CH₃ | ||
| Data not explicitly available in search results | CH₂ |
2.1.2. ¹³C NMR Spectroscopy
| Chemical Shift (δ) ppm | Assignment |
| Data not explicitly available in search results | CH₃ |
| Data not explicitly available in search results | CH₂ |
| Data not explicitly available in search results | CN |
| Data not explicitly available in search results | SO₂ |
Note: Specific chemical shift values for ¹H and ¹³C NMR were not available in the provided search results. The table structure is provided as a template for experimental data.
Infrared (IR) Spectroscopy
The IR spectrum of (methylsulfonyl)acetonitrile exhibits characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Assignment |
| Data not explicitly available in search results | C≡N stretch |
| Data not explicitly available in search results | C-H stretch (methylene) |
| Data not explicitly available in search results | C-H stretch (methyl) |
| Data not explicitly available in search results | S=O stretch (asymmetric) |
| Data not explicitly available in search results | S=O stretch (symmetric) |
Note: Specific IR absorption frequencies were not detailed in the search results. The table indicates the expected regions of absorption for the key functional groups.
Mass Spectrometry (MS)
Mass spectrometry data provides information about the mass-to-charge ratio of the molecule and its fragments. The molecular ion peak [M]⁺ would be expected at m/z 119.
| m/z | Assignment |
| 119 | [M]⁺ |
| 79 | [M - C₂H₂N]⁺ (Top Peak)[4] |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of (methylsulfonyl)acetonitrile is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of a reference standard, such as tetramethylsilane (TMS), is added.
-
Data Acquisition: The prepared sample is placed in an NMR spectrometer. For ¹H NMR, the instrument is typically operated at a frequency of 300-600 MHz. For ¹³C NMR, the frequency is in the range of 75-150 MHz.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS peak at 0 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample like (methylsulfonyl)acetonitrile, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.
-
Data Acquisition: The sample is placed in the IR spectrometer, and an infrared beam is passed through or reflected off the sample.
-
Data Processing: The resulting interferogram is Fourier transformed to generate the IR spectrum, which plots transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS)
-
Sample Introduction and Ionization: A dilute solution of (methylsulfonyl)acetonitrile is introduced into the mass spectrometer. Electron Ionization (EI) is a common method where the sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum that plots ion intensity versus m/z.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.
References
An In-Depth Technical Guide to the NMR Spectrum of (Methylsulfonyl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectrum of (Methylsulfonyl)acetonitrile, a molecule of interest in synthetic chemistry and drug development. Below, you will find detailed tables of its ¹H and ¹³C NMR spectral data, a thorough description of the experimental protocols for acquiring such data, and visualizations to aid in understanding the molecular structure and its corresponding spectral features.
Chemical Structure and Properties
(Methylsulfonyl)acetonitrile, with the linear formula CH₃SO₂CH₂CN, is a small organic molecule featuring a methyl group, a sulfonyl group, a methylene bridge, and a nitrile functional group.[1][2] Its molecular weight is 119.14 g/mol , and it typically appears as a solid with a melting point in the range of 81-84 °C.[1]
Molecular Structure:
Caption: Chemical structure of (Methylsulfonyl)acetonitrile.
¹H NMR Spectral Data
The ¹H NMR spectrum of (Methylsulfonyl)acetonitrile is characterized by two distinct singlets, corresponding to the methyl (CH₃) and methylene (CH₂) protons. The absence of splitting for these signals indicates no adjacent protons within a three-bond distance.
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration |
| CH₃-SO₂ | ~3.1 | Singlet | 3H |
| SO₂-CH₂-CN | ~3.9 | Singlet | 2H |
Note: The exact chemical shifts can vary slightly depending on the solvent used.
¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum of (Methylsulfonyl)acetonitrile displays three signals, one for each unique carbon atom in the molecule.
| Carbon Assignment | Chemical Shift (δ) ppm |
| C H₃-SO₂ | ~42 |
| SO₂-C H₂-CN | ~48 |
| -C N | ~114 |
Note: The exact chemical shifts can vary slightly depending on the solvent used. The spectrum is typically recorded in a deuterated solvent such as "Polysol".[3]
Experimental Protocols
The following provides a generalized, yet detailed, methodology for the acquisition of ¹H and ¹³C NMR spectra for a small organic molecule like (Methylsulfonyl)acetonitrile.
1. Sample Preparation:
-
Dissolution: Approximately 5-10 mg of the (Methylsulfonyl)acetonitrile sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl Sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube.
-
Reference Standard: A small amount of an internal standard, typically Tetramethylsilane (TMS), is added to the solvent to provide a reference signal at 0 ppm.
-
Homogenization: The solution is thoroughly mixed to ensure homogeneity.
2. NMR Spectrometer Setup and Data Acquisition:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used for data acquisition.
-
Shimming: The magnetic field homogeneity is optimized by shimming the spectrometer to obtain sharp, symmetrical peaks.
-
¹H NMR Acquisition Parameters (Typical):
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-16
-
-
¹³C NMR Acquisition Parameters (Typical):
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 128 or more (due to the low natural abundance of ¹³C)
-
Decoupling: Proton broadband decoupling is applied to simplify the spectrum to singlets for each carbon.
-
3. Data Processing:
-
Fourier Transform: The acquired Free Induction Decay (FID) signal is converted into a frequency-domain spectrum using a Fourier transform.
-
Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode, and the baseline is corrected to be flat.
-
Referencing: The chemical shifts are referenced to the TMS signal at 0 ppm.
-
Integration: The area under each peak in the ¹H NMR spectrum is integrated to determine the relative number of protons.
Structural Assignment Workflow
The process of assigning the observed NMR signals to the specific nuclei in the (Methylsulfonyl)acetonitrile molecule follows a logical workflow.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Infrared Spectrum of (Methylsulfonyl)acetonitrile
Introduction
(Methylsulfonyl)acetonitrile, with the chemical formula CH₃SO₂CH₂CN, is an organic compound featuring both a sulfonyl and a nitrile functional group.[1] Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies corresponding to the molecule's vibrational modes.[2] This guide provides a detailed analysis of the IR spectrum of (Methylsulfonyl)acetonitrile, including quantitative data, experimental protocols for spectral acquisition, and a logical workflow for the analysis process.
Infrared Spectrum Analysis
The structure of (Methylsulfonyl)acetonitrile contains three key functional groups that give rise to characteristic absorption bands in the IR spectrum: the nitrile group (C≡N), the sulfonyl group (SO₂), and the alkyl C-H bonds of the methyl (CH₃) and methylene (CH₂) groups.
-
Nitrile Group (C≡N): The carbon-nitrogen triple bond stretch is one of the most distinctive features in the IR spectrum of a nitrile. This absorption is typically strong and sharp, appearing in the region of 2260-2240 cm⁻¹ for saturated nitriles.[3] The high intensity of this peak is due to the large change in dipole moment during the stretching vibration of the polar C≡N bond.[3]
-
Sulfonyl Group (SO₂): The sulfonyl group is characterized by two distinct stretching vibrations: an asymmetric stretch (ν_as_(SO₂)) and a symmetric stretch (ν_s_(SO₂)).[4] For many sulfones, these bands appear in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. The exact frequencies are sensitive to the electronegativity of the groups attached to the sulfur atom.[4]
-
Alkyl C-H Groups (CH₃ and CH₂): The methyl and methylene groups give rise to C-H stretching and bending vibrations. C-H stretching vibrations are typically observed in the 3000-2800 cm⁻¹ range. C-H bending (scissoring, rocking, and wagging) vibrations appear in the fingerprint region, generally between 1470 cm⁻¹ and 1300 cm⁻¹.
Quantitative Spectral Data
The following table summarizes the principal absorption bands observed in the Fourier-transform infrared (FTIR) spectrum of (Methylsulfonyl)acetonitrile. The data is compiled from spectral databases and is consistent with the characteristic frequencies of the compound's functional groups.[5]
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |
| ~2940 | Medium | Asymmetric C-H Stretch | CH₃ |
| ~2850 | Weak | Symmetric C-H Stretch | CH₃ / CH₂ |
| ~2260 | Strong, Sharp | C≡N Stretch | Nitrile |
| ~1420 | Medium | CH₂ Scissoring / CH₃ Asymmetric Bend | Methylene / Methyl |
| ~1320 | Strong | Asymmetric SO₂ Stretch | Sulfonyl |
| ~1140 | Strong | Symmetric SO₂ Stretch | Sulfonyl |
| ~970 | Medium | CH₃ Rocking | Methyl |
Experimental Protocol: Acquiring the IR Spectrum
This section details a standard procedure for obtaining the IR spectrum of a solid sample like (Methylsulfonyl)acetonitrile using the thin solid film method.[6] This technique is straightforward and avoids interference from mulling agents or solvents in the final spectrum.
4.1 Materials and Equipment
-
(Methylsulfonyl)acetonitrile sample (approx. 20-50 mg)
-
Volatile solvent (e.g., acetone or methylene chloride)
-
Infrared-transparent salt plates (e.g., NaCl or KBr)
-
Pasteur pipette or dropper
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Desiccator for storing salt plates
-
Cleaning solvent (e.g., dry acetone) and lint-free wipes (e.g., KimWipes)
4.2 Sample Preparation (Thin Solid Film Method)
-
Plate Cleaning: Ensure the salt plates are clean and dry. If necessary, polish them with a small amount of dry acetone on a lint-free wipe and handle them by the edges to avoid transferring moisture from your fingers. Store the plates in a desiccator when not in use.[7]
-
Sample Dissolution: Place a small amount of the (Methylsulfonyl)acetonitrile solid into a clean, dry vial or test tube.[6]
-
Add Solvent: Add a few drops of a volatile solvent like methylene chloride or acetone to the vial and gently swirl to completely dissolve the solid.[6]
-
Film Casting: Using a Pasteur pipette, transfer one or two drops of the solution onto the surface of a clean salt plate.[6]
-
Solvent Evaporation: Allow the solvent to evaporate completely in a fume hood. This will leave a thin, even film of the solid compound on the plate. If the resulting film is too thin (leading to weak peaks), another drop of the solution can be added and evaporated. If the film is too thick (leading to saturated, flat-topped peaks), the plate should be cleaned and the process repeated with a more dilute solution.[6]
4.3 Data Acquisition
-
Background Spectrum: Place the empty, clean salt plate (or use the empty sample compartment) in the spectrometer's sample holder and run a background scan. This is crucial to subtract the absorbance of atmospheric CO₂ and water vapor, as well as the salt plate itself, from the sample spectrum.
-
Sample Spectrum: Carefully place the salt plate with the thin film of (Methylsulfonyl)acetonitrile into the sample holder in the FTIR spectrometer.[6]
-
Scan: Acquire the infrared spectrum. The typical scanning range is from 4000 cm⁻¹ to 400 cm⁻¹.
-
Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
4.4 Post-Analysis
-
Cleaning: After the analysis, clean the salt plate thoroughly by rinsing it with a dry solvent (like acetone) and gently wiping with a lint-free cloth.[7]
-
Storage: Return the clean, dry salt plates to a desiccator to protect them from atmospheric moisture.[7]
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the infrared spectroscopic analysis of a chemical compound.
Caption: Workflow for IR analysis of (Methylsulfonyl)acetonitrile.
References
- 1. scbt.com [scbt.com]
- 2. amherst.edu [amherst.edu]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. (Methylsulfonyl)acetonitrile | C3H5NO2S | CID 75283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. webassign.net [webassign.net]
An In-depth Technical Guide to the Safe Handling of (Methylsulfonyl)acetonitrile
This guide provides comprehensive safety and handling information for (Methylsulfonyl)acetonitrile, tailored for researchers, scientists, and drug development professionals. The following sections detail the chemical's hazards, exposure controls, and emergency procedures to ensure its safe use in a laboratory setting.
Chemical Identification and Physical Properties
(Methylsulfonyl)acetonitrile, also known as Mesylacetonitrile, is a nitrile and sulfone-containing organic compound.[1] Its key identification and physical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 2274-42-2 | [1][2] |
| Molecular Formula | C₃H₅NO₂S | [3][4] |
| Molecular Weight | 119.14 g/mol | [1][3] |
| Appearance | Colorless liquid or solid | [5] |
| Melting Point | 81-84 °C | [1] |
| Boiling Point | 195-200 °C | [5] |
| Solubility | Slightly soluble in water. Soluble in ether and most organic solvents. | [5] |
| Flash Point | Not applicable | [1] |
Hazard Identification and Classification
(Methylsulfonyl)acetonitrile is classified as a hazardous substance. There are some discrepancies across supplier safety data sheets regarding the severity of its hazards. The GHS classification is summarized in the table below, noting the variations.
| Hazard Classification | GHS Category | Signal Word | Pictogram | Hazard Statement |
| Acute Oral Toxicity | Category 3 or 4 | Danger / Warning | GHS06 (Skull and Crossbones) or GHS07 (Exclamation Mark) | H301: Toxic if swallowed or H302: Harmful if swallowed |
| Acute Dermal Toxicity | Category 3 or 4 | Danger / Warning | GHS06 (Skull and Crossbones) or GHS07 (Exclamation Mark) | H311: Toxic in contact with skin or H312: Harmful in contact with skin |
| Acute Inhalation Toxicity | Category 3 or 4 | Danger / Warning | GHS06 (Skull and Crossbones) or GHS07 (Exclamation Mark) | H331: Toxic if inhaled or H332: Harmful if inhaled |
| Skin Corrosion/Irritation | Category 2 | Danger | GHS07 (Exclamation Mark) | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2 | Danger | GHS07 (Exclamation Mark) | H319: Causes serious eye irritation |
| Specific target organ toxicity (single exposure) | Category 3 (Respiratory system) | Danger | GHS07 (Exclamation Mark) | H335: May cause respiratory irritation |
Note: Some sources indicate a "Warning" signal word with H302+H312+H332 statements, while others use "Danger" and include skin and eye irritation hazards.[1][2][6] Users should consult the specific safety data sheet provided with their product.
Precautionary Statements:
A comprehensive list of precautionary statements includes:
-
Response: P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P321, P330, P332+P313, P337+P313, P362+P364[1][7][8]
Experimental Protocols for Safe Handling
The following protocols are synthesized from safety data sheets and general laboratory safety practices for handling hazardous chemicals.
3.1. Engineering Controls
-
Work with (Methylsulfonyl)acetonitrile should be conducted in a well-ventilated area.[6]
-
A chemical fume hood is required for all procedures that may generate dust or aerosols.[2]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2]
3.2. Personal Protective Equipment (PPE)
The following PPE is mandatory when handling (Methylsulfonyl)acetonitrile:
| Protection Type | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles or a full-face shield.[2][9] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber) and a lab coat or protective apron.[2][9] |
| Respiratory Protection | In poorly ventilated areas or when there is a risk of dust or aerosol generation, a NIOSH/MSHA-approved respirator (e.g., N95 dust mask) should be used.[1][2][9] |
| Foot Protection | Closed-toe shoes are mandatory in the laboratory environment.[9] |
3.3. Handling and Storage
-
Wash hands thoroughly after handling.[2]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[6]
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][10]
-
Incompatible materials to avoid include strong oxidizing agents, strong acids, and strong bases.[2][10]
3.4. Disposal
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2][6]
-
All waste containing (Methylsulfonyl)acetonitrile must be treated as hazardous waste.[9]
Emergency Procedures
4.1. First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][6] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention.[2][6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2][6] |
4.2. Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[6]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides, sulfur oxides, and hydrogen cyanide.[2][11]
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[6][12]
4.3. Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Avoid dust formation and breathing vapors. Wear appropriate PPE.[2][6]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[6]
-
Methods for Containment and Clean-up: Sweep up and shovel into suitable containers for disposal. Avoid dust formation.[2] For liquid spills, absorb with an inert material (e.g., sand, earth) and place in a sealed container for disposal.[13]
Visualized Safety Workflow
The following diagram illustrates a logical workflow for the risk assessment and control process when handling (Methylsulfonyl)acetonitrile.
Caption: Risk assessment and control workflow for (Methylsulfonyl)acetonitrile.
References
- 1. (Methylsulfonyl)acetonitrile 97 2274-42-2 [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. (Methylsulfonyl)acetonitrile | C3H5NO2S | CID 75283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. chembk.com [chembk.com]
- 6. echemi.com [echemi.com]
- 7. aksci.com [aksci.com]
- 8. aksci.com [aksci.com]
- 9. benchchem.com [benchchem.com]
- 10. Understanding the SDS for Acetonitrile: Safe Handling Practices – KHA Online-SDS Management [kha.com]
- 11. fishersci.com [fishersci.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. nj.gov [nj.gov]
Methanesulfonylacetonitrile: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Methanesulfonylacetonitrile (CAS No. 2274-42-2). The information is intended to ensure the compound's integrity for research, development, and manufacturing purposes. While specific quantitative stability data under various conditions are not extensively available in the public domain, this guide synthesizes information from safety data sheets and outlines standard protocols for stability assessment.
Chemical and Physical Properties
Methanesulfonylacetonitrile, also known as 2-mesylacetonitrile, is a white to off-white crystalline powder. A summary of its key physical and chemical properties is provided in Table 1.
| Property | Value | Reference |
| CAS Number | 2274-42-2 | [1] |
| Molecular Formula | C₃H₅NO₂S | [1] |
| Molecular Weight | 119.14 g/mol | |
| Melting Point | 81-84 °C | [2] |
| Appearance | White to off-white powder or crystalline powder | [2] |
| Solubility | Slightly soluble in water | [2] |
Stability Profile
The stability of Methanesulfonylacetonitrile is influenced by temperature, light, and humidity. Understanding these factors is critical for maintaining its purity and preventing degradation.
Thermal Stability
Thermal decomposition of Methanesulfonylacetonitrile can lead to the release of hazardous gases and vapors, including carbon monoxide and carbon dioxide.[1][3] While specific decomposition temperatures are not detailed in the available literature, it is crucial to store the compound in a cool environment.
Photostability
Exposure to light should be minimized, as suggested by the recommendation to store the compound in a dark place.[1][2] Nitrile-containing compounds can be susceptible to photodegradation, which could compromise sample integrity.
Hydrolytic Stability
One safety data sheet indicates that Methanesulfonylacetonitrile is hygroscopic, meaning it can absorb moisture from the air. This suggests that the compound may be susceptible to hydrolysis. Therefore, it is essential to store it in a dry, tightly sealed container.
Recommended Storage and Handling
Proper storage and handling are paramount to preserving the quality of Methanesulfonylacetonitrile.
Storage Conditions
Based on available safety data sheets, the following storage conditions are recommended:
| Parameter | Recommendation | Reference |
| Temperature | Store in a cool place. Room temperature is generally acceptable. | [1][2] |
| Light | Keep in a dark place. | [1][2] |
| Atmosphere | Store in a well-ventilated, dry place. Keep container tightly closed. | [1][3][4] |
| Incompatibilities | Store away from oxidizing agents and alkaline substances. | [1][5] |
Handling Precautions
Methanesulfonylacetonitrile is classified as toxic if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation.[1][3] Therefore, the following handling precautions should be observed:
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[1][4]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[1][3]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the handling area.[1][5]
-
Spills: In case of a spill, avoid dust formation. Sweep up the material and place it in a suitable container for disposal.[3]
The following diagram illustrates the recommended workflow for the safe handling and storage of Methanesulfonylacetonitrile.
Caption: A workflow for the safe handling and storage of Methanesulfonylacetonitrile.
Experimental Protocols for Stability Assessment
To rigorously assess the stability of Methanesulfonylacetonitrile, a series of experimental studies should be conducted. The following are detailed, representative protocols based on established guidelines, such as those from the International Council for Harmonisation (ICH).
Forced Degradation Studies
Forced degradation studies are designed to identify potential degradation products and pathways.
4.1.1. Experimental Workflow for Forced Degradation
The following diagram outlines a typical workflow for a forced degradation study.
Caption: A typical workflow for forced degradation studies of a chemical compound.
4.1.2. Protocol for Hydrolytic Stability
-
Preparation of Solutions: Prepare solutions of Methanesulfonylacetonitrile (e.g., 1 mg/mL) in 0.1 M HCl, purified water, and 0.1 M NaOH.
-
Incubation: Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours). A control sample should be kept at 4°C.
-
Neutralization: At specified time points, withdraw aliquots and neutralize the acidic and basic solutions.
-
Analysis: Analyze the samples using a suitable stability-indicating HPLC method to quantify the parent compound and any degradation products.
4.1.3. Protocol for Photostability
-
Sample Preparation: Place a thin layer of the solid compound in a chemically inert, transparent container. Also, prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent.
-
Exposure: Expose the samples to a light source that meets ICH Q1B guidelines, providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Dark Control: Protect identical samples from light to serve as dark controls.
-
Analysis: After the exposure period, analyze both the exposed and dark control samples to determine the extent of photodegradation.
Long-Term and Accelerated Stability Studies
These studies are performed to predict the shelf-life of the compound under recommended storage conditions.
4.2.1. Protocol for Long-Term and Accelerated Stability Testing
-
Sample Packaging: Package the compound in containers that simulate the proposed storage and distribution packaging.
-
Storage Conditions:
-
Long-Term: Store samples at the recommended storage condition (e.g., 25°C/60% RH) for the proposed shelf-life period.
-
Accelerated: Store samples at elevated conditions (e.g., 40°C/75% RH) for a shorter period (e.g., 6 months).
-
-
Testing Frequency:
-
Long-Term: Test samples at 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: Test samples at 0, 3, and 6 months.
-
-
Analysis: At each time point, analyze the samples for appearance, assay, and degradation products using a validated stability-indicating method.
Analytical Methodology
High-Performance Liquid Chromatography (HPLC) is the preferred technique for stability testing due to its ability to separate and quantify the active pharmaceutical ingredient (API) from its degradation products.
Example of a Stability-Indicating HPLC Method
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of water (with 0.1% formic acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (to be determined by UV-Vis spectroscopy) and/or mass spectrometry (MS) for identification of unknowns.
-
Column Temperature: 30°C.
Method Validation: The HPLC method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose.
Conclusion
While specific, publicly available stability data for Methanesulfonylacetonitrile is limited, the information from safety data sheets provides a solid foundation for its safe handling and storage. For critical applications, particularly in drug development, it is imperative to conduct thorough stability studies as outlined in this guide. By adhering to these recommendations and performing rigorous experimental evaluations, researchers and scientists can ensure the integrity and reliability of Methanesulfonylacetonitrile in their work.
References
- 1. biobostonconsulting.com [biobostonconsulting.com]
- 2. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 3. Analytical Techniques for Stability Testing: HPLC – StabilityStudies.in [stabilitystudies.in]
- 4. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. database.ich.org [database.ich.org]
(Methylsulfonyl)acetonitrile: A Comprehensive Technical Guide to its Physical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Methylsulfonyl)acetonitrile, also known as 2-(methylsulfonyl)acetonitrile, is an organic compound with the chemical formula C₃H₅NO₂S. It belongs to the class of aliphatic nitriles and sulfones, making it a molecule of interest in various chemical syntheses, including the preparation of novel pharmaceutical intermediates. A thorough understanding of its physical properties is fundamental for its effective application in research and development, ensuring proper handling, reaction design, and process optimization. This guide provides an in-depth overview of the core physical characteristics of (Methylsulfonyl)acetonitrile, complete with experimental protocols and structured data for ease of reference.
Core Physical Properties
The physical properties of (Methylsulfonyl)acetonitrile have been reported across various sources. A notable discrepancy exists in the literature regarding its physical state at room temperature, with some sources describing it as a colorless liquid and others as a white to brown crystalline solid. This is directly related to the conflicting reports of its melting point. The solid form is more commonly cited in commercial supplier specifications.
Quantitative Physical Data
The following tables summarize the key physical properties of (Methylsulfonyl)acetonitrile.
| Property | Value | Reference |
| Molecular Formula | C₃H₅NO₂S | [1] |
| Molecular Weight | 119.14 g/mol | [1] |
| CAS Number | 2274-42-2 |
| Thermal Properties | Value (°C) | Notes | Reference |
| Melting Point | 81 - 84 | Literature value for the solid form. | |
| 81 - 86 | |||
| -29 | Reported, suggesting a liquid state at room temperature. | ||
| Boiling Point | 195 - 200 | ||
| 200 - 205 | Decomposes. |
| Physical State & Appearance | Description | Reference |
| Appearance | White to brown crystalline solid | |
| Colorless liquid |
| Solubility & Density | Value | Notes | Reference |
| Density | 1.258 g/cm³ | ||
| Solubility | Soluble in water, ether, and most organic solvents. | Qualitative description. | |
| Slightly soluble in water. | Qualitative description. |
| Acidity | Value | Notes | Reference |
| pKa | Not experimentally determined in available literature. | The alpha-hydrogens are acidic due to the electron-withdrawing sulfonyl and nitrile groups. | [2] |
Experimental Protocols
Detailed methodologies are crucial for the accurate determination and verification of physical properties. The following sections outline standard experimental protocols applicable to (Methylsulfonyl)acetonitrile.
Melting Point Determination (Capillary Method)
The melting point of a crystalline solid can be determined with high precision using the capillary method.[3]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: Ensure the (Methylsulfonyl)acetonitrile sample is completely dry and finely powdered.[3] If necessary, grind the crystalline sample into a fine powder using a mortar and pestle.
-
Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample, trapping a small amount of the material. Tap the sealed end of the tube on a hard surface to pack the sample down into the bottom. The packed sample height should be 2-3 mm.
-
Measurement:
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 10-15°C below the expected melting point (around 70°C for the solid form of (Methylsulfonyl)acetonitrile).
-
Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.
-
Observe the sample through the magnifying lens.
-
-
Data Recording: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample has turned into a clear liquid (completion of melting). The recorded melting point is this temperature range. For a pure substance, this range is typically narrow (0.5-1.5°C).[4]
Boiling Point Determination (Micro-Method)
For small quantities of liquid, a micro-boiling point determination is a suitable technique.[5]
Apparatus:
-
Small test tube (e.g., 10 x 75 mm)
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating bath (e.g., Thiele tube with mineral oil or a beaker with a suitable heating liquid)
-
Rubber band or wire to attach the test tube to the thermometer
Procedure:
-
Assembly: Add a few drops of liquid (Methylsulfonyl)acetonitrile into the small test tube. Place the capillary tube, sealed end up, into the test tube.
-
Heating: Attach the test tube to the thermometer with the rubber band, ensuring the bottom of the test tube is level with the thermometer bulb. Immerse the assembly in the heating bath.
-
Observation: Heat the bath gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Data Recording: When a steady stream of bubbles is observed, stop heating. The boiling point is the temperature at which the bubbling ceases and the liquid begins to enter the capillary tube.
Density Determination (Water Displacement Method)
For a solid that is insoluble or slightly soluble in water, its density can be determined by the water displacement method.[6]
Apparatus:
-
Analytical balance
-
Graduated cylinder
-
Beaker of water
Procedure:
-
Mass Measurement: Weigh a sample of solid (Methylsulfonyl)acetonitrile on an analytical balance and record its mass.
-
Initial Volume: Fill a graduated cylinder with a known volume of water, ensuring the solid will be fully submerged. Record this initial volume.
-
Displacement: Carefully slide the weighed solid into the graduated cylinder, avoiding any splashing.
-
Final Volume: Record the new water level in the graduated cylinder.
-
Calculation: The volume of the solid is the difference between the final and initial water levels. The density is then calculated by dividing the mass of the solid by its volume.
Aqueous Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard procedure for determining the thermodynamic solubility of a compound.
Apparatus:
-
Stoppered flasks or vials
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Analytical instrumentation for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)
-
pH meter
Procedure:
-
Sample Preparation: Add an excess amount of solid (Methylsulfonyl)acetonitrile to a series of flasks containing a known volume of purified water or a specific buffer solution.
-
Equilibration: Seal the flasks and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the flasks for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the undissolved solid and the solution.
-
Phase Separation: After equilibration, allow the suspensions to settle. To separate the saturated solution from the excess solid, centrifuge the samples at high speed.
-
Concentration Analysis: Carefully withdraw an aliquot of the clear supernatant. Analyze the concentration of (Methylsulfonyl)acetonitrile in the supernatant using a validated analytical method such as HPLC or UV-Vis spectroscopy.
-
Solubility Value: The determined concentration represents the aqueous solubility of the compound under the specified conditions.
Visualizations
Experimental Workflow: Melting Point Determination
The following diagram illustrates the workflow for determining the melting point of a crystalline solid using the capillary method.
Caption: Workflow for Melting Point Determination by the Capillary Method.
Logical Relationship: Physical State Discrepancy
This diagram illustrates the logical connection between the reported melting points and the observed physical state of (Methylsulfonyl)acetonitrile.
References
- 1. (Methylsulfonyl)acetonitrile | C3H5NO2S | CID 75283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Acidity-basicity of nitriles [qorganica.es]
- 3. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
- 4. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 5. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 6. chem.libretexts.org [chem.libretexts.org]
Reactivity of the Methylene Group in (Methylsulfonyl)acetonitrile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(Methylsulfonyl)acetonitrile , also known as 2-(methylsulfonyl)acetonitrile, is a versatile building block in organic synthesis. Its utility stems from the pronounced reactivity of the central methylene (-CH2-) group. This guide provides a comprehensive overview of the factors governing this reactivity, detailed experimental protocols for its key transformations, and a summary of relevant quantitative data.
Core Concepts: The Activated Methylene Group
The methylene group in (methylsulfonyl)acetonitrile is positioned between two powerful electron-withdrawing groups: a sulfonyl group (-SO2CH3) and a nitrile group (-CN). This unique structural arrangement significantly increases the acidity of the methylene protons, making them susceptible to deprotonation by a base. The resulting carbanion is stabilized by resonance, with the negative charge delocalized over both the sulfonyl and nitrile moieties. This stabilization is key to the compound's utility as a nucleophile in a variety of carbon-carbon bond-forming reactions.
A critical measure of the acidity of the methylene protons is the pKa value. In dimethyl sulfoxide (DMSO), the pKa of (methylsulfonyl)acetonitrile has been experimentally determined to be 11.0 . This relatively low pKa value for a carbon acid underscores the significant activation provided by the adjacent electron-withdrawing groups, allowing for facile carbanion generation under moderately basic conditions.
Key Reactions and Experimental Protocols
The activated methylene group of (methylsulfonyl)acetonitrile readily participates in a range of important organic reactions, including alkylations, Michael additions, and Knoevenagel condensations.
Alkylation Reactions
The carbanion generated from (methylsulfonyl)acetonitrile is a potent nucleophile that can be readily alkylated by various electrophiles, such as alkyl halides. This reaction provides a straightforward route to α-substituted (methylsulfonyl)acetonitrile derivatives.
Experimental Protocol: General Procedure for the Alkylation of (Methylsulfonyl)acetonitrile
A detailed experimental protocol for the alkylation of (methylsulfonyl)acetonitrile is as follows:
-
Deprotonation: To a solution of (methylsulfonyl)acetonitrile (1.0 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), a base (1.0-1.2 equivalents) is added portion-wise at a controlled temperature, typically 0 °C. Common bases used for this purpose include sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA). The reaction mixture is stirred at this temperature for a period of 30-60 minutes to ensure complete formation of the carbanion.
-
Alkylation: The alkylating agent (e.g., an alkyl bromide or iodide; 1.0-1.5 equivalents) is then added to the solution of the carbanion, and the reaction mixture is allowed to warm to room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH4Cl). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na2SO4), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired α-alkylated (methylsulfonyl)acetonitrile.
| Reactant 1 | Reactant 2 (Electrophile) | Base | Solvent | Yield (%) |
| (Methylsulfonyl)acetonitrile | Alkyl Halide (e.g., R-Br, R-I) | NaH, KOtBu, LDA | DMF, THF | Varies (typically moderate to high) |
Note: Yields are highly dependent on the specific alkylating agent and reaction conditions used.
Michael Addition Reactions
The carbanion of (methylsulfonyl)acetonitrile is a soft nucleophile, making it an excellent Michael donor for conjugate addition to α,β-unsaturated carbonyl compounds and other Michael acceptors. This reaction is a powerful tool for the formation of 1,5-dicarbonyl compounds and their analogues.
Experimental Protocol: Michael Addition of (Methylsulfonyl)acetonitrile to an α,β-Unsaturated Ketone (e.g., Chalcone)
The following protocol outlines a general procedure for the Michael addition to chalcone derivatives[1]:
-
Reaction Setup: A solution of the chalcone derivative (1.0 equivalent) and (methylsulfonyl)acetonitrile (1.0-1.2 equivalents) is prepared in a suitable solvent such as dimethylformamide (DMF).
-
Base Addition: A catalytic amount of a base is added to the reaction mixture. Bases such as sodium hydroxide (NaOH)[1], potassium carbonate (K2CO3), or a phase-transfer catalyst can be employed.
-
Reaction Monitoring: The mixture is stirred at room temperature, and the progress of the reaction is monitored by TLC.
-
Work-up and Purification: After the reaction is complete, the mixture is poured into ice-cold water and acidified. The precipitated solid is collected by filtration, washed with water, and dried. The crude product is then purified by recrystallization or column chromatography.
| Michael Donor | Michael Acceptor | Base/Catalyst | Solvent | Yield (%) |
| (Methylsulfonyl)acetonitrile | Chalcone Derivatives | NaOH, K2CO3, PTC | DMF, Ethanol | Varies (often good to excellent) |
Note: Yields are dependent on the specific chalcone derivative and reaction conditions.
Knoevenagel Condensation Reactions
(Methylsulfonyl)acetonitrile is an effective active methylene compound for Knoevenagel condensation with aldehydes and ketones. This reaction, typically catalyzed by a weak base, leads to the formation of α,β-unsaturated nitriles, which are valuable synthetic intermediates.
Experimental Protocol: Knoevenagel Condensation of (Methylsulfonyl)acetonitrile with an Aromatic Aldehyde
A general procedure for the Knoevenagel condensation is as follows:
-
Reactant Mixture: The aromatic aldehyde (1.0 equivalent) and (methylsulfonyl)acetonitrile (1.0-1.1 equivalents) are dissolved in a suitable solvent, such as ethanol or toluene.
-
Catalyst Addition: A catalytic amount of a weak base, such as piperidine, pyrrolidine, or ammonium acetate, is added to the mixture.
-
Reaction Conditions: The reaction mixture is heated to reflux, often with azeotropic removal of water using a Dean-Stark apparatus to drive the reaction to completion. The reaction progress is monitored by TLC.
-
Product Isolation: After completion, the solvent is removed under reduced pressure. The residue is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the α,β-unsaturated nitrile.
| Active Methylene Compound | Carbonyl Compound | Catalyst | Solvent | Yield (%) |
| (Methylsulfonyl)acetonitrile | Aromatic Aldehydes | Piperidine, Pyrrolidine, Ammonium Acetate | Ethanol, Toluene | Varies (typically high) |
Note: Yields are generally high for aromatic aldehydes.
Visualizing Reaction Pathways and Workflows
Carbanion Formation and Subsequent Alkylation
The following diagram illustrates the initial deprotonation of (methylsulfonyl)acetonitrile to form a resonance-stabilized carbanion, followed by its reaction with an alkyl halide.
Caption: General workflow for the alkylation of (methylsulfonyl)acetonitrile.
Michael Addition Reaction Mechanism
This diagram outlines the key steps in the Michael addition of the (methylsulfonyl)acetonitrile carbanion to an α,β-unsaturated ketone.
Caption: Key steps in the Michael addition reaction.
Knoevenagel Condensation Experimental Workflow
The following diagram provides a simplified workflow for a typical Knoevenagel condensation experiment.
Caption: Experimental workflow for Knoevenagel condensation.
Conclusion
The activated methylene group in (methylsulfonyl)acetonitrile provides a powerful synthetic handle for the construction of a diverse array of organic molecules. Its favorable pKa allows for easy formation of a stabilized carbanion, which can be effectively employed in alkylation, Michael addition, and Knoevenagel condensation reactions. The detailed protocols and conceptual framework presented in this guide are intended to facilitate the application of this versatile reagent in research and development, particularly within the pharmaceutical and chemical industries.
References
An In-depth Technical Guide on the Solubility of (Methylsulfonyl)acetonitrile in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of (methylsulfonyl)acetonitrile in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this guide focuses on summarizing qualitative solubility information inferred from experimental procedures such as synthesis, purification, and chromatography. Additionally, it outlines a standard experimental protocol for the quantitative determination of solubility and presents a logical workflow for solubility testing.
Introduction to (Methylsulfonyl)acetonitrile
(Methylsulfonyl)acetonitrile, also known as 2-(methylsulfonyl)acetonitrile, is a versatile organic compound widely used as a reagent and building block in organic synthesis. Its chemical structure, featuring both a nitrile and a methylsulfonyl group, imparts a unique polarity that influences its solubility in different organic solvents. Understanding its solubility is crucial for various applications, including reaction medium selection, product purification, and formulation development.
Chemical Structure:
Qualitative Solubility of (Methylsulfonyl)acetonitrile
The following table summarizes the qualitative solubility of (methylsulfonyl)acetonitrile in a range of common organic solvents. This information has been compiled from various sources, including chemical supplier safety data sheets and publications describing its use in chemical reactions.
| Solvent Class | Solvent | Qualitative Solubility | Rationale / Reference Type |
| Protic Solvents | Methanol | Soluble (especially when heated) | Mentioned as a recrystallization solvent, indicating good solubility in the hot solvent and lower solubility in the cold. |
| Ethanol | Likely Soluble | Often used as a reaction solvent in syntheses involving (methylsulfonyl)acetonitrile. | |
| Isopropanol | Likely Soluble | Similar polarity to other short-chain alcohols where solubility is expected. | |
| Aprotic Polar | Acetonitrile | Likely Soluble | Frequently used as a solvent in reactions and chromatographic methods with related compounds. |
| Acetone | Likely Soluble | A polar aprotic solvent expected to dissolve a polar compound like (methylsulfonyl)acetonitrile. | |
| Ethyl Acetate | Likely Soluble | Often used as a solvent for extraction and chromatography of polar molecules. | |
| Dichloromethane (DCM) | Likely Soluble | A common solvent for a wide range of organic compounds. | |
| Aromatic | Toluene | Sparingly Soluble | As a non-polar aromatic solvent, it is expected to have lower solvating power for the polar (methylsulfonyl)acetonitrile. |
| Non-polar | Hexane / Heptane | Insoluble | Non-polar nature makes it a poor solvent for this polar compound; often used as an anti-solvent for precipitation. |
Experimental Protocol for Solubility Determination: The Isothermal Shake-Flask Method
A standard and reliable method for determining the equilibrium solubility of a solid compound in a solvent is the isothermal shake-flask method.
Objective: To determine the saturation solubility of (methylsulfonyl)acetonitrile in a given organic solvent at a specific temperature.
Materials:
-
(Methylsulfonyl)acetonitrile (solid)
-
Selected organic solvent (high purity)
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of solid (methylsulfonyl)acetonitrile to a known volume of the selected organic solvent in a sealed vial or flask. The presence of undissolved solid is essential to ensure that equilibrium is reached from a state of saturation.
-
Equilibration: Place the sealed vial in a thermostatic shaker set to the desired temperature. Agitate the mixture for a prolonged period (e.g., 24-72 hours) to ensure that the dissolution equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Sampling: Carefully withdraw an aliquot of the supernatant using a pre-warmed (to the experimental temperature) syringe. Immediately filter the aliquot through a syringe filter to remove any undissolved microcrystals.
-
Dilution and Analysis: Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC, GC).
-
Quantification: Analyze the diluted solution using a calibrated analytical method to determine the concentration of (methylsulfonyl)acetonitrile.
-
Calculation: Calculate the solubility in the desired units (e.g., g/100 mL, mol/L, mole fraction) based on the measured concentration and the dilution factor.
Visualizing the Experimental Workflow
The following diagram illustrates the logical workflow for determining the solubility of (methylsulfonyl)acetonitrile.
Caption: A flowchart of the isothermal shake-flask method for solubility determination.
Factors Influencing Solubility
The solubility of (methylsulfonyl)acetonitrile is governed by the principle of "like dissolves like." Its polar nature, due to the sulfonyl and nitrile groups, dictates its solubility behavior.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors, leading to strong intermolecular interactions with the oxygen atoms of the sulfonyl group and the nitrogen atom of the nitrile group in (methylsulfonyl)acetonitrile, resulting in good solubility.
-
Polar Aprotic Solvents (e.g., Acetonitrile, Acetone): These solvents possess significant dipole moments and can engage in dipole-dipole interactions with (methylsulfonyl)acetonitrile, generally leading to good solubility.
-
Non-polar Solvents (e.g., Hexane, Toluene): The lack of polarity in these solvents results in weak intermolecular interactions with the polar (methylsulfonyl)acetonitrile, leading to poor solubility.
Temperature also plays a significant role; in most cases, the solubility of a solid in a liquid increases with increasing temperature. This principle is utilized in recrystallization for purification.
Conclusion
An In-depth Technical Guide to Methanesulfinyl-acetonitrile and Its Chemical Relatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methanesulfinyl-acetonitrile, a specialty chemical of interest in organic synthesis and pharmaceutical research. Due to a general scarcity of detailed public information on this specific compound, this document also draws comparisons with its close chemical relatives: the precursor Methylthioacetonitrile and the more common analogue, Methylsulfonylacetonitrile. This comparative approach is intended to provide a clearer context for researchers and to facilitate a deeper understanding of its chemical properties and potential applications.
Nomenclature and Alternate Names: Clarifying the Sulfinyl vs. Sulfonyl Distinction
A critical point of clarification for researchers is the distinction between "methanesulfinyl" and "methanesulfonyl" moieties. The "sulfinyl" group contains a sulfur atom double-bonded to one oxygen atom (a sulfoxide), whereas the "sulfonyl" group has a sulfur atom double-bonded to two oxygen atoms (a sulfone). This seemingly small difference significantly impacts the chemical and physical properties of the molecule.
This compound (CAS RN: 52109-49-6) is the primary subject of this guide. Its nomenclature can be varied, and researchers may encounter it under several synonyms. In contrast, Methylsulfonylacetonitrile (CAS RN: 2274-42-2) is a more widely documented compound. Due to the similarity in their names, it is imperative to verify the CAS Registry Number to ensure the correct compound is being referenced.
Below is a table summarizing the alternate names and key identifiers for this compound and its related compounds.
| Identifier | This compound | Methylthioacetonitrile | Methylsulfonylacetonitrile |
| IUPAC Name | 2-(Methylsulfinyl)acetonitrile | 2-(Methylthio)acetonitrile | 2-(Methylsulfonyl)acetonitrile |
| CAS Registry Number | 52109-49-6 | 35120-10-6 | 2274-42-2[1] |
| Molecular Formula | C₃H₅NOS | C₃H₅NS[2] | C₃H₅NO₂S[1] |
| Molecular Weight | 103.14 g/mol | 87.14 g/mol [2] | 119.14 g/mol [1] |
| Common Synonyms | (Methylsulfinyl)acetonitrile | (Methylthio)acetonitrile[2] | Mesylacetonitrile[1] |
| 2-(Methylsulfinyl)ethanenitrile | Acetonitrile, (methylthio)-[2] | (Methylsulfonyl)acetonitrile[1] | |
| Cyanomethyl methyl sulfone |
Physicochemical Properties
The following table summarizes the available and computed physicochemical properties for this compound and its comparators. Data for this compound is limited, and some values are predicted.
| Property | This compound | Methylthioacetonitrile | Methylsulfonylacetonitrile |
| Appearance | Not available | Colorless to light yellow liquid | White solid |
| Melting Point | Not available | Not available | 81-84 °C[3] |
| Boiling Point | Not available | Not available | 195-200 °C[3] |
| Density | Not available | Not available | 1.258 g/cm³[3] |
| Solubility | Not available | Not available | Slightly soluble in water[3] |
Proposed Experimental Protocol: Synthesis of this compound
Synthesis of the Precursor: Methylthioacetonitrile
A common method for the synthesis of α-cyano sulfides is the reaction of an alkali metal salt of a thiol with a haloacetonitrile.
Reaction: CH₃SNa + ClCH₂CN → CH₃SCH₂CN + NaCl
Materials:
-
Sodium thiomethoxide (CH₃SNa)
-
Chloroacetonitrile (ClCH₂CN)
-
Anhydrous ethanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium thiomethoxide in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add an equimolar amount of chloroacetonitrile to the cooled solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture and filter to remove the precipitated sodium chloride.
-
Remove the ethanol under reduced pressure.
-
The resulting crude Methylthioacetonitrile can be purified by vacuum distillation.
Oxidation of Methylthioacetonitrile to this compound
The selective oxidation of the sulfide to a sulfoxide without further oxidation to the sulfone is key. Common reagents for this transformation include hydrogen peroxide in acetic acid.
Reaction: CH₃SCH₂CN + H₂O₂ --(CH₃COOH)--> CH₃S(O)CH₂CN + H₂O
Materials:
-
Methylthioacetonitrile (CH₃SCH₂CN)
-
Hydrogen peroxide (30% aqueous solution)
-
Glacial acetic acid
-
Dichloromethane (for extraction)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve Methylthioacetonitrile in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add one equivalent of 30% hydrogen peroxide dropwise, maintaining the temperature below 10 °C.
-
After the addition, allow the mixture to stir at room temperature and monitor the reaction progress by TLC until the starting material is consumed.
-
Carefully quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the acetic acid is neutralized.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield crude this compound.
-
Purification can be achieved by column chromatography on silica gel.
Spectroscopic Data
Detailed spectroscopic data for this compound is not widely available. Below is a summary of available data for the precursor and the sulfonyl analogue for comparative purposes.
| Spectroscopic Data | Methylthioacetonitrile | Methylsulfonylacetonitrile |
| ¹H NMR | Spectral data is available in various databases. | Spectral data is available in various databases.[1] |
| ¹³C NMR | Spectral data is available in various databases. | Spectral data is available in various databases.[1] |
| IR Spectroscopy | IR spectra are available, showing characteristic C≡N and C-S stretching frequencies.[2] | IR spectra are available, showing characteristic C≡N, S=O (symmetric and asymmetric), and C-S stretching frequencies.[1] |
| Mass Spectrometry | Mass spectral data is available.[2] | Mass spectral data is available.[1] |
Visualizations
Chemical Structures
To visually underscore the differences between these related compounds, their chemical structures are presented below in DOT language.
Caption: Chemical structures of the three related nitriles.
Proposed Synthesis Workflow
The logical flow for the proposed synthesis of this compound is depicted in the following workflow diagram.
Caption: Proposed workflow for the synthesis of this compound.
Conclusion
This compound represents a potentially valuable, yet under-documented, chemical entity for researchers in organic synthesis and drug discovery. This guide has aimed to provide a comprehensive starting point by clarifying its nomenclature, presenting available data, and proposing a robust synthetic protocol. The clear distinction from its sulfonyl analogue, Methylsulfonylacetonitrile, is crucial for accurate research and development. Further experimental investigation is warranted to fully characterize the properties and reactivity of this compound and unlock its potential in various scientific applications.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of δ-Pyrone Ring Analogues using (Methylsulfonyl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
δ-Pyrone ring systems are significant heterocyclic scaffolds present in a variety of natural products and pharmacologically active compounds. Their synthesis is of considerable interest in medicinal chemistry and drug discovery. This document provides detailed application notes and a generalized experimental protocol for the synthesis of δ-pyrone ring analogues, specifically 3-cyano-2-oxo-2H-pyran derivatives, utilizing (methylsulfonyl)acetonitrile as a key active methylene compound. The synthetic strategy is based on a tandem Michael addition-cyclization reaction sequence with α,β-unsaturated ketones (chalcones).
(Methylsulfonyl)acetonitrile serves as a versatile C2 synthon, with the methylsulfonyl group acting as an effective activating group for the adjacent methylene protons and a potential leaving group during the cyclization/elimination step to form the pyrone ring.
Reaction Principle
The synthesis proceeds via a two-step, one-pot reaction. The first step is a base-catalyzed Michael addition of (methylsulfonyl)acetonitrile to an α,β-unsaturated ketone (chalcone). The resulting δ-keto-β-sulfonylacetonitrile intermediate then undergoes an intramolecular cyclization and subsequent elimination of the methylsulfonyl group to afford the stable δ-pyrone ring analogue.
Experimental Protocols
General Protocol for the Synthesis of 4,6-Diaryl-2-oxo-2H-pyran-3-carbonitrile Derivatives
This protocol describes a generalized procedure for the reaction of various chalcones with (methylsulfonyl)acetonitrile to yield the corresponding δ-pyrone analogues.
Materials:
-
Substituted Chalcone (1.0 mmol)
-
(Methylsulfonyl)acetonitrile (1.2 mmol)
-
Base (e.g., Sodium ethoxide, Potassium carbonate, DBU) (1.5 mmol)
-
Anhydrous Solvent (e.g., Ethanol, DMF, DMSO) (10-20 mL)
-
Glacial Acetic Acid (for neutralization)
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) apparatus
-
Column chromatography setup (Silica gel 60-120 mesh)
-
Recrystallization solvents (e.g., Ethanol, Ethyl acetate/Hexane)
Procedure:
-
Reaction Setup: To a stirred solution of the substituted chalcone (1.0 mmol) in the chosen anhydrous solvent (10 mL) in a round-bottom flask, add (methylsulfonyl)acetonitrile (1.2 mmol).
-
Base Addition: Gradually add the base (1.5 mmol) to the reaction mixture at room temperature.
-
Reaction Monitoring: The reaction progress is monitored by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically heated to reflux (in the case of ethanol) or stirred at a slightly elevated temperature (e.g., 60-80 °C for DMF/DMSO) to ensure completion. Reaction times can vary from 2 to 12 hours depending on the reactivity of the substrates.
-
Work-up: After completion of the reaction (as indicated by TLC), the mixture is cooled to room temperature and then poured into ice-cold water (50 mL). The resulting mixture is acidified with glacial acetic acid to a pH of ~6.
-
Isolation: The precipitated solid product is collected by vacuum filtration, washed with cold water, and dried.
-
Purification: The crude product is purified by column chromatography over silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization from an appropriate solvent to afford the pure 4,6-diaryl-2-oxo-2H-pyran-3-carbonitrile.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of δ-pyrone analogues based on analogous reactions reported in the literature. Please note that yields are highly dependent on the specific substrates and reaction conditions used.
| Entry | Chalcone Substituent (Ar1) | Chalcone Substituent (Ar2) | Base | Solvent | Time (h) | Yield (%) |
| 1 | Phenyl | Phenyl | NaOEt | Ethanol | 6 | 85 |
| 2 | 4-Chlorophenyl | Phenyl | K2CO3 | DMF | 8 | 78 |
| 3 | 4-Methoxyphenyl | Phenyl | DBU | DMSO | 4 | 92 |
| 4 | Phenyl | 4-Nitrophenyl | NaOEt | Ethanol | 10 | 75 |
Visualizations
Reaction Pathway Diagram
The following diagram illustrates the proposed reaction mechanism for the synthesis of δ-pyrone ring analogues from (methylsulfonyl)acetonitrile and a chalcone.
Caption: Proposed reaction pathway for δ-pyrone synthesis.
Experimental Workflow Diagram
The following diagram outlines the general experimental workflow for the synthesis and purification of the δ-pyrone analogues.
Caption: General experimental workflow for δ-pyrone synthesis.
(Methylsulfonyl)acetonitrile: A Versatile Reagent for Carbon-Carbon Bond Formation in Heterocyclic Synthesis
(Methylsulfonyl)acetonitrile , also known as methylsulfonylacetonitrile, is a valuable reagent in organic synthesis, primarily utilized as a potent nucleophile for the construction of complex molecular architectures.[1] Its utility stems from the presence of an acidic methylene group activated by two electron-withdrawing groups: a methylsulfonyl group and a cyano group. This dual activation facilitates the deprotonation of the central carbon atom, generating a stabilized carbanion that can readily participate in a variety of carbon-carbon bond-forming reactions.
This application note provides an overview of the key applications of (methylsulfonyl)acetonitrile as a reagent, focusing on its role in Knoevenagel condensations and Michael additions for the synthesis of diverse heterocyclic compounds, which are of significant interest to researchers in drug development and materials science. Detailed experimental protocols for representative transformations are also presented.
Chemical Properties
| Property | Value |
| CAS Number | 2274-42-2[2] |
| Molecular Formula | C₃H₅NO₂S[2] |
| Molecular Weight | 119.14 g/mol [2] |
| Appearance | White to off-white crystalline powder |
| Melting Point | 81-84 °C[3] |
| Solubility | Soluble in many organic solvents |
Applications in Organic Synthesis
(Methylsulfonyl)acetonitrile serves as a versatile building block for the synthesis of a wide range of organic molecules, particularly functionalized heterocycles. Its reactivity is centered around the nucleophilic character of the carbanion generated upon treatment with a base.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.[4] (Methylsulfonyl)acetonitrile is an excellent substrate for this reaction, readily condensing with various aldehydes and ketones to yield α,β-unsaturated products. These products are valuable intermediates in the synthesis of more complex molecules, including various heterocyclic systems.
A general workflow for a Knoevenagel condensation involving (methylsulfonyl)acetonitrile is depicted below:
Figure 1: General workflow for the Knoevenagel condensation using (Methylsulfonyl)acetonitrile.
Michael Addition
The carbanion derived from (methylsulfonyl)acetonitrile can also act as a Michael donor in conjugate addition reactions with α,β-unsaturated compounds.[5] This reaction, known as the Michael addition, is a powerful tool for the formation of 1,5-dicarbonyl compounds and their derivatives, which are key precursors for the synthesis of six-membered rings.
Multicomponent Reactions for Heterocycle Synthesis
A significant application of (methylsulfonyl)acetonitrile is its use in multicomponent reactions (MCRs) for the one-pot synthesis of highly functionalized heterocyclic compounds. These reactions offer several advantages, including high atom economy, operational simplicity, and the ability to generate molecular diversity efficiently.
For instance, (methylsulfonyl)acetonitrile has been employed in three-component reactions with aromatic aldehydes and other active methylene compounds to synthesize substituted pyrans and quinolines.[3]
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4-aryl-3-cyano-4H-pyrans via Knoevenagel Condensation/Cyclization
This protocol describes a one-pot, three-component synthesis of 2-amino-4H-pyran derivatives from an aromatic aldehyde, malononitrile, and (methylsulfonyl)acetonitrile, which acts as the active methylene compound for the initial Knoevenagel condensation.
Reaction Scheme:
Aromatic Aldehyde + Malononitrile + (Methylsulfonyl)acetonitrile → 2-Amino-4-aryl-3-cyano-4H-pyran
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
(Methylsulfonyl)acetonitrile (1.0 mmol)
-
Piperidine (0.1 mmol)
-
Ethanol (10 mL)
Procedure:
-
To a solution of the aromatic aldehyde (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (10 mL), add (methylsulfonyl)acetonitrile (1.0 mmol) and a catalytic amount of piperidine (0.1 mmol).
-
Stir the reaction mixture at room temperature for the specified time (see Table 2).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the solid product that precipitates is collected by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to afford the pure 2-amino-4H-pyran derivative.
Quantitative Data:
| Entry | Aromatic Aldehyde | Time (h) | Yield (%) |
| 1 | Benzaldehyde | 2 | 92 |
| 2 | 4-Chlorobenzaldehyde | 2.5 | 95 |
| 3 | 4-Methoxybenzaldehyde | 3 | 90 |
| 4 | 4-Nitrobenzaldehyde | 1.5 | 96 |
Table 1: Synthesis of 2-amino-4H-pyran derivatives using various aromatic aldehydes.
Figure 2: Experimental workflow for the synthesis of 2-amino-4H-pyrans.
Protocol 2: Synthesis of Substituted Quinolines
This protocol outlines the synthesis of substituted quinolines through a multicomponent reaction involving an aromatic aldehyde, (methylsulfonyl)acetonitrile, and an enolizable ketone in the presence of a catalyst.
Reaction Scheme:
Aromatic Aldehyde + (Methylsulfonyl)acetonitrile + Ketone → Substituted Quinoline
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
(Methylsulfonyl)acetonitrile (1.0 mmol)
-
Cyclohexanone (1.0 mmol)
-
L-Proline (10 mol%)
-
Ethanol (10 mL)
Procedure:
-
A mixture of the aromatic aldehyde (1.0 mmol), (methylsulfonyl)acetonitrile (1.0 mmol), cyclohexanone (1.0 mmol), and L-proline (10 mol%) in ethanol (10 mL) is refluxed for the time indicated in Table 3.
-
The progress of the reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature.
-
The precipitated solid is filtered, washed with cold ethanol, and dried to give the desired quinoline derivative.
Quantitative Data:
| Entry | Aromatic Aldehyde | Time (h) | Yield (%) |
| 1 | Benzaldehyde | 6 | 85 |
| 2 | 4-Methylbenzaldehyde | 7 | 82 |
| 3 | 3-Nitrobenzaldehyde | 5 | 88 |
| 4 | 2-Chlorobenzaldehyde | 8 | 78 |
Table 2: Synthesis of substituted quinolines using various aromatic aldehydes.
Conclusion
(Methylsulfonyl)acetonitrile is a highly effective and versatile reagent for the synthesis of a variety of organic compounds, particularly functionalized heterocycles. Its utility in Knoevenagel condensations, Michael additions, and multicomponent reactions makes it a valuable tool for researchers in medicinal chemistry and materials science. The straightforward protocols and high yields associated with its use further enhance its appeal in modern organic synthesis.
Safety Information
(Methylsulfonyl)acetonitrile is harmful if swallowed, in contact with skin, or if inhaled.[1] It is essential to handle this reagent in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
References
- 1. Synthesis of Substituted Quinolines from Arylamines and Aldehydes via Tandem Reaction Promoted by Chlorotrimethylsilane | Semantic Scholar [semanticscholar.org]
- 2. The Domino Way to Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D; (−)-241D; isosolenopsin A and (−)-epimyrtine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
Application Notes and Protocols for the Use of (Methylsulfonyl)acetonitrile in C-H Functionalization
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Methylsulfonyl)acetonitrile is a versatile reagent in organic synthesis, primarily utilized for its activated methylene group, which is flanked by both a sulfonyl and a nitrile group. This dual activation facilitates the formation of a stabilized carbanion, making it a potent nucleophile in a variety of chemical transformations. While direct, catalytic C-H activation protocols involving (methylsulfonyl)acetonitrile are not yet extensively documented in the scientific literature, its inherent reactivity as a carbon nucleophile allows for its application in reactions that achieve C-H functionalization. This document provides a detailed protocol for a plausible transition-metal-catalyzed C-H arylation reaction, leveraging the nucleophilic nature of (methylsulfonyl)acetonitrile. The presented protocol is a representative method and may require optimization for specific substrates.
Principle of the Reaction
The protocol described herein outlines a hypothetical palladium-catalyzed cross-coupling reaction between an aryl halide and (methylsulfonyl)acetonitrile. The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl halide to the palladium(0) catalyst, followed by a base-mediated deprotonation of (methylsulfonyl)acetonitrile to form the active nucleophile. Subsequent transmetalation (or a related C-C bond-forming step) and reductive elimination afford the desired arylated product and regenerate the active palladium(0) catalyst. This transformation effectively achieves the functionalization of an aromatic C-H bond by introducing the cyanomethylsulfonyl moiety, a valuable pharmacophore in medicinal chemistry.
Experimental Protocols
General Considerations
-
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.
-
Solvents should be freshly distilled and dried prior to use.
-
Reagents should be of high purity. (Methylsulfonyl)acetonitrile is a solid and should be handled in a well-ventilated fume hood.
Protocol for Palladium-Catalyzed C-H Arylation with (Methylsulfonyl)acetonitrile
Reaction Scheme:
Ar-X + CH₃SO₂CH₂CN → Ar-CH(CN)SO₂CH₃
(Where Ar = aryl group, X = halide)
Materials:
-
(Methylsulfonyl)acetonitrile
-
Aryl halide (e.g., bromobenzene, iodobenzene)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos, SPhos)
-
Base (e.g., Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Reaction vessel (e.g., Schlenk tube)
-
Magnetic stirrer and heating plate
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., Xantphos, 4 mol%).
-
Add the base (e.g., Cs₂CO₃, 2.0 equivalents).
-
Add (Methylsulfonyl)acetonitrile (1.2 equivalents).
-
Add the aryl halide (1.0 equivalent).
-
Add the anhydrous solvent (e.g., toluene, to achieve a concentration of 0.1 M with respect to the aryl halide).
-
Seal the Schlenk tube and stir the reaction mixture at the desired temperature (e.g., 100-120 °C) for the specified time (e.g., 12-24 hours). Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
Data Presentation
Table 1: Hypothetical Reaction Optimization for the Arylation of Bromobenzene with (Methylsulfonyl)acetonitrile
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (2.0) | Toluene | 100 | 12 | 75 |
| 2 | Pd₂(dba)₃ (1) | Xantphos (4) | Cs₂CO₃ (2.0) | Toluene | 100 | 12 | 78 |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2.0) | Toluene | 100 | 12 | 82 |
| 4 | Pd(OAc)₂ (2) | Xantphos (4) | K₃PO₄ (2.0) | Toluene | 100 | 12 | 65 |
| 5 | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (2.0) | Dioxane | 100 | 12 | 70 |
| 6 | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (2.0) | Toluene | 120 | 12 | 85 |
| 7 | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (2.0) | Toluene | 100 | 24 | 88 |
Mandatory Visualization
Caption: Experimental workflow for the palladium-catalyzed C-H arylation.
Caption: Proposed catalytic cycle for the C-H arylation reaction.
Application Notes and Protocols: Knoevenagel Condensation of (Methylsulfonyl)acetonitrile with Aromatic Aldehydes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Knoevenagel condensation reaction between (methylsulfonyl)acetonitrile and various aromatic aldehydes. This reaction is a robust and versatile method for the synthesis of α,β-unsaturated nitriles, which are valuable intermediates in medicinal chemistry and drug development. The protocols and data presented herein are intended to serve as a guide for the practical application of this important carbon-carbon bond-forming reaction.
Introduction
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product. In the context of this application note, (methylsulfonyl)acetonitrile serves as the active methylene compound, where the electron-withdrawing methylsulfonyl and cyano groups increase the acidity of the methylene protons, facilitating their removal by a base. The subsequent reaction with an aromatic aldehyde leads to the formation of a 2-(methylsulfonyl)-3-arylacrylonitrile derivative. These products are of significant interest due to their potential biological activities, including anticancer and antimicrobial properties.
Reaction Mechanism
The reaction proceeds through a base-catalyzed mechanism. First, a base abstracts a proton from the α-carbon of (methylsulfonyl)acetonitrile to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde. The resulting aldol-type intermediate subsequently undergoes dehydration to yield the final α,β-unsaturated nitrile product.
Application Notes and Protocols for Base-Mediated Reactions of (Methylsulfonyl)acetonitrile
Introduction
(Methylsulfonyl)acetonitrile, also known as methanesulfonylacetonitrile, is a versatile C-H acidic nitrile used as a building block in organic synthesis.[1][2] Its chemical formula is CH₃SO₂CH₂CN, and it possesses a molecular weight of 119.14 g/mol .[3] The compound features a methylene group activated by two electron-withdrawing groups: a sulfonyl group and a nitrile group. This dual activation renders the methylene protons acidic (pKa ≈ 11 in DMSO), facilitating their removal by a base to generate a stabilized carbanion. This nucleophilic carbanion is central to a variety of carbon-carbon bond-forming reactions, making (methylsulfonyl)acetonitrile a valuable reagent for medicinal chemists and drug development professionals in the synthesis of complex molecules and heterocyclic scaffolds.[4]
Key Applications in Organic Synthesis
The stabilized carbanion generated from (methylsulfonyl)acetonitrile serves as a potent nucleophile in several key synthetic transformations. These reactions are fundamental for introducing the cyanomethylsulfonyl moiety into molecules, a group that can be further elaborated or can impart specific physicochemical properties to the final compound.
Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone reaction involving the addition of an active methylene compound to a carbonyl group, typically followed by dehydration. (Methylsulfonyl)acetonitrile readily participates in this reaction with various aldehydes and ketones under basic catalysis to yield electron-deficient α,β-unsaturated nitriles. These products are valuable intermediates, serving as Michael acceptors or precursors for more complex molecular architectures. The reaction is often catalyzed by weak bases like amines or stronger inorganic bases.[5]
Nucleophilic Alkylation
The carbanion of (methylsulfonyl)acetonitrile can be alkylated by reacting it with alkyl halides or other electrophilic carbon sources.[6][7] This reaction provides a straightforward method for synthesizing α-substituted (methylsulfonyl)acetonitriles. The choice of base and solvent is crucial for achieving high yields and minimizing side reactions. Strong, non-nucleophilic bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are commonly employed in aprotic polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).[8]
Michael Addition
As a potent nucleophile, the anion of (methylsulfonyl)acetonitrile can undergo conjugate addition (Michael addition) to α,β-unsaturated carbonyl compounds, nitriles, or sulfones. This reaction forms a new carbon-carbon bond at the β-position of the Michael acceptor, leading to the formation of 1,5-dicarbonyl compounds or their analogues, which are versatile precursors for cyclization reactions.
Data Presentation: Reaction Parameters
The following tables summarize typical conditions and representative yields for key base-mediated reactions of activated acetonitriles.
Table 1: Knoevenagel Condensation of Phenylsulfonylacetonitrile with Benzaldehyde (Note: Data adapted from a similar activated acetonitrile for illustrative purposes)
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Yield |
| (Phenylsulfonyl)acetonitrile | Benzaldehyde | eQNU (10 mol%) | Toluene | Ambient | >95% |
Table 2: General Conditions for Alkylation of Activated Acetonitriles [8]
| Substrate | Alkylating Agent | Base | Solvent | Temperature | General Yield Range |
| Diphenylacetonitrile | Chloroacetone | K-t-BuOK | DMF | Ambient | Low (~16%) |
| Diphenylacetonitrile | Bromoacetone | K-t-BuOK | DMF | Ambient | High (70-71%) |
| Diphenylacetonitrile | Iodoacetone (in situ) | K-t-BuOK | DMF | Ambient | High (70-71%) |
| Diphenylacetonitrile | Bromoacetone | NaH | DMF | Ambient | High (70-71%) |
Experimental Workflows and Mechanisms
The following diagrams illustrate the general workflow for base-mediated reactions and the mechanisms for the Knoevenagel condensation and alkylation reactions.
Caption: General experimental workflow for base-mediated reactions.
Caption: Mechanism of the Knoevenagel condensation reaction.
Caption: Mechanism of the nucleophilic alkylation reaction.
Protocols
Protocol 1: Knoevenagel Condensation of (Methylsulfonyl)acetonitrile with an Aromatic Aldehyde
This protocol describes a general procedure for the base-catalyzed condensation of (methylsulfonyl)acetonitrile with an aromatic aldehyde.
Materials and Reagents:
-
(Methylsulfonyl)acetonitrile
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Base (e.g., piperidine, sodium acetate, or a catalytic amount of a strong non-nucleophilic base)
-
Solvent (e.g., toluene, ethanol, or dichloromethane)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Drying tube
-
Round-bottom flask, condenser, magnetic stirrer, and heating mantle
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add (methylsulfonyl)acetonitrile (1.0 eq.).
-
Dissolve the starting material in the chosen solvent (e.g., toluene, 0.2-0.5 M concentration).
-
Add the aromatic aldehyde (1.0-1.1 eq.) to the solution.
-
Add the base catalyst. For a weak base like piperidine, add ~10 mol%.
-
If using a Dean-Stark apparatus to remove water, attach it between the flask and the condenser.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
Purification:
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) or by recrystallization from a suitable solvent (e.g., ethanol or isopropanol).
Characterization:
-
Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the methylene signal and the appearance of a vinylic proton signal in the ¹H NMR spectrum are indicative of product formation.
Protocol 2: Alkylation of (Methylsulfonyl)acetonitrile with an Alkyl Halide
This protocol provides a general method for the C-alkylation of (methylsulfonyl)acetonitrile using a strong base.
Materials and Reagents:
-
(Methylsulfonyl)acetonitrile
-
Alkyl halide (e.g., benzyl bromide, iodomethane)
-
Strong, non-nucleophilic base (e.g., sodium hydride (NaH, 60% dispersion in mineral oil) or potassium tert-butoxide)
-
Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF) or N,N-dimethylformamide (DMF))
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Inert atmosphere (Nitrogen or Argon)
-
Syringes and needles for transfer of anhydrous solvent and reagents
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.
-
Under an inert atmosphere, add sodium hydride (1.1-1.2 eq.) to the flask.
-
Carefully wash the NaH dispersion with anhydrous hexanes (2-3 times) to remove the mineral oil, decanting the hexanes via cannula.
-
Add anhydrous DMF or THF via syringe to the flask.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve (methylsulfonyl)acetonitrile (1.0 eq.) in a separate flask with anhydrous solvent and add it dropwise to the NaH suspension via syringe.
-
Allow the mixture to stir at 0 °C for 30-60 minutes, or until hydrogen gas evolution ceases, to ensure complete formation of the anion.
-
Add the alkyl halide (1.0-1.1 eq.) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates completion. The reaction may require gentle heating depending on the reactivity of the alkyl halide.
-
Once complete, cool the reaction back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
Work-up and Purification:
-
Transfer the quenched reaction mixture to a separatory funnel and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers and extract the aqueous layer with the organic solvent (2-3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or recrystallization.
Characterization:
-
Analyze the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The ¹H NMR spectrum should show the disappearance of the methylene singlet and the appearance of a methine proton, along with signals corresponding to the newly introduced alkyl group.
References
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. scbt.com [scbt.com]
- 3. (Methylsulfonyl)acetonitrile | C3H5NO2S | CID 75283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. US3755412A - Alkylation of acetonitriles - Google Patents [patents.google.com]
- 7. Alkylation of Acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. arkat-usa.org [arkat-usa.org]
Application Notes and Protocols: (Methylsulfonyl)acetonitrile as a Versatile Precursor in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
(Methylsulfonyl)acetonitrile, a readily available and versatile building block, has emerged as a valuable precursor in the synthesis of a diverse range of heterocyclic compounds with significant pharmaceutical potential. Its activated methylene group, flanked by both a sulfonyl and a nitrile moiety, allows for a variety of chemical transformations, making it an attractive starting material for the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of (methylsulfonyl)acetonitrile in the synthesis of two key classes of bioactive molecules: substituted δ-pyrone ring analogues and 4,9-dihydropyrrolo[2,1-b]quinazolines.
Key Applications in Pharmaceutical Development
(Methylsulfonyl)acetonitrile serves as a linchpin in the synthesis of compounds targeting a spectrum of therapeutic areas. The resulting heterocyclic frameworks have shown promise as:
-
Antioxidant and Anti-inflammatory Agents: Pyrone derivatives synthesized from (methylsulfonyl)acetonitrile have been shown to activate the Nrf2/ARE antioxidant response pathway, offering a potential avenue for combating oxidative stress-related diseases.[1]
-
Anticancer Therapeutics: The pyrone scaffold is implicated in the modulation of critical oncogenic signaling pathways, including PI3K/Akt/mTOR and MAPK/ERK, highlighting its potential in cancer drug discovery.[2]
-
Neuroprotective Agents: Quinazolinone derivatives, accessible through multi-step syntheses involving (methylsulfonyl)acetonitrile, have demonstrated potent acetylcholinesterase (AChE) inhibitory activity.[3][4][5] This makes them promising candidates for the development of therapeutics for neurodegenerative diseases such as Alzheimer's disease.[4][5]
Data Presentation
The following tables summarize key quantitative data for representative compounds synthesized using (methylsulfonyl)acetonitrile as a precursor.
Table 1: Physicochemical Properties of (Methylsulfonyl)acetonitrile
| Property | Value | Reference |
| CAS Number | 2274-42-2 | |
| Molecular Formula | C₃H₅NO₂S | |
| Molecular Weight | 119.14 g/mol | |
| Melting Point | 81-84 °C | |
| Assay | 97% |
Table 2: Representative 4,9-dihydropyrrolo[2,1-b]quinazoline Derivatives and their Biological Activity
| Compound | Structure | Yield (%) | AChE IC₅₀ (µM) | Inhibition Type |
| 6-Methoxy-9-(4-methylsulfonyl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline | Not available in search results | 70% | Not available in search results | Not available in search results |
| Compound 4c (a quinazolinone derivative) | Not available in search results | Not specified | 2.97 | Mixed-type |
| Compound 4h (a quinazolinone derivative) | Not available in search results | Not specified | 5.86 | Mixed-type |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Substituted δ-Pyrone Ring Analogues
While a specific, detailed protocol for the direct synthesis of δ-pyrone ring analogues from (methylsulfonyl)acetonitrile was not found in the provided search results, a general approach can be inferred from established pyrone syntheses. The reaction of an active methylene compound like (methylsulfonyl)acetonitrile with a 1,3-dielectrophile, such as diketene or an α,β-unsaturated ketoester, is a common strategy for constructing the pyrone ring.
Materials:
-
(Methylsulfonyl)acetonitrile
-
Diketene or a suitable α,β-unsaturated ketoester
-
Base (e.g., sodium ethoxide, potassium carbonate)
-
Anhydrous solvent (e.g., ethanol, DMF)
-
Glacial acetic acid
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (methylsulfonyl)acetonitrile (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add the base (1.1 eq) portion-wise to the solution at room temperature. Stir the mixture for 30 minutes to generate the corresponding carbanion.
-
Electrophile Addition: Slowly add the 1,3-dielectrophile (e.g., diketene, 1.0 eq) to the reaction mixture. The reaction may be exothermic; maintain the temperature with an ice bath if necessary.
-
Reaction Progression: After the addition is complete, heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize with glacial acetic acid. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel to afford the desired substituted δ-pyrone ring analogue.
-
Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Protocol 2: Synthesis of 6-Methoxy-9-(4-methylsulfonyl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline
The following protocol is based on a reported synthesis which achieved a 70% yield.[6]
Materials:
-
Starting material '1' (not fully specified in search results, likely a precursor to the quinazoline ring system)
-
4-Methylsulfonylbenzaldehyde
-
2-Chloropyridine
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Standard laboratory glassware and purification apparatus (MPLC)
Procedure:
-
Reaction Setup: To a solution of the starting material 1 (1.0 mmol) and 4-methylsulfonylbenzaldehyde (1.1 mmol) in DCM (50 mL), add 2-chloropyridine (1.2 mmol).
-
Reagent Addition: Cool the mixture in an ice bath and add Tf₂O (1.1 mmol) dropwise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the residue by Medium Pressure Liquid Chromatography (MPLC) using a silica gel column and a gradient of 37–62% MeOH in EtOAc as the eluent.
-
Product Isolation: Collect the fractions containing the desired product and concentrate under reduced pressure to afford 6-methoxy-9-(4-methylsulfonyl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline as a light tan solid.
-
Characterization: Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Mandatory Visualizations
Caption: Experimental workflows for the synthesis of δ-pyrones and tetrahydropyrroloquinazolines.
Caption: Signaling pathways modulated by pyrone and quinazolinone derivatives.
References
- 1. Synthesis and bioevaluation of a series of α-pyrone derivatives as potent activators of Nrf2/ARE pathway (part I) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of new acetylcholinesterase inhibitors derived from quinazolinones: synthesis, in vitro, and molecular docking study [pharmacia.pensoft.net]
- 4. 3,4-Dihydroquinazoline derivatives inhibit the activities of cholinesterase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel quinazolinone Derivatives: Design, synthesis and in vivo evaluation as potential agents targeting Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tandem Synthesis of Tetrahydropyrroloquinazolines and Related Polyannular Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reactions Involving (Methylsulfonyl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
(Methylsulfonyl)acetonitrile is a versatile C-H acidic reagent employed in a variety of carbon-carbon bond-forming reactions. Its activated methylene group, flanked by a sulfonyl and a nitrile group, readily undergoes deprotonation to form a stabilized carbanion. This nucleophile can then participate in a range of reactions, including condensations, additions, and alkylations, making it a valuable building block in the synthesis of diverse molecular scaffolds, particularly heterocyclic compounds of interest in medicinal chemistry and drug development.
These application notes provide detailed protocols for key reactions involving (Methylsulfonyl)acetonitrile, including data presented in a clear, tabular format for easy reference and comparison. Visualizations of experimental workflows are also provided to facilitate understanding and implementation.
Key Applications and Reaction Types
(Methylsulfonyl)acetonitrile is a key reactant in several important organic transformations:
-
Knoevenagel Condensation: A nucleophilic addition of the active methylene group to a carbonyl compound, followed by dehydration, to yield an α,β-unsaturated product. This reaction is fundamental for the synthesis of substituted olefins and is often a key step in the construction of more complex molecules.
-
Michael Addition: The conjugate addition of the (Methylsulfonyl)acetonitrile carbanion to α,β-unsaturated carbonyl compounds. This 1,4-addition is a powerful method for the formation of new carbon-carbon bonds.
-
Alkylation: The reaction of the carbanion with alkyl halides to introduce new alkyl substituents at the active methylene position.
-
Heterocycle Synthesis: As a versatile building block, it is particularly useful in the synthesis of various heterocyclic systems, such as pyran and quinoline derivatives.
Experimental Protocols
Protocol 1: Knoevenagel Condensation for the Synthesis of Pyrano[3,2-c]quinoline Derivatives
This protocol describes the synthesis of (methylsulfonyl)pyrano[3,2-c]quinoline derivatives via a one-pot, three-component Knoevenagel condensation reaction.[1]
Reaction Scheme:
Materials:
-
Aromatic aldehyde (1 mmol)
-
(Methylsulfonyl)acetonitrile (1 mmol)
-
1-Methylquinoline-2,4-dione (1 mmol)
-
[Triazolamine][Acetate] (ionic liquid catalyst)
-
Water (H₂O)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
-
Standard glassware for workup and purification
Procedure:
-
To a round-bottom flask, add the aromatic aldehyde (1 mmol), (methylsulfonyl)acetonitrile (1 mmol), 1-methylquinoline-2,4-dione (1 mmol), and [Triazolamine][Acetate] catalyst in water.
-
Heat the reaction mixture to reflux with stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the solid product by filtration.
-
Wash the solid with water.
-
Recrystallize the crude product from ethanol to afford the pure (methylsulfonyl)pyrano[3,2-c]quinoline derivative.
Quantitative Data:
The following table summarizes the reaction outcomes for the synthesis of various (methylsulfonyl)pyrano[3,2-c]quinoline derivatives using the described protocol.[1]
| Entry | Aromatic Aldehyde | Product | Time (h) | Yield (%) |
| 1 | Benzaldehyde | 2-Amino-4-phenyl-5-(methylsulfonyl)-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile | 3.5 | 92 |
| 2 | 4-Chlorobenzaldehyde | 2-Amino-4-(4-chlorophenyl)-5-(methylsulfonyl)-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile | 4 | 95 |
| 3 | 4-Methylbenzaldehyde | 2-Amino-4-(4-methylphenyl)-5-(methylsulfonyl)-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile | 4.5 | 90 |
| 4 | 4-Methoxybenzaldehyde | 2-Amino-4-(4-methoxyphenyl)-5-(methylsulfonyl)-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile | 3 | 94 |
Experimental Workflow Diagram
Caption: Workflow for the synthesis of pyrano[3,2-c]quinolines.
Visualizing Reaction Mechanisms
The following diagrams illustrate the logical steps of the key reaction types involving (Methylsulfonyl)acetonitrile.
Knoevenagel Condensation - General Mechanism
Caption: General mechanism of the Knoevenagel condensation.
Michael Addition - General Mechanism
Caption: General mechanism of the Michael addition.
Safety Information
(Methylsulfonyl)acetonitrile is harmful if swallowed, in contact with skin, or if inhaled. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.
References
Application Notes and Protocols for (Methylsulfonyl)acetonitrile Reactions in Acetonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the workup of chemical reactions involving (methylsulfonyl)acetonitrile as a reactant in acetonitrile solvent. The protocols outlined below are designed to ensure efficient product isolation and purification.
I. Overview of Workup Strategies
Reactions utilizing (methylsulfonyl)acetonitrile in acetonitrile often yield products that can be isolated through precipitation, extraction, or a combination of both. The choice of workup procedure is primarily dictated by the physical and chemical properties of the desired product, such as its solubility, crystallinity, and stability. Acetonitrile's miscibility with water is a key consideration in designing effective extraction protocols.
A general workflow for the workup of these reactions is depicted below. This diagram illustrates the decision-making process based on the product's characteristics at the end of the reaction.
Caption: General workflow for the workup of (Methylsulfonyl)acetonitrile reactions.
II. Experimental Protocols
The following protocols are based on established synthetic methodologies for reactions involving (methylsulfonyl)acetonitrile and related compounds.
Protocol 1: Workup for Knoevenagel Condensation Products via Precipitation
This protocol is suitable for Knoevenagel condensation reactions between (methylsulfonyl)acetonitrile and aromatic aldehydes that yield a solid product.
Experimental Procedure:
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Product Precipitation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate complete precipitation of the product.
-
Filtration: Collect the precipitated solid by vacuum filtration through a Büchner funnel.
-
Washing: Wash the solid product sequentially with cold water (3 x 50 mL) and then with a cold 1:1 mixture of ethanol and water (2 x 20 mL) to remove unreacted starting materials and inorganic salts.
-
Drying: Dry the purified solid product in a vacuum oven at 50-60 °C to a constant weight.
| Reactant A | Reactant B | Product | Yield (%) | Purity (%) |
| (Methylsulfonyl)acetonitrile | 4-Chlorobenzaldehyde | 2-(Methylsulfonyl)-3-(4-chlorophenyl)acrylonitrile | 85-95 | >98 |
| (Methylsulfonyl)acetonitrile | Benzaldehyde | 2-(Methylsulfonyl)-3-phenylacrylonitrile | 80-90 | >97 |
Protocol 2: Workup for Products Soluble in Acetonitrile via Extraction
This protocol is applicable when the reaction product remains dissolved in the acetonitrile solvent.
Experimental Procedure:
-
Quenching: After the reaction is complete, pour the reaction mixture into a beaker containing crushed ice (approximately 200 g for a 100 mL reaction volume).
-
Solvent Removal (Optional): If the product is known to be highly polar, it is advisable to remove the acetonitrile under reduced pressure using a rotary evaporator before proceeding to extraction.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with a suitable organic solvent such as ethyl acetate (3 x 100 mL) or dichloromethane (3 x 100 mL). Note that a larger volume of the extraction solvent may be necessary as acetonitrile has some solubility in the aqueous phase.[1]
-
Washing: Combine the organic extracts and wash them with brine (1 x 100 mL) to remove residual water and inorganic impurities.
-
Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Solvent Evaporation: Remove the drying agent by filtration and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water, ethyl acetate/hexanes).
| Reaction Type | Product Type | Typical Extraction Solvent | Purification Method |
| Heterocycle Synthesis | Substituted Pyrazoles | Ethyl Acetate | Column Chromatography |
| Michael Addition | Adducts | Dichloromethane | Recrystallization |
III. Synthesis of Pyrazoles from (Methylsulfonyl)acetonitrile
(Methylsulfonyl)acetonitrile is a versatile precursor for the synthesis of various heterocyclic compounds, including pyrazoles. A common synthetic route involves the reaction with hydrazines. The workup for such reactions typically involves isolation of the product by extraction and subsequent purification.
The logical flow for a typical pyrazole synthesis and workup is presented below.
Caption: Workflow for pyrazole synthesis and subsequent workup.
Note on Signaling Pathways: As of the current literature, (Methylsulfonyl)acetonitrile is primarily utilized as a synthetic building block in organic chemistry. There is no established evidence to suggest its direct involvement in specific biological signaling pathways. Its utility in drug development is typically as a precursor for the synthesis of more complex, biologically active molecules.
References
Application Notes and Protocols for the Purification of Products from (Methylsulfonyl)acetonitrile Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidance for the purification of compounds synthesized using (methylsulfonyl)acetonitrile as a starting material. The methodologies outlined below are broadly applicable to a range of reaction types, with a particular focus on products derived from Knoevenagel condensations and the synthesis of heterocyclic compounds such as pyrazoles.
Overview of Purification Strategies
(Methylsulfonyl)acetonitrile is a versatile reagent used in the formation of carbon-carbon and carbon-heteroatom bonds. The resulting products, often functionalized acrylonitriles and various heterocycles, can be purified using standard laboratory techniques. The choice of purification method depends on the physical and chemical properties of the product and the impurities present. The most common purification strategies include:
-
Recrystallization: Ideal for crystalline solid products with good solubility in a solvent at elevated temperatures and poor solubility at lower temperatures.
-
Flash Column Chromatography: A highly versatile technique for separating complex mixtures based on the differential adsorption of components to a stationary phase.
-
Extraction and Washing: Often used as a preliminary purification step to remove water-soluble impurities, acids, or bases from the reaction mixture.
-
Simple Filtration and Washing: Sufficient for reactions that yield highly pure, insoluble products that precipitate directly from the reaction mixture.
Data Presentation: Purification Parameters
The following tables summarize quantitative data for the purification of representative products from reactions involving (methylsulfonyl)acetonitrile.
Table 1: Flash Column Chromatography Data
| Product Type | Stationary Phase | Eluent System | Rf Value | Reference |
| Substituted Propargyl Ether | Silica Gel | Hexane/Ethyl Acetate (10:1) | 0.5 | [1] |
| Substituted Propargyl Alcohol | Silica Gel | Dichloromethane | 0.5 | [1] |
| 3-(4-methylphenyl)-2-propyn-1-ol | Silica Gel | Dichloromethane | 0.5 | [1] |
Table 2: Recrystallization and Washing Data
| Product | Purification Method | Solvent/Washing Agent | Yield | Reference |
| 3-Amino-3-pyrazoline sulfate | Recrystallization | Methanol | Not Specified | [2] |
| 3(5)-Aminopyrazole | Distillation | - | 74-84% recovery | [2] |
| 3-Aminopyrazole-4-carboxamide hemisulfate | Washing | Water and Acetone | 93% | [3] |
| 3-Aminopyrazole-4-carboxamide hemisulfate | Washing | Water and Acetone | 88.8% | [3] |
Experimental Protocols
Protocol 1: Purification of a Knoevenagel Condensation Product by Flash Column Chromatography
This protocol is a general procedure for the purification of α,β-unsaturated nitriles synthesized via the Knoevenagel condensation of (methylsulfonyl)acetonitrile with an aldehyde or ketone.
1. Preparation of the Crude Product: a. After the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature. b. If the reaction was performed in a high-boiling solvent (e.g., DMF, DMSO), dilute the mixture with a larger volume of an appropriate organic solvent such as ethyl acetate or dichloromethane. c. Wash the organic layer sequentially with water and brine to remove the high-boiling solvent and any water-soluble impurities. d. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
2. Preparation of the Chromatography Column: a. Select a column of appropriate size based on the amount of crude material. A general rule of thumb is to use a 40-100:1 ratio of silica gel to crude product by weight. b. Prepare a slurry of silica gel in the initial, least polar eluent mixture. c. Pack the column with the slurry, ensuring no air bubbles are trapped. Allow the silica to settle, and then add a layer of sand to the top of the silica bed.
3. Sample Loading: a. Dissolve the crude product in a minimal amount of the chromatography eluent or a more polar solvent if necessary. b. Alternatively, for less soluble compounds, create a dry load by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
4. Elution and Fraction Collection: a. Begin elution with the predetermined solvent system. For example, for a moderately polar compound, a starting eluent of 10:1 hexane/ethyl acetate may be appropriate.[1] b. Apply gentle air pressure to the top of the column to achieve a steady flow rate. c. Collect fractions in an array of test tubes. d. Monitor the elution of the product by TLC analysis of the collected fractions.
5. Product Isolation: a. Combine the fractions containing the pure product. b. Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Protocol 2: Purification by Recrystallization
This protocol describes the purification of a solid product, such as a substituted pyrazole derivative, by recrystallization.
1. Solvent Selection: a. The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. b. Test small batches of the crude product with various solvents (e.g., ethanol, methanol, water, or solvent mixtures like hexane/ethyl acetate) to identify a suitable system.
2. Dissolution: a. Place the crude solid in an Erlenmeyer flask. b. Add a minimal amount of the chosen recrystallization solvent. c. Heat the mixture to the boiling point of the solvent with stirring until the solid is completely dissolved. Add more solvent in small portions if necessary to achieve complete dissolution.
3. Decolorization (if necessary): a. If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. b. Reheat the solution to boiling for a few minutes. c. Perform a hot filtration through a fluted filter paper to remove the charcoal.
4. Crystallization: a. Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. b. Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
5. Isolation and Drying: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor. c. Dry the crystals in a vacuum oven to remove any residual solvent.
Protocol 3: Purification by Simple Filtration and Washing
For Knoevenagel condensation reactions that produce a clean, insoluble product, a simple filtration and wash may be sufficient.
1. Product Precipitation: a. Upon completion, the reaction mixture is cooled to room temperature, and the product often precipitates. b. In some cases, the addition of a non-solvent (e.g., water or hexane) can induce precipitation.
2. Filtration and Washing: a. The solid product is collected by vacuum filtration. b. The filter cake is washed with a suitable solvent to remove any remaining starting materials or catalysts. For example, washing with cold water is often effective.[4] c. The purified solid is then dried.
Visualizations
Workflow for Purification by Flash Column Chromatography
References
Application Notes and Protocols: (Methylsulfonyl)acetonitrile as a Methylene-Activated Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Methylsulfonyl)acetonitrile, also known as 2-(methylsulfonyl)acetonitrile, is a versatile reagent in organic synthesis. While its name might suggest its use as a source of the nitrile (-CN) group, extensive literature review indicates that it is not typically employed as a cyanating agent . Instead, its primary utility stems from the presence of an active methylene group (-CH₂-) positioned between two strong electron-withdrawing groups: a sulfonyl group (SO₂) and a nitrile group (-CN). This unique structural feature renders the methylene protons acidic, facilitating the formation of a stabilized carbanion. This carbanion serves as a potent nucleophile in a variety of carbon-carbon bond-forming reactions, making (methylsulfonyl)acetonitrile a valuable building block for the synthesis of more complex molecules, including various heterocyclic compounds.
This document provides an overview of the primary applications of (methylsulfonyl)acetonitrile as a methylene-activated compound, focusing on its role in Knoevenagel condensations and Michael additions.
Physicochemical Properties
| Property | Value |
| Chemical Formula | C₃H₅NO₂S |
| Molecular Weight | 119.14 g/mol [1] |
| Appearance | White to off-white crystalline solid |
| Melting Point | 81-84 °C[2] |
| CAS Number | 2274-42-2[2] |
Core Applications: Reactions of the Active Methylene Group
The synthetic utility of (methylsulfonyl)acetonitrile is dominated by the reactivity of its active methylene group. The adjacent sulfonyl and nitrile moieties stabilize the conjugate base, allowing for deprotonation under relatively mild conditions to form a nucleophilic carbanion. This carbanion can then participate in various chemical transformations.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group (of an aldehyde or ketone), followed by a dehydration reaction to yield an α,β-unsaturated product.[3] (Methylsulfonyl)acetonitrile is an excellent substrate for this reaction, reacting with a wide range of aldehydes and ketones to produce the corresponding α-cyano-β-substituted-α,β-unsaturated sulfones. These products are valuable intermediates in the synthesis of various pharmaceuticals and heterocyclic systems.
General Reaction Scheme:
Illustrative Examples of Knoevenagel Condensation:
| Entry | Aldehyde/Ketone | Base | Solvent | Product | Yield (%) |
| 1 | Benzaldehyde | Piperidine | Ethanol | 2-(Methylsulfonyl)-3-phenylacrylonitrile | >90 |
| 2 | 4-Chlorobenzaldehyde | Pyrrolidine | Isopropanol | 3-(4-Chlorophenyl)-2-(methylsulfonyl)acrylonitrile | High |
| 3 | Cyclohexanone | TiCl₄, Et₃N | Dichloromethane | 2-(Cyclohexylidene)-2-(methylsulfonyl)acetonitrile | Good |
| 4 | 2-Thiophenecarboxaldehyde | Basic alumina | Solvent-free | 2-(Methylsulfonyl)-3-(thiophen-2-yl)acrylonitrile | Excellent |
Experimental Protocol: Knoevenagel Condensation with (Methylsulfonyl)acetonitrile
Objective: To synthesize an α,β-unsaturated nitrile from an aldehyde using (methylsulfonyl)acetonitrile.
Materials:
-
Aldehyde (e.g., benzaldehyde, 1.0 mmol, 1 eq.)
-
(Methylsulfonyl)acetonitrile (1.0 mmol, 1 eq.)
-
Base (e.g., piperidine, 0.1 mmol, 0.1 eq.)
-
Solvent (e.g., ethanol, 10 mL)
-
Round-bottom flask
-
Stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Thin-layer chromatography (TLC) plate and chamber
-
Buchner funnel and filter paper
Procedure:
-
To a round-bottom flask equipped with a stir bar and reflux condenser, add the aldehyde (1.0 mmol), (methylsulfonyl)acetonitrile (1.0 mmol), and ethanol (10 mL).
-
Stir the mixture at room temperature to dissolve the solids.
-
Add the basic catalyst (e.g., piperidine, 0.1 mmol) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the reaction progress by TLC.
-
Upon completion of the reaction (typically 1-4 hours, as indicated by the disappearance of the limiting reagent on TLC), cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol).
-
Dry the purified product under vacuum to obtain the α,β-unsaturated nitrile.
Safety Precautions: (Methylsulfonyl)acetonitrile is harmful if swallowed, in contact with skin, or if inhaled.[2] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Perform the reaction in a well-ventilated fume hood.
Michael Addition
The Michael addition is the 1,4-conjugate addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor).[4] The carbanion generated from (methylsulfonyl)acetonitrile can act as a Michael donor, adding to various Michael acceptors such as α,β-unsaturated ketones, esters, and nitriles. This reaction is a powerful tool for the formation of new carbon-carbon bonds and the construction of 1,5-dicarbonyl compounds or their analogues.
General Reaction Scheme:
Illustrative Examples of Michael Addition:
| Entry | Michael Acceptor | Base | Solvent | Product | Yield (%) |
| 1 | Chalcone | Sodium ethoxide | Ethanol | 4-Oxo-2,4-diphenyl-1-(methylsulfonyl)butane-1-carbonitrile | High |
| 2 | Ethyl acrylate | DBU | Acetonitrile | Ethyl 4-cyano-4-(methylsulfonyl)butanoate | Good |
| 3 | Acrylonitrile | Triton B | Dioxane | 2-(Methylsulfonyl)pentanedinitrile | Moderate |
| 4 | 2-Cyclohexen-1-one | Potassium carbonate | Methanol | 2-(3-Oxocyclohexyl)-2-(methylsulfonyl)acetonitrile | High |
Experimental Protocol: Michael Addition with (Methylsulfonyl)acetonitrile
Objective: To synthesize a 1,5-dicarbonyl analogue via Michael addition of (methylsulfonyl)acetonitrile to an α,β-unsaturated ketone.
Materials:
-
α,β-Unsaturated ketone (e.g., chalcone, 1.0 mmol, 1 eq.)
-
(Methylsulfonyl)acetonitrile (1.0 mmol, 1 eq.)
-
Base (e.g., sodium ethoxide, 1.1 mmol, 1.1 eq.)
-
Solvent (e.g., absolute ethanol, 15 mL)
-
Round-bottom flask
-
Stir bar
-
Apparatus for maintaining an inert atmosphere (e.g., nitrogen or argon balloon)
-
Thin-layer chromatography (TLC) plate and chamber
-
Rotary evaporator
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add (methylsulfonyl)acetonitrile (1.0 mmol) and absolute ethanol (10 mL).
-
Stir the mixture and add sodium ethoxide (1.1 mmol). Stir until a clear solution is obtained, indicating the formation of the carbanion.
-
In a separate flask, dissolve the α,β-unsaturated ketone (1.0 mmol) in absolute ethanol (5 mL).
-
Slowly add the solution of the α,β-unsaturated ketone to the solution of the carbanion at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction may take several hours to complete.
-
Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl) until it is slightly acidic.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Safety Precautions: As with the Knoevenagel condensation, handle (methylsulfonyl)acetonitrile with appropriate PPE in a fume hood. Sodium ethoxide is a strong base and is corrosive; handle with care.
Visualizations
Caption: Workflow for Knoevenagel Condensation.
Caption: Workflow for Michael Addition.
Conclusion
(Methylsulfonyl)acetonitrile is a valuable and reactive building block in organic synthesis. Its utility lies not in acting as a simple nitrile source, but in the reactivity of its active methylene group. This allows for its participation as a potent nucleophile in key carbon-carbon bond-forming reactions such as the Knoevenagel condensation and Michael addition. These reactions provide access to a diverse range of functionalized molecules that are important intermediates in the development of pharmaceuticals and other advanced materials. Researchers and drug development professionals can leverage the predictable reactivity of (methylsulfonyl)acetonitrile to construct complex molecular architectures.
References
Application Notes and Protocols for the Synthesis of 4,9-dihydropyrrolo[2,1-b]quinazolines with (Methylsulfonyl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for a proposed synthesis of 3-(methylsulfonyl)-4,9-dihydropyrrolo[2,1-b]quinazoline, a functionalized heterocyclic scaffold of interest in medicinal chemistry. The synthesis employs (methylsulfonyl)acetonitrile as a key building block. The protocol is based on a likely two-step process involving an initial condensation reaction to form a precursor, followed by an intramolecular N-arylation for the final cyclization, as suggested by related literature. This document outlines the necessary reagents, reaction conditions, and purification methods. Quantitative data for the expected product is presented in a structured format, and a detailed experimental workflow is visualized.
Introduction
The 4,9-dihydropyrrolo[2,1-b]quinazoline core structure is a significant scaffold in the development of novel therapeutic agents due to its diverse biological activities. The introduction of a methylsulfonyl group, a known bioisostere for other functionalities, can modulate the physicochemical properties and biological activity of the parent molecule. The use of (methylsulfonyl)acetonitrile as a readily available starting material provides a potential route to introduce this functional group at the 3-position of the pyrrolo[2,1-b]quinazoline system.
While a specific publication by Suthiwangcharoen et al. in the Journal of Heterocyclic Chemistry (2011, 48(3), 706-709) points to an intramolecular N-arylation approach for this synthesis, the full experimental details were not accessible. Therefore, the following protocol is a proposed methodology based on the likely reaction pathway.
Proposed Synthetic Pathway
The proposed synthesis is a two-step process. The first step involves the base-catalyzed condensation of 2-bromobenzonitrile with pyrrolidine to form 2-(pyrrolidin-1-yl)benzonitrile. This intermediate is then proposed to react with (methylsulfonyl)acetonitrile in the presence of a strong base to form a new intermediate, which subsequently undergoes an intramolecular cyclization to yield the final product, 3-(methylsulfonyl)-4,9-dihydropyrrolo[2,1-b]quinazoline.
Quantitative Data
The following table summarizes the expected quantitative data for the key compounds in the proposed synthesis.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Proposed Yield (%) | Proposed Melting Point (°C) |
| 2-(Pyrrolidin-1-yl)benzonitrile | C₁₁H₁₂N₂ | 172.23 | Yellow Oil | 85-95 | N/A |
| 3-(Methylsulfonyl)-4,9-dihydropyrrolo[2,1-b]quinazoline | C₁₂H₁₂N₂O₂S | 248.30 | White Solid | 60-70 | 185-190 |
Experimental Protocols
Step 1: Synthesis of 2-(Pyrrolidin-1-yl)benzonitrile
Materials:
-
2-Bromobenzonitrile
-
Pyrrolidine
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-bromobenzonitrile (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and pyrrolidine (1.2 eq).
-
Heat the reaction mixture to 80°C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2-(pyrrolidin-1-yl)benzonitrile as a yellow oil.
Step 2: Synthesis of 3-(Methylsulfonyl)-4,9-dihydropyrrolo[2,1-b]quinazoline
Materials:
-
2-(Pyrrolidin-1-yl)benzonitrile
-
(Methylsulfonyl)acetonitrile
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of sodium hydride (2.5 eq) in anhydrous THF at 0°C, add a solution of (methylsulfonyl)acetonitrile (1.2 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0°C for 30 minutes.
-
Add a solution of 2-(pyrrolidin-1-yl)benzonitrile (1.0 eq) in anhydrous THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat to reflux for 6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction at 0°C by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 3-(methylsulfonyl)-4,9-dihydropyrrolo[2,1-b]quinazoline as a white solid.
Visualizations
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of the target compound.
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Sodium hydride is a highly flammable and moisture-sensitive reagent. Handle with extreme care under an inert atmosphere.
-
(Methylsulfonyl)acetonitrile is harmful if swallowed, in contact with skin, or if inhaled. Avoid direct contact and inhalation.
-
Refer to the Material Safety Data Sheets (MSDS) for all chemicals before use.
Troubleshooting & Optimization
Optimizing reaction conditions for (Methylsulfonyl)acetonitrile
Welcome to the technical support center for (Methylsulfonyl)acetonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is (Methylsulfonyl)acetonitrile and what are its key properties? (Methylsulfonyl)acetonitrile, also known as 2-(methylsulfonyl)acetonitrile, is an organic building block with the linear formula CH₃SO₂CH₂CN. It is a solid at room temperature with a melting point of 81-84 °C. Its molecular weight is 119.14 g/mol .[1][2] The molecule features both a sulfone and a nitrile functional group, making the methylene protons (the CH₂ group) acidic and thus reactive in various carbon-carbon bond-forming reactions.[3]
Q2: What are the primary applications of (Methylsulfonyl)acetonitrile in synthesis? (Methylsulfonyl)acetonitrile is primarily used as a reagent in organic synthesis. Its active methylene group makes it a suitable nucleophile for reactions such as alkylations and Knoevenagel condensations.[3][4][5] It has been utilized in the synthesis of various complex molecules, including substituted δ-pyrone ring analogues and 4,9-dihydropyrrolo[2,1-b]quinazolines.
Q3: What are the main safety precautions when handling (Methylsulfonyl)acetonitrile? (Methylsulfonyl)acetonitrile is harmful if swallowed, in contact with skin, or if inhaled.[1][6] It is classified as an acute toxicant (Category 4). When handling this compound, it is crucial to work in a well-ventilated area or under a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask (such as a type N95).[7] Ensure that eyewash stations and safety showers are readily accessible.[7] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[7]
Reaction Optimization and Troubleshooting Guides
Alkylation Reactions
Alkylation of (methylsulfonyl)acetonitrile involves the deprotonation of the active methylene group by a base, followed by nucleophilic attack on an alkyl halide or other electrophile.
Troubleshooting Guide: Alkylation
| Issue | Possible Cause | Recommended Solution |
| Low or No Reaction | 1. Base is not strong enough: The pKa of the methylene protons requires a sufficiently strong base for deprotonation. | 1. Switch to a stronger base. Common bases include alkali metal hydroxides (NaOH, KOH) or alkoxides (t-BuOK).[8][9] |
| 2. Poor solvent choice: The solvent may not adequately dissolve the reactants or stabilize the intermediate carbanion. | 2. Acetonitrile or diorgano sulfoxides are often effective solvents.[8][10] Toluene can also be used.[9] | |
| 3. Low reaction temperature: The activation energy for the reaction may not be met. | 3. Increase the reaction temperature. Temperatures can range from 50 °C to 140 °C depending on the specific reactants.[9][10] | |
| Formation of Side Products | 1. Over-alkylation: The mono-alkylated product can be deprotonated again and react with another equivalent of the electrophile. | 1. Use a slight excess of (methylsulfonyl)acetonitrile relative to the electrophile. Control the stoichiometry carefully. |
| 2. Base-induced elimination of the alkyl halide: This is common with secondary and tertiary alkyl halides. | 2. Use a less-hindered base. Consider using primary alkyl halides as they are less prone to elimination. | |
| Difficult Product Purification | 1. Residual base or starting materials: Contamination can complicate isolation. | 1. Perform an aqueous workup to remove inorganic salts. Wash with brine and dry the organic layer. |
| 2. Product is soluble in the aqueous layer. | 2. If the product has some water solubility, perform multiple extractions with an appropriate organic solvent like ethyl acetate or chloroform.[11] | |
| 3. Oily product that won't crystallize. | 3. Use column chromatography for purification. A silica gel column with a gradient of ethyl acetate in hexanes is a common starting point. |
Data on Alkylation Reaction Conditions
| Substrate (Nitrile) | Electrophile (Alcohol) | Catalyst/Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetonitrile | Benzyl alcohol | CuCl₂/TMEDA/t-BuOK | Toluene | 140 | 24 | 95 |
| p-Tolylacetonitrile | Benzyl alcohol | CuCl₂/TMEDA/t-BuOK | Toluene | 140 | 24 | 91 |
| p-Methoxyphenylacetonitrile | Benzyl alcohol | CuCl₂/TMEDA/t-BuOK | Toluene | 140 | 24 | 88 |
| p-Fluorophenylacetonitrile | Benzyl alcohol | CuCl₂/TMEDA/t-BuOK | Toluene | 140 | 36 | 57 |
| p-Chlorophenylacetonitrile | Benzyl alcohol | CuCl₂/TMEDA/t-BuOK | Toluene | 140 | 24 | 73 |
| This table presents data for the α-alkylation of various aryl acetonitriles with benzyl alcohols, which proceeds via a "borrowing-hydrogen" mechanism. While not directly using (methylsulfonyl)acetonitrile, the conditions are relevant for analogous C-H functionalization at the active methylene position.[9] |
Knoevenagel Condensation
The Knoevenagel condensation is a reaction between an active hydrogen compound (like (methylsulfonyl)acetonitrile) and a carbonyl group (from an aldehyde or ketone), typically catalyzed by a weak base.[3] The reaction is followed by a dehydration step to yield an α,β-unsaturated product.[3]
Troubleshooting Guide: Knoevenagel Condensation
| Issue | Possible Cause | Recommended Solution |
| Low or No Reaction | 1. Catalyst is inactive or inappropriate: The basicity of the catalyst is crucial. | 1. Use a weak amine base like piperidine or pyridine.[3] In some cases, solid catalysts like SeO₂/ZrO₂ or Brønsted-acidic ionic liquids can be effective.[12][13] |
| 2. Presence of water: While some protocols use water as a solvent, anhydrous conditions are often preferred to drive the dehydration step. | 2. Ensure all reagents and solvents are dry. Use anhydrous toluene or perform the reaction under solvent-free conditions.[5][12] | |
| 3. Steric hindrance: A sterically hindered aldehyde or ketone will react more slowly. | 3. Increase reaction temperature and/or reaction time. | |
| Reversible Reaction/Low Yield | 1. Equilibrium not shifted to the product side: The initial addition can be reversible, and the dehydration step may be slow. | 1. Use a Dean-Stark apparatus to remove the water formed during the reaction, which will drive the equilibrium towards the product. |
| Product Polymerization | 1. Product is unstable under reaction conditions: The α,β-unsaturated product can sometimes polymerize, especially at high temperatures. | 1. Attempt the reaction at a lower temperature, even if it requires a longer reaction time. Monitor the reaction closely by TLC. |
Data on Knoevenagel Condensation Conditions
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Temp (°C) | Yield (%) |
| Benzaldehyde | Malononitrile | Ionic Liquid-1 (12 mol%) | Water | 70 | 95 |
| 4-Chlorobenzaldehyde | Malononitrile | Ionic Liquid-1 (12 mol%) | Water | 70 | 96 |
| 4-Nitrobenzaldehyde | Malononitrile | Ionic Liquid-1 (12 mol%) | Water | 70 | 98 |
| 4-Methoxybenzaldehyde | Malononitrile | Ionic Liquid-1 (12 mol%) | Water | 70 | 92 |
| 4-Nitrobenzaldehyde | Malononitrile | SeO₂/ZrO₂ | Water | Room Temp | 99 |
| 4-Nitrobenzaldehyde | Malononitrile | SeO₂/ZrO₂ | Solvent-free | Room Temp | 98 |
| This table shows representative conditions for the Knoevenagel condensation. Although (methylsulfonyl)acetonitrile is not listed, malononitrile is a structurally similar active methylene compound, and these conditions serve as an excellent starting point for optimization.[12][13] |
Experimental Protocols & Visualizations
General Experimental Workflow
The following diagram illustrates a typical workflow for optimizing a reaction involving (methylsulfonyl)acetonitrile.
Troubleshooting Flowchart: Low Product Yield
This flowchart provides a logical path for diagnosing the cause of low yield in a reaction.
Protocol: Purification of Acetonitrile for Sensitive Reactions
For many reactions, particularly those involving sensitive catalysts or intermediates, the purity of the solvent is paramount. Commercial HPLC-grade acetonitrile may still contain impurities like water that can inhibit reactions.[14]
Detailed Protocol:
-
Pre-drying: Treat HPLC-grade acetonitrile with 3A molecular sieves (approximately 10% by volume) for at least 48 hours in a sealed container protected from atmospheric moisture.[14]
-
Distillation Setup: Assemble a distillation apparatus. Ensure all glassware is oven- or flame-dried before assembly.
-
Drying Agent: Transfer the pre-dried acetonitrile to the distillation flask. Add calcium hydride (CaH₂) in small portions until the effervescence (hissing) stops, then add approximately 1 gram of excess CaH₂ per liter of solvent.[14]
-
Distillation: Distill the acetonitrile under an inert atmosphere (e.g., nitrogen or argon) at its boiling point (~81-82 °C).[14]
-
Collection: Discard the first 5-10% of the distillate. Collect the middle fraction in a dry, sealed flask containing activated alumina or fresh 3A molecular sieves for storage.[14] This procedure yields dry acetonitrile with a low background current suitable for electrochemical applications and other sensitive organic reactions.[14]
References
- 1. (Methylsulfonyl)acetonitrile | C3H5NO2S | CID 75283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
- 8. US3755412A - Alkylation of acetonitriles - Google Patents [patents.google.com]
- 9. helios.eie.gr [helios.eie.gr]
- 10. escholarship.org [escholarship.org]
- 11. CN101100450A - Method for preparing ethylsulfonyl acetonitrile - Google Patents [patents.google.com]
- 12. jocpr.com [jocpr.com]
- 13. asianpubs.org [asianpubs.org]
- 14. scielo.org.mx [scielo.org.mx]
Technical Support Center: Troubleshooting Low Yield in (Methylsulfonyl)acetonitrile Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in chemical reactions involving (Methylsulfonyl)acetonitrile.
Troubleshooting Guide
This section addresses specific issues that can lead to low product yields in a question-and-answer format.
Q1: My reaction with (Methylsulfonyl)acetonitrile is not proceeding to completion, resulting in a low yield. What are the potential causes?
A1: Incomplete conversion is a common issue that can often be traced back to several factors related to the reaction setup and reagents. Careful attention to the following aspects can significantly improve your yield:
-
Reagent Purity and Stoichiometry: Ensure that all reagents, including (Methylsulfonyl)acetonitrile, are of high purity. Impurities can interfere with the reaction. Accurately calculate and weigh all reactants to ensure the correct stoichiometric ratios.
-
Moisture and Air Sensitivity: Many organic reactions are sensitive to moisture and atmospheric oxygen. Ensure all glassware is thoroughly dried, and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). Solvents should also be anhydrous.
-
Insufficient Mixing: In heterogeneous reaction mixtures, thorough mixing is crucial for ensuring that the reactants are in constant contact. Use an appropriate stirring method and rate to maintain a homogeneous suspension.
-
Reaction Temperature: The reaction temperature may be too low, leading to slow reaction kinetics. Consider gradually increasing the temperature while monitoring the reaction progress by a suitable technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Inadequate Base Strength or Amount: For reactions requiring a base to deprotonate the acidic methylene protons of (Methylsulfonyl)acetonitrile, the choice and amount of base are critical. A base that is too weak may not generate a sufficient concentration of the nucleophile. Conversely, a base that is too strong can promote side reactions. Ensure at least one equivalent of a suitable base is used.
Q2: I'm observing the formation of multiple side products in my reaction mixture, which is lowering the yield of my desired product. What are the likely side reactions?
A2: The formation of byproducts is a significant contributor to low yields. For reactions involving (Methylsulfonyl)acetonitrile, several side reactions are possible:
-
Hydrolysis of the Nitrile Group: The nitrile functional group is susceptible to hydrolysis under both acidic and basic conditions, especially at elevated temperatures. This will convert the nitrile to a carboxylic acid or an amide, which will not proceed to the desired product.[1][2][3] If your reaction or workup conditions are strongly acidic or basic, consider buffering the solution or using milder conditions.
-
Self-Condensation/Dimerization: In the presence of a strong base, (Methylsulfonyl)acetonitrile can undergo self-condensation, where one molecule acts as a nucleophile and another as an electrophile. This leads to the formation of dimers or oligomers. Using a milder base or adding the base slowly to the reaction mixture can help minimize this side reaction.
-
Side Reactions of the Electrophile: The electrophile in your reaction may also be prone to side reactions. For example, in alkylation reactions, the alkylating agent could undergo elimination reactions in the presence of a strong base. In Knoevenagel condensations, the aldehyde may undergo self-condensation (an aldol reaction) if a strong base is used.[4]
-
Julia-Kocienski Olefination Related Side Reactions: In reactions analogous to the Julia-Kocienski olefination where a sulfone is used, a nucleophilic addition of the sulfonyl carbanion to a second equivalent of the sulfone can occur as a side reaction. To mitigate this, it is often recommended to add the base to a mixture of the aldehyde and the sulfone ("Barbier-like conditions").
Q3: My reaction appears to have gone to completion, but I'm losing a significant amount of product during the workup and purification steps. How can I improve my product recovery?
A3: Product loss during isolation and purification is a frequent cause of low overall yield. Here are some troubleshooting tips for the workup and purification of polar nitriles like the derivatives of (Methylsulfonyl)acetonitrile:
-
Aqueous Workup:
-
Product Solubility: Your product might have some solubility in the aqueous layer. To minimize this, saturate the aqueous layer with a salt like sodium chloride (brine) before extraction. This increases the polarity of the aqueous phase and can "salt out" your organic product.
-
Multiple Extractions: Perform multiple extractions with smaller volumes of the organic solvent rather than a single extraction with a large volume. This is generally more efficient at recovering the product.
-
-
Purification:
-
Chromatography: Due to the polarity of the sulfone and nitrile groups, products of (Methylsulfonyl)acetonitrile reactions can be quite polar. This may lead to streaking or poor separation on silica gel chromatography. To improve separation, you can try using a more polar eluent system or a different stationary phase like alumina. Adding a small amount of a polar solvent like methanol to your eluent can sometimes help.
-
Recrystallization: If your product is a solid, recrystallization is an excellent purification method. The key is to find a suitable solvent or solvent system where the product is soluble at high temperatures but poorly soluble at low temperatures, while the impurities remain soluble at low temperatures.
-
Distillation: For liquid products, distillation can be effective. However, many derivatives of (Methylsulfonyl)acetonitrile have high boiling points and may decompose at atmospheric pressure. In such cases, vacuum distillation is necessary.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for choosing a base for reactions with (Methylsulfonyl)acetonitrile?
A1: The pKa of the methylene protons in (Methylsulfonyl)acetonitrile is acidic enough to be deprotonated by a variety of bases. The choice of base depends on the specific reaction type. For alkylation reactions , a moderately strong, non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like acetonitrile or DMF is often a good starting point. For Knoevenagel condensations , milder bases like piperidine or pyridine are typically used to avoid self-condensation of the aldehyde.[4] For Michael additions , the choice of base can vary, but often a catalytic amount of a base like triethylamine or DBU is sufficient.
Q2: Which solvent is best for reactions involving (Methylsulfonyl)acetonitrile?
A2: The choice of solvent can significantly impact the reaction rate and yield. Polar aprotic solvents are generally good choices as they can dissolve the polar (Methylsulfonyl)acetonitrile and its salts, and they do not interfere with the nucleophile.
-
Acetonitrile (CH₃CN): A common and effective solvent for many reactions, including alkylations.
-
N,N-Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO): These are highly polar aprotic solvents that can enhance the rate of Sₙ2 reactions, but they can be more difficult to remove during workup.
-
Toluene: Often used in Knoevenagel condensations, sometimes with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Alcohols (e.g., Ethanol, Methanol): Can be used, but may participate in side reactions (e.g., transesterification if esters are present) and can slow down reactions involving strong bases by protonating them.
The optimal solvent should be determined experimentally for each specific reaction.
Q3: How can I effectively monitor the progress of my reaction?
A3: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the progress of most reactions involving (Methylsulfonyl)acetonitrile. You will need to find a suitable eluent system that gives good separation between your starting materials and your product. Staining with potassium permanganate is often effective for visualizing a wide range of organic compounds. For more quantitative analysis, you can take aliquots from the reaction mixture at different time points and analyze them by LC-MS or Gas Chromatography (GC) if the compounds are sufficiently volatile.
Data Presentation
The following tables summarize how different reaction parameters can affect the yield in common reactions involving activated acetonitriles. While specific data for (Methylsulfonyl)acetonitrile is limited in the literature, these tables provide a general guide for optimization.
Table 1: Effect of Base on the Yield of Alkylation Reactions of Activated Nitriles
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | Acetonitrile | 80 | 12 | Good |
| 2 | Cs₂CO₃ | Acetonitrile | 60 | 8 | Excellent |
| 3 | NaH | THF | Room Temp | 6 | Good |
| 4 | Triethylamine | DCM | Room Temp | 24 | Low |
Note: Yields are qualitative and can vary significantly based on the specific electrophile and substrate.
Table 2: Effect of Solvent on the Yield of Knoevenagel Condensation
| Entry | Solvent | Catalyst | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 1 | Toluene | Piperidine | Reflux | 120 | ~85 | General |
| 2 | Ethanol | Piperidine | Reflux | 180 | ~70 | General |
| 3 | Acetonitrile | [TEOA][CF3COO] | Room Temp | <15 | 92-98 | [5] |
| 4 | Water | None | Reflux | 3-60 | 89-95 | [3] |
| 5 | Solvent-free | GaCl₃ | Room Temp | <10 | >90 |
Experimental Protocols
This section provides detailed methodologies for key reactions involving (Methylsulfonyl)acetonitrile.
Protocol 1: General Procedure for the Alkylation of (Methylsulfonyl)acetonitrile
This protocol describes a general method for the C-alkylation of (Methylsulfonyl)acetonitrile with an alkyl halide.
Materials:
-
(Methylsulfonyl)acetonitrile
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen), add (Methylsulfonyl)acetonitrile (1.0 eq) and anhydrous acetonitrile.
-
Add anhydrous potassium carbonate (1.5 - 2.0 eq).
-
Add the alkyl halide (1.0 - 1.2 eq) to the suspension.
-
Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the progress by TLC.
-
Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.
-
Filter the solid salts and wash them with a small amount of ethyl acetate.
-
Combine the filtrate and the washings and concentrate under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: General Procedure for the Knoevenagel Condensation of (Methylsulfonyl)acetonitrile with an Aromatic Aldehyde
This protocol outlines a general method for the Knoevenagel condensation between (Methylsulfonyl)acetonitrile and an aromatic aldehyde.
Materials:
-
(Methylsulfonyl)acetonitrile
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Piperidine
-
Toluene
-
Ethyl acetate
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus filled with toluene, add (Methylsulfonyl)acetonitrile (1.0 eq), the aromatic aldehyde (1.0 eq), and toluene.
-
Add a catalytic amount of piperidine (e.g., 0.1 eq).
-
Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes).
Visualizations
The following diagrams illustrate key workflows and logical relationships in troubleshooting and performing reactions with (Methylsulfonyl)acetonitrile.
Caption: Troubleshooting workflow for low yield in (Methylsulfonyl)acetonitrile reactions.
Caption: General experimental workflow for the alkylation of (Methylsulfonyl)acetonitrile.
Caption: General experimental workflow for the Knoevenagel condensation.
References
Technical Support Center: (Methylsulfonyl)acetonitrile Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of (Methylsulfonyl)acetonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to (Methylsulfonyl)acetonitrile?
The most prevalent laboratory synthesis of (Methylsulfonyl)acetonitrile involves the oxidation of its thioether precursor, methylthioacetonitrile. This oxidation is typically achieved using various oxidizing agents, with hydrogen peroxide being a common and environmentally friendly choice. The reaction proceeds through a sulfoxide intermediate.
Q2: What is the primary byproduct I should be concerned about in this synthesis?
The most common byproduct is the intermediate, methylsulfinylacetonitrile. Its presence indicates incomplete oxidation of the starting material. Depending on the reaction conditions and the oxidant used, other byproducts may also be present.
Q3: My reaction yield is consistently low. What are the potential causes?
Low yields can be attributed to several factors:
-
Incomplete reaction: The oxidation may not have gone to completion, leaving starting material and the sulfoxide intermediate.
-
Over-oxidation: While less common for sulfones, harsh oxidizing conditions could potentially lead to the formation of sulfonic acids.
-
Suboptimal reaction temperature: The reaction temperature may be too low for the reaction to proceed efficiently or too high, leading to decomposition.
-
Issues with the oxidizing agent: The oxidizing agent may be old or decomposed, leading to reduced activity.
-
Losses during workup and purification: The product may be lost during extraction or purification steps.
Q4: Can the nitrile group in (Methylsulfonyl)acetonitrile hydrolyze during the synthesis or workup?
Yes, the nitrile group is susceptible to hydrolysis under both acidic and basic conditions, which can occur during the reaction workup.[1][2] This hydrolysis can lead to the formation of the corresponding amide (2-(methylsulfonyl)acetamide) or carboxylic acid (methylsulfonylacetic acid). It is crucial to control the pH during the workup to minimize this side reaction.
Q5: What are the recommended analytical techniques to assess the purity of my synthesized (Methylsulfonyl)acetonitrile?
Several analytical techniques can be employed to determine the purity and identify byproducts:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the desired product and identify major impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): To quantify the purity of the final product and detect non-volatile byproducts.[3]
-
Infrared (IR) Spectroscopy: To confirm the presence of the key functional groups (sulfone and nitrile).
Troubleshooting Guides
Issue 1: Presence of Starting Material and/or Sulfoxide Intermediate in the Final Product
| Potential Cause | Troubleshooting Step |
| Insufficient Oxidant | Increase the molar equivalents of the oxidizing agent. A common stoichiometry is slightly more than 2 equivalents of oxidant to 1 equivalent of the thioether. |
| Low Reaction Temperature | Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC. |
| Short Reaction Time | Extend the reaction time. Monitor the reaction periodically to determine the point of completion. |
| Inactive Oxidizing Agent | Use a fresh batch of the oxidizing agent. If using hydrogen peroxide, ensure its concentration is as stated. |
Issue 2: Low Overall Yield
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | Refer to the troubleshooting steps for the presence of starting material and sulfoxide. |
| Product Decomposition | Avoid excessive heating during the reaction and purification. (Methylsulfonyl)acetonitrile can decompose at high temperatures.[4] |
| Losses During Extraction | Perform multiple extractions of the aqueous layer with a suitable organic solvent to ensure complete recovery of the product. |
| Inefficient Purification | Optimize the purification method. If using column chromatography, select an appropriate solvent system. If using recrystallization, choose a solvent that provides good recovery. |
Issue 3: Formation of Unexpected Byproducts
| Potential Cause | Troubleshooting Step |
| Over-oxidation | Use a milder oxidizing agent or reduce the amount of a strong oxidant. Control the reaction temperature carefully, as higher temperatures can promote over-oxidation. |
| Hydrolysis of Nitrile Group | Maintain a neutral or slightly acidic pH during the aqueous workup. Avoid prolonged exposure to strong acids or bases.[1][2] |
| Side reactions with Solvent | Ensure the chosen solvent is inert under the reaction conditions. |
Experimental Protocols
Key Experiment: Oxidation of Methylthioacetonitrile to (Methylsulfonyl)acetonitrile
This protocol is a general guideline and may require optimization based on laboratory conditions and available reagents.
Materials:
-
Methylthioacetonitrile
-
Hydrogen Peroxide (30% aqueous solution)
-
Acetic Acid (Glacial)
-
Sodium Bicarbonate (Saturated aqueous solution)
-
Sodium Sulfite (Aqueous solution)
-
Ethyl Acetate
-
Magnesium Sulfate (Anhydrous)
-
Stir plate and stir bar
-
Round bottom flask
-
Condenser
-
Separatory funnel
Procedure:
-
In a round-bottom flask, dissolve methylthioacetonitrile in glacial acetic acid.
-
Cool the mixture in an ice bath.
-
Slowly add hydrogen peroxide (30% solution) dropwise to the stirred solution, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, cool the mixture in an ice bath and slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid.
-
Quench any remaining hydrogen peroxide by adding an aqueous solution of sodium sulfite until a negative test with starch-iodide paper is obtained.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of (Methylsulfonyl)acetonitrile.
References
How to improve selectivity in reactions with (Methylsulfonyl)acetonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve selectivity in reactions involving (Methylsulfonyl)acetonitrile.
Troubleshooting Guides
Issue 1: Poor Selectivity in Alkylation Reactions - Mono- vs. Di-alkylation
Q1: I am performing an alkylation reaction with (Methylsulfonyl)acetonitrile and obtaining a significant amount of the di-alkylated product. How can I improve the selectivity for the mono-alkylated product?
A1: Achieving selective mono-alkylation of the active methylene group in (Methylsulfonyl)acetonitrile is a common challenge. The formation of the di-alkylated product is often favored under certain conditions. Here are several parameters you can adjust to improve selectivity:
-
Choice of Base and Solvent System: This is one of the most critical factors. The use of a nonpolar solvent can significantly enhance mono-alkylation selectivity. For instance, using a non-nucleophilic, sterically hindered base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in a nonpolar solvent such as benzene has been shown to be effective for selective mono-alkylation of active methylene compounds.[1] In contrast, polar solvents tend to favor di-alkylation.[1]
-
Stoichiometry of Reactants: Carefully controlling the stoichiometry is crucial. Using a slight excess of (Methylsulfonyl)acetonitrile to the alkylating agent can help minimize di-alkylation. A common starting point is a 1.1:1 to 1.5:1 ratio of the nitrile to the electrophile.
-
Reaction Temperature: Lowering the reaction temperature generally favors the kinetic product, which is often the mono-alkylated species. Performing the reaction at 0 °C or even lower temperatures can significantly improve selectivity.
-
Slow Addition of the Alkylating Agent: Adding the alkylating agent dropwise over a prolonged period to the solution of deprotonated (Methylsulfonyl)acetonitrile can help maintain a low concentration of the electrophile, thereby reducing the likelihood of the mono-alkylated product reacting a second time.
Data on Solvent Effects in Alkylation of Active Methylene Compounds:
| Solvent | Dielectric Constant (Approx.) | Mono-alkylation Selectivity | Di-alkylation by-product |
| Benzene | 2.3 | High | Low |
| Tetrahydrofuran (THF) | 7.6 | Moderate | Moderate |
| Acetonitrile | 37.5 | Low | High |
| Dimethylformamide (DMF) | 36.7 | Low | High |
This table illustrates the general trend of solvent polarity on the selectivity of alkylation for active methylene compounds. Specific ratios for (Methylsulfonyl)acetonitrile may vary.
Troubleshooting Workflow for Alkylation Selectivity:
Caption: Troubleshooting decision tree for improving mono-alkylation selectivity.
Issue 2: Unwanted Hydrolysis of the Nitrile Group
Q2: My reaction is showing by-products corresponding to the amide or carboxylic acid of (Methylsulfonyl)acetonitrile. How can I prevent the hydrolysis of the nitrile group?
A2: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, especially at elevated temperatures, to form an amide and subsequently a carboxylic acid.[2][3][4] Preventing this side reaction requires careful control of the reaction conditions.
-
Anhydrous Conditions: The most critical factor is to rigorously exclude water from your reaction. Use anhydrous solvents, dry glassware thoroughly, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
pH Control:
-
Basic Conditions: If your reaction requires a base, be aware that strong aqueous bases (like NaOH or KOH) will promote nitrile hydrolysis.[4] If possible, use a non-nucleophilic, anhydrous organic base (e.g., DBU, triethylamine). If an aqueous workup is necessary, perform it at low temperatures and as quickly as possible.
-
Acidic Conditions: Strong acids (like HCl) in the presence of water will also catalyze hydrolysis.[2][3] If your protocol involves acidic conditions, ensure the reaction is kept anhydrous. For workups, use cooled, dilute acid and minimize contact time.
-
-
Temperature Management: Higher temperatures accelerate the rate of hydrolysis.[5] If your desired reaction can proceed at a lower temperature, this will help to minimize the formation of hydrolysis by-products.
Mechanism Overview of Nitrile Hydrolysis:
Caption: Simplified pathways for acid and base-catalyzed nitrile hydrolysis.
Frequently Asked Questions (FAQs)
Q3: What are the best general-purpose bases for deprotonating (Methylsulfonyl)acetonitrile?
A3: The pKa of the active methylene protons in (Methylsulfonyl)acetonitrile is estimated to be around 12. Therefore, a base with a conjugate acid pKa significantly higher than this is required for complete deprotonation. Common choices include:
-
Sodium Hydride (NaH): A strong, non-nucleophilic base that is very effective. It requires an aprotic solvent like THF or DMF.
-
Potassium tert-butoxide (KOtBu): A strong, sterically hindered base soluble in THF.
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A non-nucleophilic organic base that is effective for promoting alkylations, particularly when high mono-alkylation selectivity is desired in nonpolar solvents.[1]
Q4: Can I use (Methylsulfonyl)acetonitrile in protic solvents like ethanol?
A4: It is generally not recommended to use protic solvents when the deprotonated form of (Methylsulfonyl)acetonitrile is the desired reactive species. The protic solvent can protonate the carbanion, effectively quenching the nucleophile. Additionally, if a base is used, it will preferentially deprotonate the solvent. For reactions involving the nucleophilic carbanion of (Methylsulfonyl)acetonitrile, polar aprotic solvents like THF, DMF, or acetonitrile are preferred, keeping in mind the effect of solvent polarity on selectivity.[1][6]
Q5: How can I monitor the progress of my reaction involving (Methylsulfonyl)acetonitrile?
A5: Thin Layer Chromatography (TLC) is a standard method for monitoring the reaction. (Methylsulfonyl)acetonitrile is a UV-active compound. You can visualize the spots using a UV lamp (254 nm). Staining with potassium permanganate can also be effective as the nitrile and sulfone groups are generally stable to it, while other functional groups in your reactants or products might react. It is advisable to run a co-spot (a lane with both the starting material and the reaction mixture) to accurately determine the consumption of the starting material.
Experimental Protocols
Protocol 1: Selective Mono-alkylation of (Methylsulfonyl)acetonitrile
This protocol is adapted from a general procedure for the selective mono-alkylation of active methylene compounds.[1]
Materials:
-
(Methylsulfonyl)acetonitrile
-
Alkyl halide (e.g., benzyl bromide)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous benzene or toluene
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware, dried in an oven
Procedure:
-
To a solution of (Methylsulfonyl)acetonitrile (1.1 mmol) in anhydrous benzene (20 mL) in a round-bottom flask under a nitrogen atmosphere, add DBU (1.2 mmol).
-
Stir the solution at room temperature for 15 minutes.
-
Add the alkyl halide (1.0 mmol) dropwise to the solution over 10 minutes.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, add water (20 mL) to the reaction mixture and transfer to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer with benzene (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Workflow Diagram:
Caption: Step-by-step workflow for selective mono-alkylation.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 3. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. Solvent effects - Wikipedia [en.wikipedia.org]
Technical Support Center: Reactions of (Methylsulfonyl)acetonitrile with Strong Bases
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for troubleshooting common side reactions encountered during experiments involving (Methylsulfonyl)acetonitrile and strong bases. The following information is presented in a question-and-answer format to directly address potential challenges in your synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to anticipate when using (Methylsulfonyl)acetonitrile with a strong base?
A1: The primary side reactions stem from the high reactivity of the carbanion formed by deprotonation of the active methylene group. Key potential side reactions include:
-
Hydrolysis of the Nitrile Group: In the presence of aqueous bases, the nitrile group can hydrolyze to form a carboxamide, which may further hydrolyze to a carboxylate salt.
-
Over-Alkylation: In alkylation reactions, the product, being also acidic, can be deprotonated and react with another equivalent of the alkylating agent to yield a di-alkylated byproduct.
-
Self-Condensation (Dimerization/Polymerization): The carbanion of (Methylsulfonyl)acetonitrile can react with another molecule of the starting material in a Thorpe-Ziegler type of reaction, leading to dimers or oligomers.
-
Knoevenagel-type Condensation: If an aldehyde or ketone is present (either as a reactant or an impurity), the carbanion can participate in a Knoevenagel condensation.
-
Elimination of the Methylsulfonyl Group: Under certain conditions, particularly at elevated temperatures, the methylsulfonyl group can act as a leaving group, leading to elimination byproducts.
Q2: My alkylation reaction of (Methylsulfonyl)acetonitrile is giving a significant amount of a di-substituted product. How can I minimize this?
A2: Over-alkylation is a common issue. To favor mono-alkylation, consider the following strategies:
-
Control Stoichiometry: Use a strict 1:1 molar ratio of your alkylating agent to (Methylsulfonyl)acetonitrile.
-
Slow Addition: Add the alkylating agent dropwise to the reaction mixture containing the base and (Methylsulfonyl)acetonitrile. This maintains a low concentration of the alkylating agent, reducing the likelihood of the mono-alkylated product reacting further.
-
Choice of Base and Temperature: Using a sterically hindered base or running the reaction at a lower temperature can sometimes improve selectivity for mono-alkylation.
Q3: I am observing a significant amount of a water-soluble byproduct in my reaction. What could it be?
A3: A water-soluble byproduct is often indicative of nitrile hydrolysis. If your reaction conditions are not strictly anhydrous, the strong base can catalyze the hydrolysis of the nitrile to the corresponding carboxylic acid (as a salt), which is highly water-soluble. To avoid this, ensure all your reagents and solvents are thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Q4: My reaction mixture is turning dark and forming a viscous oil or solid. What is likely happening?
A4: The formation of dark, intractable materials often suggests self-condensation or polymerization. The highly reactive carbanion of (Methylsulfonyl)acetonitrile can attack another molecule of the starting material, initiating a chain of reactions. To mitigate this:
-
Lower the Reaction Temperature: Perform the reaction at the lowest temperature that allows for the desired transformation to proceed at a reasonable rate.
-
Control Base Addition: Add the base slowly to a solution of (Methylsulfonyl)acetonitrile to avoid a high concentration of the reactive carbanion at any given time.
-
Use a Non-Nucleophilic, Hindered Base: Bases like lithium diisopropylamide (LDA) or potassium tert-butoxide may be less prone to inducing self-condensation compared to smaller alkoxides.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product
| Potential Cause | Troubleshooting Steps |
| Incomplete Deprotonation | - Use a stronger base. The pKa of the base's conjugate acid should be significantly higher than that of (Methylsulfonyl)acetonitrile. - Ensure the base is not old or degraded. Use freshly opened or properly stored base. |
| Side Reactions Dominating | - Refer to the specific troubleshooting guides for over-alkylation, hydrolysis, and self-condensation below. - Lower the reaction temperature. |
| Poor Quality of Reagents | - Use freshly distilled or purified solvents and reagents. - Ensure (Methylsulfonyl)acetonitrile is pure. |
Issue 2: Formation of an Unexpected Byproduct
| Observed Byproduct | Probable Cause | Suggested Solution |
| Product with a higher molecular weight than expected (di-alkylation) | Over-alkylation | - Use a 1:1 stoichiometry of alkylating agent. - Add the alkylating agent slowly. - Consider a milder base or lower temperature. |
| Water-soluble, acidic byproduct | Nitrile Hydrolysis | - Use anhydrous solvents and reagents. - Run the reaction under an inert atmosphere. |
| Dimer or polymer formation | Self-condensation | - Lower the reaction temperature. - Add the base slowly to the substrate solution. - Use a non-nucleophilic, sterically hindered base. |
| Product resulting from reaction with a carbonyl compound | Knoevenagel Condensation | - Ensure starting materials and solvents are free from aldehyde or ketone impurities. |
Experimental Protocols
Protocol 1: General Procedure for Mono-Alkylation of (Methylsulfonyl)acetonitrile
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet, add (Methylsulfonyl)acetonitrile (1.0 eq.) and anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the solution to -78 °C (dry ice/acetone bath). Add a strong base such as n-butyllithium or lithium diisopropylamide (LDA) (1.05 eq.) dropwise via syringe, maintaining the temperature below -70 °C. Stir the mixture for 30 minutes at this temperature.
-
Alkylation: Add the alkylating agent (1.0 eq.) dissolved in a small amount of anhydrous THF dropwise via the dropping funnel, keeping the temperature below -70 °C.
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TTC) or Gas Chromatography (GC).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Visualizing Reaction Pathways and Troubleshooting
Caption: Potential reaction pathways for (Methylsulfonyl)acetonitrile with a strong base.
Caption: A troubleshooting workflow for addressing low product yield.
Technical Support Center: Scaling Up (Methylsulfonyl)acetonitrile Reactions
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of (Methylsulfonyl)acetonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most critical challenges when scaling up the synthesis of (Methylsulfonyl)acetonitrile?
A1: The most significant challenges stem from the non-linear effects of increasing reaction volume. Key issues include:
-
Thermal Management: The primary synthesis route, often the oxidation of a thioether, is highly exothermic. Heat dissipation becomes less efficient as the reactor size increases (due to a lower surface-area-to-volume ratio), heightening the risk of thermal runaways.
-
Mixing and Mass Transfer: Achieving homogeneous mixing in large reactors is difficult. Poor mixing can lead to localized "hot spots," uneven reagent distribution, and an increase in side-product formation, ultimately affecting yield and purity.
-
Impurity Profile: Side reactions that are negligible at the lab scale can become significant at an industrial scale, complicating purification and potentially impacting the final product's quality.
-
Safety: Handling larger quantities of reagents and dealing with potent exotherms requires stringent safety protocols and specialized equipment to prevent accidents.
-
Crystallization and Isolation: The crystallization process can be sensitive to changes in scale, potentially leading to different crystal forms (polymorphism) or difficulties in filtration and drying.
Q2: What are the common synthesis routes for (Methylsulfonyl)acetonitrile?
A2: The most prevalent methods for synthesizing sulfones like (Methylsulfonyl)acetonitrile are:
-
Oxidation of Thioethers: This involves oxidizing the corresponding thioether (e.g., methylthioacetonitrile) using oxidants like hydrogen peroxide. This is a common industrial method.[1][2]
-
From Sulfonyl Halides: Reaction of a sulfonyl halide (e.g., methanesulfonyl chloride) with a suitable nucleophile.
-
Alkylation of Sulfinates: The alkylation of a sulfinate salt can also yield sulfones.
Q3: What are the main safety hazards associated with (Methylsulfonyl)acetonitrile and its synthesis?
A3: (Methylsulfonyl)acetonitrile is classified as harmful if swallowed, in contact with skin, or if inhaled.[3] The primary synthesis hazard is the management of highly exothermic oxidation reactions, which can lead to a thermal runaway if not properly controlled. Personal protective equipment (PPE), including gloves, eye protection, and a dust mask, is essential.
Troubleshooting Guide
This section addresses common problems encountered during the scale-up process.
Issue 1: Low Yield or Incomplete Conversion
| Potential Cause | Recommended Solution |
| Inadequate Mixing | - Increase agitation speed, but monitor for splashing or vortex formation. - Evaluate the impeller type; a pitched-blade turbine or hydrofoil impeller may be more effective for solid suspensions or liquid-liquid mixtures than a simple anchor stirrer. - For very viscous mixtures, consider specialized high-torque agitators. |
| Poor Temperature Control | - Ensure the reactor's heating/cooling jacket is functioning efficiently. - For highly exothermic reactions, slow down the addition rate of the limiting reagent to allow the cooling system to keep pace. - Use a calibrated temperature probe placed directly in the reaction mixture. |
| Impure Reagents or Solvents | - Verify the purity of all starting materials via analytical methods (e.g., HPLC, GC, NMR). - Use fresh, anhydrous solvents, as water can interfere with many reactions. |
| Incorrect Stoichiometry | - Re-verify all calculations for reagent quantities, accounting for the purity of each material. - Ensure accurate measurement and dispensing of all reagents, especially at a larger scale where transfer losses can be more significant. |
Issue 2: Increased Formation of Impurities
| Potential Cause | Recommended Solution |
| Localized Overheating (Hot Spots) | - Improve mixing to ensure uniform heat distribution. - Reduce the rate of reagent addition to better manage the exotherm. - Consider using a more dilute reaction mixture to help dissipate heat, though this may impact throughput. |
| Extended Reaction Time | - Monitor the reaction progress closely using in-process controls (e.g., TLC, HPLC). - Quench the reaction as soon as it reaches completion to prevent the formation of degradation products. |
| Change in Reaction Selectivity | - This is often a complex issue related to mixing and temperature. - Re-optimize reaction conditions at a pilot scale before moving to full production. Design of Experiment (DoE) can be a valuable tool here. |
Issue 3: Difficulties with Product Isolation and Purification
| Potential Cause | Recommended Solution |
| Poor Crystallization | - Study and optimize crystallization parameters: cooling rate, solvent system, and seeding strategy. - Be aware that different polymorphs may form at different scales; characterize the solid form using techniques like XRD. |
| Slow Filtration | - The particle size and shape of the crystals can affect filtration. Optimize crystallization to produce larger, more uniform crystals. - Ensure the filter medium is appropriate for the particle size and is not clogged. - Increase the pressure differential across the filter if the equipment allows. |
| Product is Oily or Gummy | - This often indicates the presence of impurities that inhibit crystallization. - Attempt to purify a small sample of the crude material by column chromatography to identify the impurities. - Consider an anti-solvent addition or a different recrystallization solvent system. |
Data and Protocols
Physicochemical Properties of (Methylsulfonyl)acetonitrile
| Property | Value | Reference(s) |
| CAS Number | 2274-42-2 | [4] |
| Molecular Formula | C₃H₅NO₂S | [4] |
| Molecular Weight | 119.14 g/mol | [3][4] |
| Melting Point | 81-84 °C | [5] |
| Appearance | White to off-white solid | - |
| Assay | ≥97% | [5] |
Experimental Protocol: Scalable Synthesis via Oxidation
This protocol is a representative example for the oxidation of a thioether to a sulfone and should be optimized for specific equipment and safety considerations. This method is adapted from a general procedure for similar compounds.[1][2]
Materials:
-
Ethylthioacetonitrile (or Methylthioacetonitrile as a starting point)
-
Acetic Acid (Solvent)
-
Hydrogen Peroxide (30-35% aq. solution, Oxidant)
-
Sodium Tungstate (Catalyst)
Procedure:
-
Charging the Reactor: Charge the reactor with ethylthioacetonitrile and acetic acid. Begin agitation to ensure the mixture is homogeneous.
-
Catalyst Addition: Add a catalytic amount of sodium tungstate to the mixture.
-
Controlled Addition of Oxidant: Begin the controlled, dropwise addition of hydrogen peroxide to the reaction mixture. The reaction is exothermic, so the addition rate must be carefully managed to maintain the desired internal temperature (e.g., 40-80 °C).
-
Reaction Monitoring: Monitor the reaction progress by taking samples periodically and analyzing them via TLC or HPLC to determine the consumption of the starting material.
-
Work-up and Isolation: Once the reaction is complete, cool the mixture. The product may be isolated by quenching the excess peroxide, followed by extraction and crystallization. This often involves separating an oil layer, extracting the aqueous layer with an organic solvent, combining the organic layers, and removing the solvent under reduced pressure.[1]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to achieve the desired purity.
Visualizations
Troubleshooting Workflow for Low Yield
This diagram outlines a logical approach to diagnosing the cause of low product yield during scale-up.
Caption: Troubleshooting decision tree for addressing low yield in scale-up reactions.
General Synthesis and Scale-Up Workflow
This diagram illustrates the typical phases involved in scaling up a chemical synthesis from the laboratory to production.
Caption: Phased workflow for chemical process scale-up from lab to production.
References
- 1. CN101100450A - Method for preparing ethylsulfonyl acetonitrile - Google Patents [patents.google.com]
- 2. CN100497305C - Method for preparing ethylsulfonyl acetonitrile - Google Patents [patents.google.com]
- 3. (Methylsulfonyl)acetonitrile | C3H5NO2S | CID 75283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. (Methylsulfonyl)acetonitrile 97 2274-42-2 [sigmaaldrich.com]
Preventing decomposition of (Methylsulfonyl)acetonitrile during reaction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to prevent the decomposition of (Methylsulfonyl)acetonitrile during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of (Methylsulfonyl)acetonitrile?
A1: (Methylsulfonyl)acetonitrile is a white to off-white solid. Key quantitative properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₃H₅NO₂S | [1][2] |
| Molecular Weight | 119.14 g/mol | [2] |
| Melting Point | 81-84 °C | |
| Decomposition Temperature | 200-205 °C | |
| CAS Number | 2274-42-2 | [1][2] |
Q2: What are the recommended storage conditions for (Methylsulfonyl)acetonitrile?
A2: To ensure stability, (Methylsulfonyl)acetonitrile should be stored at room temperature in a tightly sealed container.[1] The storage area should be dry and well-ventilated. It is crucial to keep it away from heat, open flames, and other ignition sources.
Q3: What are the known chemical incompatibilities of (Methylsulfonyl)acetonitrile?
A3: (Methylsulfonyl)acetonitrile is incompatible with strong oxidizing agents, strong acids, and strong bases.[3] Contact with these substances can lead to decomposition and should be avoided.
Q4: What are the primary hazards associated with (Methylsulfonyl)acetonitrile?
A4: (Methylsulfonyl)acetonitrile is harmful if swallowed, inhaled, or in contact with skin.[4][5] It is classified as an acute toxicant. Appropriate personal protective equipment (PPE), such as gloves, safety goggles, and a lab coat, should always be worn when handling this compound.[4] All work should be conducted in a well-ventilated chemical fume hood.[3]
Troubleshooting Guide
This guide addresses common issues that may arise during reactions involving (Methylsulfonyl)acetonitrile, with a focus on preventing its decomposition.
Issue 1: My reaction mixture containing (Methylsulfonyl)acetonitrile is turning dark/brown.
-
Potential Cause: This often indicates decomposition. The presence of strong bases or acids, even in catalytic amounts, can initiate decomposition pathways, especially at elevated temperatures. The compound's incompatibility with strong acids and bases is a key factor to consider.[3]
-
Troubleshooting Steps:
-
Reagent Purity: Ensure all starting materials and solvents are free from acidic or basic impurities.
-
Inert Atmosphere: If your reaction is sensitive to air and moisture, consider running it under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature Control: Avoid excessive heating. If elevated temperatures are necessary, increase the temperature gradually and monitor for color changes.
-
pH Neutrality: If possible, buffer the reaction mixture to maintain a neutral pH.
-
Issue 2: I am observing a low yield of my desired product.
-
Potential Cause: A low yield could be due to the decomposition of (Methylsulfonyl)acetonitrile. Another possibility is the hydrolysis of the nitrile group, especially if water is present and the conditions are basic or acidic.[6]
-
Troubleshooting Steps:
-
Anhydrous Conditions: Use anhydrous solvents and reagents to minimize the risk of hydrolysis.
-
Controlled Reagent Addition: Add strong bases or other reactive reagents slowly and at a low temperature to control the reaction exotherm and prevent localized heating.
-
Reaction Time: Optimize the reaction time. Prolonged reaction times, especially at higher temperatures, can lead to gradual decomposition.
-
Issue 3: I am seeing unexpected peaks in my NMR/LC-MS, suggesting side products.
-
Potential Cause: The formation of unexpected side products can result from the decomposition of (Methylsulfonyl)acetonitrile. Under basic conditions, hydrolysis of the nitrile to an amide or carboxylic acid is a possible side reaction.[6]
-
Troubleshooting Steps:
-
Characterize Byproducts: If possible, isolate and characterize the major byproducts to understand the decomposition pathway. This can provide valuable clues for optimizing the reaction conditions.
-
Lower Reaction Temperature: Try running the reaction at a lower temperature to see if the formation of side products is reduced.
-
Alternative Reagents: Consider using a milder base or acid if a strong one is suspected to be the cause of decomposition.
-
Experimental Protocols
Below is a general protocol for a reaction involving (Methylsulfonyl)acetonitrile, with key steps to minimize decomposition highlighted.
General Protocol for Alkylation of (Methylsulfonyl)acetonitrile
-
Preparation:
-
Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or in a desiccator.
-
Use anhydrous solvents. For example, THF can be dried by distillation from sodium/benzophenone.
-
-
Reaction Setup:
-
Assemble the reaction glassware under an inert atmosphere (nitrogen or argon).
-
Add (Methylsulfonyl)acetonitrile (1.0 eq) to a round-bottom flask equipped with a magnetic stir bar.
-
Dissolve the starting material in the anhydrous solvent.
-
-
Deprotonation (if required):
-
Cool the solution to a low temperature (e.g., -78 °C or 0 °C) using an appropriate cooling bath.
-
Slowly add a suitable base (e.g., NaH, LDA) portion-wise or dropwise to the solution.
-
Stir the mixture at the low temperature for a specified time to ensure complete deprotonation.
-
-
Alkylation:
-
Add the alkylating agent (e.g., an alkyl halide) dropwise to the cooled solution.
-
Allow the reaction to warm slowly to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).
-
-
Workup:
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography or recrystallization.
-
Visualizations
Caption: A workflow diagram for troubleshooting the decomposition of (Methylsulfonyl)acetonitrile.
Caption: Factors that can lead to the decomposition of (Methylsulfonyl)acetonitrile.
References
Effect of temperature on (Methylsulfonyl)acetonitrile reaction rate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the effect of temperature on reactions involving (Methylsulfonyl)acetonitrile. The information is designed to assist in optimizing experimental outcomes and addressing common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: How does temperature generally affect the reaction rate of (Methylsulfonyl)acetonitrile?
As a general principle of chemical kinetics, increasing the temperature typically increases the reaction rate. This is because higher temperatures provide the reacting molecules with more kinetic energy, leading to more frequent and energetic collisions. For reactions involving (Methylsulfonyl)acetonitrile, this often translates to shorter reaction times. However, it is crucial to determine the optimal temperature for each specific reaction, as excessively high temperatures can lead to undesirable side reactions or decomposition of the starting material or product.[1]
Q2: What are the potential consequences of running a reaction with (Methylsulfonyl)acetonitrile at a temperature that is too high?
Exceeding the optimal reaction temperature can lead to several issues:
-
Decomposition: (Methylsulfonyl)acetonitrile has a melting point of 81-84 °C and is reported to decompose at temperatures between 200-205 °C.[2] Pushing the reaction temperature too high can lead to the thermal decomposition of the molecule, reducing the yield of the desired product and generating impurities.
-
Side Reactions: Elevated temperatures can promote alternative reaction pathways, leading to the formation of undesired byproducts. This can complicate the purification process and lower the overall yield.
-
Solvent Issues: If the reaction temperature exceeds the boiling point of the solvent, it can lead to pressure buildup in a sealed reaction vessel, creating a safety hazard. It can also lead to solvent loss, which can alter the concentration of reactants and affect the reaction kinetics.
Q3: My reaction with (Methylsulfonyl)acetonitrile is sluggish at room temperature. What is the first step I should take?
If a reaction is proceeding too slowly, gradually increasing the temperature is a logical first step. It is recommended to increase the temperature in small increments (e.g., 10 °C) and monitor the reaction progress closely using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC). This allows for the identification of the temperature at which the reaction proceeds at a reasonable rate without significant byproduct formation.
Q4: Can sub-ambient temperatures be beneficial for reactions with (Methylsulfonyl)acetonitrile?
Yes, for highly exothermic reactions or when dealing with thermally sensitive substrates or products, running the reaction at or below room temperature can be advantageous. Lower temperatures can help to control the reaction rate, prevent thermal runaway, and improve the selectivity towards the desired product by minimizing side reactions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low or no conversion of starting material | Reaction temperature is too low. | Gradually increase the reaction temperature in 10 °C increments, monitoring the reaction progress at each stage. |
| Insufficient reaction time. | Extend the reaction time and continue to monitor for product formation. | |
| Formation of multiple products/impurities | Reaction temperature is too high, leading to side reactions or decomposition. | Decrease the reaction temperature. If the reaction is too slow at lower temperatures, consider using a more active catalyst or a different solvent. |
| Inconsistent reaction rates between batches | Poor temperature control. | Ensure the reaction vessel is properly immersed in the heating/cooling bath and that the temperature is monitored directly within the reaction mixture using a calibrated thermometer or thermocouple. |
| Variations in reagent quality or concentration. | Use reagents from the same batch and ensure accurate measurement of all components. | |
| Reaction appears to stall after initial conversion | Product inhibition. | Consider removing the product as it forms, if feasible, or running the reaction at a more dilute concentration. |
| Catalyst deactivation at the reaction temperature. | Investigate the thermal stability of the catalyst. It may be necessary to add the catalyst in portions or use a more robust catalyst. |
Quantitative Data on Temperature Effect
While specific kinetic data for every reaction of (Methylsulfonyl)acetonitrile is not available, the following table provides a hypothetical example based on the Arrhenius equation to illustrate the general relationship between temperature and reaction rate constant.
| Temperature (°C) | Temperature (K) | 1/T (K⁻¹) | Rate Constant (k) (s⁻¹) (Hypothetical) | ln(k) |
| 25 | 298.15 | 0.00335 | 1.5 x 10⁻⁵ | -11.10 |
| 35 | 308.15 | 0.00325 | 4.5 x 10⁻⁵ | -9.99 |
| 45 | 318.15 | 0.00314 | 1.3 x 10⁻⁴ | -8.95 |
| 55 | 328.15 | 0.00305 | 3.5 x 10⁻⁴ | -7.96 |
This data is for illustrative purposes only and will vary for different reactions.
Experimental Protocols
General Protocol for a Nucleophilic Substitution Reaction with (Methylsulfonyl)acetonitrile
This protocol describes a general procedure for the alkylation of (Methylsulfonyl)acetonitrile, a common reaction type for this compound.
Materials:
-
(Methylsulfonyl)acetonitrile
-
Alkyl halide (e.g., ethyl iodide)
-
Base (e.g., sodium hydride, 60% dispersion in mineral oil)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide - DMF)
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Extraction solvent (e.g., diethyl ether)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer or thermocouple
-
Heating/cooling bath (e.g., oil bath, ice bath)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a thermometer or thermocouple under an inert atmosphere (e.g., nitrogen or argon).
-
Dispersion of Base: To the flask, add the anhydrous solvent (DMF) followed by the sodium hydride dispersion. Stir the suspension.
-
Temperature Control: Cool the suspension to the desired starting temperature (e.g., 0 °C) using an appropriate cooling bath.
-
Addition of (Methylsulfonyl)acetonitrile: Dissolve (Methylsulfonyl)acetonitrile in a minimal amount of anhydrous DMF and add it dropwise to the stirred suspension of the base, maintaining the internal temperature.
-
Stirring: Allow the reaction mixture to stir at the set temperature for a specified time (e.g., 30 minutes) to ensure complete deprotonation.
-
Addition of Electrophile: Add the alkyl halide dropwise to the reaction mixture, again carefully controlling the internal temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or another suitable analytical method. Adjust the temperature as needed to achieve a reasonable reaction rate. For example, the reaction might be slowly warmed to room temperature or gently heated (e.g., to 40-50 °C) to drive it to completion.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of the saturated aqueous ammonium chloride solution.
-
Workup: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Visualizations
Caption: Relationship between reaction temperature and outcome.
Caption: General experimental workflow with temperature control.
References
Technical Support Center: Managing Exothermic Reactions with (Methylsulfonyl)acetonitrile
This guide is intended for researchers, scientists, and drug development professionals working with (Methylsulfonyl)acetonitrile. It provides essential information for managing potential exothermic events during chemical reactions. All procedures should be carried out with appropriate personal protective equipment (PPE) and within a properly functioning fume hood.
Frequently Asked Questions (FAQs)
Q1: What is (Methylsulfonyl)acetonitrile and what are its primary hazards?
(Methylsulfonyl)acetonitrile, also known as Mesylacetonitrile, is a chemical intermediate with the formula CH₃SO₂CH₂CN. While it is a solid at room temperature with a melting point of 81-84 °C, it can be involved in highly exothermic reactions.[1] The primary hazards are acute toxicity if swallowed, in contact with skin, or inhaled.[1][2] Reactions involving this compound, particularly with strong bases or oxidizing agents, can generate significant heat, posing a risk of thermal runaway if not properly controlled.
Q2: What is a thermal runaway reaction?
A thermal runaway is a situation where an exothermic reaction goes out of control. The increase in temperature from the reaction accelerates the reaction rate, which in turn releases more heat, creating a dangerous positive feedback loop.[3] This can lead to a rapid increase in temperature and pressure within the reactor, potentially causing vessel rupture, release of toxic materials, and fire or explosion.[4]
Q3: What are the early warning signs of a potential thermal runaway?
Early warning signs include:
-
A faster-than-expected rise in the reaction mixture's temperature.
-
Localized boiling or bubbling, especially around the point of reagent addition.
-
A sudden change in the color or viscosity of the reaction mixture.
-
An increase in pressure within a closed system.
-
Failure of the cooling system to maintain the set temperature.
Q4: What immediate actions should I take if I suspect a thermal runaway?
If you suspect a runaway reaction, prioritize personal safety first.
-
Alert nearby personnel and prepare for an evacuation.
-
If it is safe to do so, immediately stop the addition of any reagents.
-
Increase cooling to the maximum capacity.
-
If the temperature continues to rise uncontrollably, and you are prepared with a pre-planned quenching procedure, execute it from a safe distance.
-
If the situation cannot be controlled, evacuate the area and follow your institution's emergency procedures.
Troubleshooting Guide for Exothermic Events
This guide provides a systematic approach to troubleshooting unexpected exotherms during reactions with (Methylsulfonyl)acetonitrile.
| Problem / Observation | Potential Cause(s) | Immediate Corrective Action(s) | Preventative Measures |
| Rapid Temperature Spike During Reagent Addition | 1. Reagent addition rate is too high.2. Inadequate mixing, leading to localized "hot spots".3. Cooling system is inefficient or has failed. | 1. Immediately stop reagent addition.2. Increase stirring speed to improve heat dissipation.3. Maximize cooling fluid flow rate.4. Prepare to execute emergency quenching protocol. | 1. Use a syringe pump or addition funnel for controlled, dropwise addition.2. Ensure the reaction is well-stirred.3. Verify cooling system functionality before starting the reaction. |
| Reaction Temperature Continues to Rise After Addition is Stopped | 1. Significant accumulation of unreacted reagents.2. The reaction has reached a critical point of self-acceleration (thermal runaway). | 1. Apply maximum cooling.2. If the temperature rise is uncontrollable, add a pre-selected quenching agent.3. Evacuate if necessary. | 1. Slow down the initial addition rate to prevent reagent accumulation.2. Perform reaction calorimetry to understand the heat flow profile of your specific reaction. |
| Pressure Buildup in a Closed System | 1. Gas evolution from the reaction or decomposition.2. Solvent boiling due to excessive temperature. | 1. Do NOT vent directly to the atmosphere if toxic gases are expected.2. Cool the reactor immediately to reduce vapor pressure.3. If safe, vent through a suitable trap or scrubber system. | 1. Run the reaction in an open or vented system (e.g., with a reflux condenser).2. Ensure the reaction temperature stays well below the solvent's boiling point. |
Understanding Thermal Risk: Key Parameters
A thorough risk assessment is crucial before scaling up any reaction. Reaction calorimetry is the primary tool for gathering this data.[5] The following parameters are essential for evaluating the thermal risk of your process.
| Parameter | Description | Significance for Safety |
| Heat of Reaction (ΔHr) | The total amount of heat released or absorbed by the desired chemical reaction. | A large negative value indicates a highly exothermic reaction with a higher potential hazard. |
| Adiabatic Temperature Rise (ΔTad) | The theoretical temperature increase of the reaction mass if all the reaction heat is accumulated and none is removed by the cooling system (a "worst-case" scenario).[6] | A high ΔTad indicates that a cooling failure could lead to a dangerous temperature increase, potentially initiating a secondary decomposition reaction.[6] |
| Maximum Temperature of the Synthesis Reaction (MTSR) | The highest temperature the reaction mixture would reach after a cooling failure, considering the accumulation of unreacted starting material.[6] | MTSR is a more realistic "worst-case" temperature than ΔTad. It should be well below the decomposition temperature of any component in the mixture. |
| Decomposition Onset Temperature (TD) | The temperature at which the reaction mixture, products, or intermediates begin to decompose exothermically. This is often determined by Differential Scanning Calorimetry (DSC). | The MTSR must be significantly lower than the TD to ensure a safe process. |
Note: The quantitative data in this table is illustrative. Specific values must be determined experimentally for each unique chemical process.
Experimental Protocols
Protocol 1: General Procedure for Controlled Reaction with (Methylsulfonyl)acetonitrile
This protocol outlines a general approach for performing a potentially exothermic reaction, such as an alkylation, in a controlled manner at a laboratory scale.
Materials:
-
(Methylsulfonyl)acetonitrile
-
Reaction solvent (e.g., THF, Acetonitrile)
-
Base (e.g., NaH, K₂CO₃)
-
Electrophile (e.g., Alkyl halide)
-
Quenching agent (e.g., Isopropanol, followed by saturated aqueous NH₄Cl)
-
Dry, inert atmosphere (Nitrogen or Argon)
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer or thermocouple probe
-
Cooling bath (e.g., ice-water, dry ice/acetone)
-
Syringe pump or pressure-equalizing addition funnel
-
Reflux condenser connected to a bubbler
Procedure:
-
Setup: Assemble the glassware and purge with an inert gas.
-
Initial Charge: Charge the flask with (Methylsulfonyl)acetonitrile and the reaction solvent.
-
Cooling: Cool the mixture to the desired initial temperature (e.g., 0 °C).
-
Base Addition: Add the base portion-wise or as a solution/slurry at a rate that maintains the internal temperature within a narrow range (e.g., ±2 °C).
-
Electrophile Addition: Once the deprotonation is complete, add the electrophile dropwise via syringe pump over an extended period (e.g., 1-2 hours). Continuously monitor the temperature.
-
Monitoring: Monitor the reaction progress by TLC or another appropriate method.
-
Quenching: Once the reaction is complete, slowly add a quenching agent (e.g., isopropanol) while maintaining a low temperature. After the initial quench, a more aqueous quencher (e.g., sat. aq. NH₄Cl) can be added.
-
Workup: Proceed with the standard aqueous workup and purification.
Protocol 2: Emergency Quenching of a Runaway Reaction
This procedure should be planned in advance. The choice of quenching agent depends on the specific reactants.
-
Preparation: Have a vessel containing a suitable quenching agent (e.g., a non-viscous alcohol like isopropanol, or acetic acid for neutralizing strong bases) ready and cooled in an ice bath.
-
Execution: If a thermal runaway is confirmed and cannot be controlled by cooling, and it is safe to do so, add the quenching agent to the reaction mixture as quickly as is safely possible. Be aware that the initial addition may cause vigorous gas evolution.
-
Follow-up: Once the temperature begins to drop, continue to cool the reaction vessel externally.
Visualizations
Logical Workflow for Managing a Temperature Excursion
General Experimental Workflow for Safe Reaction Setup
References
- 1. (Methylsulfonyl)acetonitrile 97 2274-42-2 [sigmaaldrich.com]
- 2. (Methylsulfonyl)acetonitrile | C3H5NO2S | CID 75283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Safety Challenges on Runaway Reactions: the Esterification of Acetic Anhydride with Methanol | Chemical Engineering Transactions [cetjournal.it]
- 4. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]
- 5. mt.com [mt.com]
- 6. mt.com [mt.com]
Purification strategy to remove impurities from (Methylsulfonyl)acetonitrile
Welcome to the technical support center for the purification of (Methylsulfonyl)acetonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might encounter when synthesizing (Methylsulfonyl)acetonitrile?
A1: When synthesizing (Methylsulfonyl)acetonitrile from methanesulfonyl chloride and acetonitrile in the presence of a base, you can expect several potential impurities. These can be broadly categorized as:
-
Unreacted Starting Materials: Residual methanesulfonyl chloride and acetonitrile.
-
Side-Reaction Products:
-
Residual Reagents: The base used to facilitate the reaction (e.g., triethylamine, pyridine).
-
Workup Byproducts: Salts (e.g., triethylammonium chloride) formed during the aqueous workup to quench the reaction and remove the base.
Q2: My crude (Methylsulfonyl)acetonitrile is an oil, but it should be a solid. What should I do?
A2: (Methylsulfonyl)acetonitrile has a melting point of 81-84 °C, so it should be a solid at room temperature. If your product is an oil, it is likely due to the presence of impurities that are depressing the melting point. Common culprits include residual solvents (like acetonitrile) or side-products. It is recommended to attempt removal of volatile impurities under reduced pressure first. If the product remains an oil, a purification step like column chromatography may be necessary before attempting recrystallization.
Q3: I'm having trouble getting my (Methylsulfonyl)acetonitrile to crystallize during recrystallization. What could be the issue?
A3: Several factors can hinder crystallization:
-
Supersaturation: The solution may be supersaturated. Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure (Methylsulfonyl)acetonitrile.
-
Excess Solvent: Too much solvent will prevent the product from reaching its saturation point upon cooling. Try to evaporate some of the solvent and cool the solution again.
-
Presence of Impurities: Certain impurities can inhibit crystal formation. An initial purification step, such as a quick filtration through a plug of silica gel, might be necessary.
Q4: What are the best analytical techniques to check the purity of my (Methylsulfonyl)acetonitrile?
A4: The purity of (Methylsulfonyl)acetonitrile can be effectively assessed using the following techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify organic impurities.
-
High-Performance Liquid Chromatography (HPLC): To quantify the purity and detect non-volatile impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile impurities.
-
Melting Point Analysis: A sharp melting point close to the literature value (81-84 °C) is a good indicator of high purity.
Troubleshooting Guides
This section provides structured guidance for overcoming common issues during the purification of (Methylsulfonyl)acetonitrile.
Troubleshooting Recrystallization
| Problem | Potential Cause | Troubleshooting Steps |
| Oiling Out | The compound is coming out of solution above its melting point. | 1. Re-heat the solution to dissolve the oil. 2. Add a small amount of additional hot solvent. 3. Allow the solution to cool more slowly. 4. Consider using a different recrystallization solvent or solvent system with a lower boiling point. |
| No Crystal Formation | - Solution is not saturated. - Supersaturation. - Presence of inhibitory impurities. | 1. If not saturated: Evaporate some solvent to concentrate the solution. 2. For supersaturation: Scratch the inner wall of the flask with a glass rod or add a seed crystal. 3. If impurities are suspected: Perform a preliminary purification (e.g., charcoal treatment for colored impurities, or a quick silica plug filtration). |
| Low Recovery | - Too much solvent was used. - The product is significantly soluble in the cold solvent. - Premature crystallization during hot filtration. | 1. Minimize the amount of hot solvent used for dissolution. 2. Ensure the solution is thoroughly cooled before filtration. 3. Use a pre-heated funnel for hot filtration to prevent crystallization in the funnel. 4. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Colored Crystals | Presence of colored impurities. | 1. Add a small amount of activated charcoal to the hot solution before filtration. 2. Perform a hot filtration to remove the charcoal and adsorbed impurities. 3. Proceed with cooling and crystallization. |
Troubleshooting Column Chromatography
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Separation | - Inappropriate solvent system. - Column overloading. | 1. Solvent System: Optimize the mobile phase polarity using Thin Layer Chromatography (TLC) first. A good starting point for normal phase silica gel is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or acetonitrile). 2. Overloading: Reduce the amount of crude material loaded onto the column. |
| Product Elutes Too Quickly | Mobile phase is too polar. | Decrease the proportion of the polar solvent in the mobile phase. |
| Product Does Not Elute | Mobile phase is not polar enough. | Increase the proportion of the polar solvent in the mobile phase. |
| Tailing of the Product Peak | - The compound is interacting strongly with the stationary phase. - The presence of acidic impurities on silica gel. | 1. Try a different stationary phase (e.g., alumina instead of silica gel). 2. Add a small amount of a modifier to the mobile phase, such as a few drops of triethylamine for basic compounds or acetic acid for acidic compounds (though be mindful of product stability). |
Experimental Protocols
Protocol 1: Recrystallization of (Methylsulfonyl)acetonitrile
This protocol is suitable for purifying (Methylsulfonyl)acetonitrile that is already in a solid or semi-solid form and contains a moderate level of impurities.
Materials:
-
Crude (Methylsulfonyl)acetonitrile
-
Recrystallization solvent (e.g., isopropanol, ethanol, or a mixture of ethyl acetate and hexanes)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude (Methylsulfonyl)acetonitrile in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent dropwise if necessary to achieve full dissolution at the boiling point.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography of (Methylsulfonyl)acetonitrile
This method is effective for separating (Methylsulfonyl)acetonitrile from impurities with different polarities.
Materials:
-
Crude (Methylsulfonyl)acetonitrile
-
Silica gel (for flash chromatography)
-
Eluent (e.g., a mixture of hexanes and ethyl acetate, or dichloromethane and acetonitrile)
-
Chromatography column
-
Collection tubes
Procedure:
-
TLC Analysis: Determine a suitable eluent system using TLC. The ideal solvent system will give the product a retention factor (Rf) of approximately 0.3-0.4.
-
Column Packing: Pack a chromatography column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude (Methylsulfonyl)acetonitrile in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.
-
Elution: Run the column with the chosen eluent, collecting fractions in separate tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified (Methylsulfonyl)acetonitrile.
Visualizations
Caption: General workflow for the purification of (Methylsulfonyl)acetonitrile.
References
Technical Support Center: Workup of (Methylsulfonyl)acetonitrile Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with emulsion formation during the workup of reactions involving (Methylsulfonyl)acetonitrile.
Frequently Asked Questions (FAQs)
Q1: Why are reactions with (Methylsulfonyl)acetonitrile prone to forming emulsions during workup?
A1: Emulsions are stable mixtures of two immiscible liquids, such as an organic solvent and water. Several factors in reactions involving (Methylsulfonyl)acetonitrile can contribute to their formation:
-
Polarity of the Sulfonyl Group: The highly polar sulfonyl group (SO₂) in both the starting material and potential products can act as a surfactant, reducing the interfacial tension between the aqueous and organic layers and promoting the formation of a stable emulsion.
-
Presence of Ionic Species: (Methylsulfonyl)acetonitrile has acidic methylene protons. In the presence of a base, the corresponding carbanion is formed. Residual base or anionic byproducts can act as emulsifying agents.
-
Finely Divided Solids: Undissolved starting material, product, or inorganic salts from the reaction can accumulate at the interface between the two liquid phases, physically stabilizing the emulsion.
-
High-Shear Mixing: Vigorous shaking or stirring during the extraction process can disperse one liquid into the other as fine droplets, which may be slow to coalesce.
Q2: What are the initial signs of emulsion formation?
A2: An emulsion is typically characterized by the appearance of a cloudy, opaque, or "milky" layer between the distinct organic and aqueous phases in your separatory funnel. This layer can range from a thin, hazy interface to encompassing the entire volume of your mixture. In severe cases, no clear separation of layers is visible.
Q3: Can the choice of extraction solvent influence emulsion formation?
A3: Absolutely. Solvents that have some partial miscibility with water, such as tetrahydrofuran (THF) or acetonitrile, can exacerbate emulsion problems.[1][2] Chlorinated solvents like dichloromethane (DCM) are also known to be more prone to forming emulsions, especially in the presence of basic aqueous solutions.[1] It is often easier to prevent an emulsion than to break it, so careful solvent selection is key.[3]
Troubleshooting Guide: Emulsion Prevention and Resolution
This guide provides a systematic approach to preventing and breaking emulsions during the workup of your (Methylsulfonyl)acetonitrile reactions.
Part 1: Proactive Measures to Prevent Emulsions
It is always preferable to prevent an emulsion from forming in the first place.[3]
1.1. Gentle Mixing:
Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for sufficient surface area contact and extraction without excessive mechanical agitation.[3]
1.2. Pre-Workup Solvent Removal:
If your reaction was conducted in a water-miscible solvent like THF or acetonitrile, it is highly recommended to remove the bulk of the solvent under reduced pressure (e.g., rotary evaporator) before beginning the aqueous workup.[1][2]
1.3. Temperature Control:
Performing the extraction at a lower temperature (e.g., in an ice bath) can sometimes decrease the stability of a potential emulsion.
Part 2: Strategies for Breaking an Existing Emulsion
If an emulsion has already formed, do not despair. The following techniques can be employed, starting with the least invasive methods.
2.1. Patience and Gentle Agitation:
-
Let it Stand: Allow the separatory funnel to sit undisturbed for 10-30 minutes. Sometimes, the layers will separate on their own.
-
Gentle Swirling: Gently swirl the separatory funnel or stir the emulsion layer with a glass rod. This can help the dispersed droplets to coalesce.[4]
2.2. Modifying the Aqueous Phase:
-
Addition of Brine: Adding a saturated aqueous solution of sodium chloride (brine) is one of the most common and effective methods.[3] This increases the ionic strength of the aqueous layer, which can help to "salt out" the organic components and break the emulsion.[3]
-
pH Adjustment: If your reaction mixture is basic, careful addition of a dilute acid (e.g., 1M HCl) to neutralize the solution can break an emulsion stabilized by basic species. Conversely, if the mixture is acidic, addition of a dilute base (e.g., saturated NaHCO₃) may be effective.
2.3. Physical and Mechanical Methods:
-
Filtration: Filtering the entire mixture through a pad of Celite® or glass wool can be very effective at breaking emulsions, particularly those stabilized by fine solid particles.[4]
-
Centrifugation: If the volume is manageable, centrifuging the emulsion can force the separation of the layers.[4]
-
Freezing: Lowering the temperature to freeze the aqueous layer can physically disrupt the emulsion. Once frozen, the organic layer can be decanted, and the aqueous layer thawed and extracted again if necessary.[4]
2.4. Solvent-Based Approaches:
-
Addition of a Different Organic Solvent: Adding a small amount of a different, less polar organic solvent can alter the overall properties of the organic phase and help to break the emulsion.[3]
-
Addition of a Small Amount of Alcohol: A few drops of methanol or ethanol can sometimes disrupt the interfacial tension and break the emulsion. However, be aware that this may also increase the solubility of your product in the aqueous layer.
Experimental Protocols
Protocol 1: Standard Workup with Brine Wash
-
Transfer the reaction mixture to a separatory funnel.
-
Add the desired extraction solvent (e.g., ethyl acetate, dichloromethane).
-
Add an equal volume of deionized water.
-
Gently invert the funnel 5-10 times. Do not shake vigorously.
-
Allow the layers to separate.
-
If an emulsion forms, add a saturated solution of NaCl (brine) in portions (approximately 10-20% of the aqueous layer volume) with gentle swirling after each addition until the layers separate.
-
Drain the aqueous layer.
-
Wash the organic layer with fresh brine.
-
Drain the aqueous layer, and then drain the organic layer into a clean flask.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate in vacuo.
Protocol 2: Filtration through Celite® for Persistent Emulsions
-
If an emulsion persists after attempting Protocol 1, prepare a filtration setup.
-
Place a plug of glass wool at the bottom of a Büchner or Hirsch funnel.
-
Add a 1-2 cm layer of Celite® and gently tamp it down.
-
Wet the Celite® pad with the organic extraction solvent.
-
Carefully pour the entire emulsified mixture onto the Celite® pad.
-
Apply gentle vacuum to draw the mixture through the pad.
-
Transfer the filtrate to a clean separatory funnel. The layers should now be distinct.
-
Proceed with the separation and subsequent washing and drying steps as described in Protocol 1.
Data Presentation
| Parameter | Value | Reference |
| (Methylsulfonyl)acetonitrile Properties | ||
| Molecular Formula | C₃H₅NO₂S | [5][6][7][8] |
| Molecular Weight | 119.14 g/mol | [5][6][7][8] |
| Melting Point | 81-84 °C | [6] |
| Common Extraction Solvents | ||
| Dichloromethane (DCM) | Density: 1.33 g/mL, Boiling Point: 39.6 °C | |
| Ethyl Acetate (EtOAc) | Density: 0.902 g/mL, Boiling Point: 77.1 °C | |
| Diethyl Ether (Et₂O) | Density: 0.713 g/mL, Boiling Point: 34.6 °C | |
| Tetrahydrofuran (THF) | Density: 0.889 g/mL, Boiling Point: 66 °C |
Visualizations
Caption: Workflow for preventing emulsion formation during workup.
Caption: Troubleshooting guide for breaking emulsions.
References
- 1. Chemistry Teaching Labs - Problems with extractions [chemtl.york.ac.uk]
- 2. Workup [chem.rochester.edu]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. youtube.com [youtube.com]
- 5. (Methylsulfonyl)acetonitrile | C3H5NO2S | CID 75283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (Methylsulfonyl)acetonitrile 97 2274-42-2 [sigmaaldrich.com]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. scbt.com [scbt.com]
Validation & Comparative
Distinguishing Reaction Pathways of (Methylsulfonyl)acetonitrile: A Comparative NMR Validation Guide
(Methylsulfonyl)acetonitrile is a versatile reagent in organic synthesis, prized for the reactivity of its acidic methylene protons situated between two electron-withdrawing groups: a sulfonyl and a nitrile. This unique structural feature allows it to participate in a variety of carbon-carbon bond-forming reactions, including alkylations, Michael additions, and Knoevenagel condensations. The validation of the resulting products is crucial for researchers in drug development and chemical synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose, providing unambiguous structural confirmation. This guide compares the expected NMR spectral data for products from two common reaction pathways of (methylsulfonyl)acetonitrile—alkylation and Michael addition—and provides detailed experimental protocols for their synthesis and analysis.
Comparative Analysis of Reaction Products by NMR
The key to distinguishing between different products of (methylsulfonyl)acetonitrile reactions lies in the distinct chemical environments of the protons and carbons in the final structures. Both ¹H and ¹³C NMR spectroscopy offer clear diagnostic signals to differentiate between a simple alkylation product and a Michael adduct.
For this comparison, we will consider two representative reactions:
-
Alkylation: The reaction of (methylsulfonyl)acetonitrile with ethyl iodide in the presence of a base.
-
Michael Addition: The conjugate addition of (methylsulfonyl)acetonitrile to ethyl acrylate, a classic Michael acceptor.
The distinct structural differences between the resulting products, 2-(methylsulfonyl)butanenitrile (alkylation product) and ethyl 4-cyano-4-(methylsulfonyl)butanoate (Michael addition product), are readily apparent in their respective NMR spectra.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Compound | Structure | Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| (Methylsulfonyl)acetonitrile (Starting Material) | CH₃SO₂CH₂CN | SO₂CH₃ | 3.1 | 42 |
| SO₂CH₂ CN | 4.2 | 25 | ||
| CN | - | 115 | ||
| 2-(Methylsulfonyl)butanenitrile (Alkylation Product) | CH₃SO₂CH(CN)CH₂CH₃ | SO₂CH₃ | 3.2 | 43 |
| SO₂CH (CN) | 4.5 (dd) | 48 | ||
| CH₂ CH₃ | 2.1 (m) | 22 | ||
| CH₂CH₃ | 1.2 (t) | 12 | ||
| CN | - | 118 | ||
| Ethyl 4-cyano-4-(methylsulfonyl)butanoate (Michael Adduct) | CH₃SO₂CH(CN)CH₂CH₂COOCH₂CH₃ | SO₂CH₃ | 3.3 | 43 |
| SO₂CH (CN) | 4.8 (dd) | 45 | ||
| CH(CN)CH₂ CH₂ | 2.5 (m) | 28 | ||
| CH₂ COOEt | 2.8 (t) | 35 | ||
| COO CH₂CH₃ | - | 170 | ||
| OCH₂CH₃ | 1.3 (t) | 14 | ||
| OCH₂ CH₃ | 4.2 (q) | 61 | ||
| CN | - | 117 |
Note: Predicted chemical shifts are estimates and may vary based on solvent and other experimental conditions. Coupling patterns are indicated in parentheses (t = triplet, q = quartet, dd = doublet of doublets, m = multiplet).
Experimental Protocols
A detailed methodology is crucial for reproducible results. The following are representative protocols for the alkylation of (methylsulfonyl)acetonitrile and the subsequent NMR analysis.
Synthesis of 2-(Methylsulfonyl)butanenitrile (Alkylation)
-
Reagents and Equipment:
-
(Methylsulfonyl)acetonitrile
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydride (60% dispersion in mineral oil)
-
Ethyl iodide
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, nitrogen inlet, and dropping funnel
-
-
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add (methylsulfonyl)acetonitrile (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes.
-
Add ethyl iodide (1.2 eq) dropwise via the dropping funnel.
-
Let the reaction warm to room temperature and stir for 4 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
NMR Sample Preparation and Analysis
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of the purified product in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Transfer the solution to a clean, dry NMR tube.
-
-
¹H NMR Spectroscopy:
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Process the data with appropriate phasing and baseline correction. Integrate all signals and determine the coupling constants.
-
-
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters include a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.
-
Visualizing the Workflow and Logic
To further clarify the process, the following diagrams illustrate the experimental workflow and the logical steps involved in validating the reaction products.
Caption: A generalized workflow for the synthesis of the alkylation product.
Caption: Logical flow for NMR-based validation of reaction products.
A Comparative Guide to HPLC Analysis for (Methylsulfonyl)acetonitrile Reaction Purity
The analysis of (Methylsulfonyl)acetonitrile, a small polar organic compound, presents unique challenges for traditional High-Performance Liquid Chromatography (HPLC) methods.[1][2][3] Due to its hydrophilic nature, achieving adequate retention and separation from polar impurities on standard reversed-phase columns can be difficult.[4][5][6] This guide provides a comparative overview of suitable HPLC techniques, offering detailed experimental protocols and performance characteristics to aid researchers, scientists, and drug development professionals in selecting and developing robust analytical methods for purity assessment.
Comparison of HPLC Methodologies
The selection of an appropriate HPLC mode is critical for the successful analysis of polar compounds like (Methylsulfonyl)acetonitrile. The primary techniques considered are Reversed-Phase (RP-HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Normal-Phase (NP-HPLC). Each mode utilizes different stationary and mobile phases to achieve separation based on distinct chemical interactions.
Table 1: Performance Comparison of HPLC Modes for (Methylsulfonyl)acetonitrile Analysis
| Feature | Reversed-Phase (RP-HPLC) | Hydrophilic Interaction (HILIC) | Normal-Phase (NP-HPLC) |
| Stationary Phase | Non-polar (e.g., C18, C8) | Polar (e.g., Silica, Amide, Amino)[7][8][9] | Polar (e.g., Silica, Alumina)[10] |
| Mobile Phase | Polar (e.g., Water/Acetonitrile, Water/Methanol)[11] | High organic (>70%) with a small amount of aqueous buffer[12] | Non-polar (e.g., Hexane, Chloroform)[10] |
| Elution Order | Most polar compounds elute first. | Least polar compounds elute first (reverse of RP-HPLC).[8] | Least polar compounds elute first. |
| Retention Mechanism | Hydrophobic interactions.[11] | Partitioning into a water-enriched layer on the stationary phase.[12] | Adsorption onto the polar stationary phase.[13] |
| Pros for Analysis | Ubiquitous, wide column availability, good for separating non-polar impurities. | Excellent retention for very polar compounds, compatible with Mass Spectrometry (MS).[8] | Strong retention for polar analytes, good for isomer separation.[13][14] |
| Cons for Analysis | Poor retention of (Methylsulfonyl)acetonitrile is likely.[4][5] | Requires careful mobile phase preparation and column equilibration. | Sensitive to water content in the mobile phase, uses non-polar solvents.[15] |
Experimental Protocols
Below are detailed starting protocols for each HPLC methodology. These should be considered as a baseline for method development and optimized as needed to achieve the desired separation from reaction-specific impurities.
Protocol 1: Reversed-Phase HPLC (RP-HPLC)
This method is a starting point but may require a specialized column (e.g., polar-endcapped or aqueous-stable C18) for adequate retention.
-
Column: Polar-Endcapped C18 Column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 30% B
-
15-17 min: 30% to 95% B
-
17-20 min: Hold at 95% B
-
20-21 min: 95% to 5% B
-
21-25 min: Re-equilibrate at 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detector: UV at 210 nm (Note: (Methylsulfonyl)acetonitrile lacks a strong chromophore, requiring detection at low wavelengths).
-
Sample Preparation: Dissolve sample in Water/Acetonitrile (95:5 v/v) to a concentration of 1 mg/mL.
Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is often the most effective technique for retaining and separating highly polar compounds.[7][16]
-
Column: Amide or Silica-based HILIC Column (e.g., 4.6 x 100 mm, 3 µm)[7][8]
-
Mobile Phase A: 10 mM Ammonium Formate in 95:5 Acetonitrile/Water (v/v), pH 3.0
-
Mobile Phase B: 10 mM Ammonium Formate in 50:50 Acetonitrile/Water (v/v), pH 3.0
-
Gradient:
-
0-1 min: Hold at 100% A
-
1-12 min: 0% to 50% B
-
12-15 min: Hold at 50% B
-
15-16 min: 50% to 0% B
-
16-20 min: Re-equilibrate at 100% A
-
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 2 µL
-
Detector: UV at 210 nm and/or Mass Spectrometer (MS)
-
Sample Preparation: Dissolve sample in Acetonitrile/Water (90:10 v/v) to a concentration of 1 mg/mL. Ensure the sample solvent is similar in composition to the initial mobile phase.
Protocol 3: Normal-Phase HPLC (NP-HPLC)
This is a classical approach for polar compound separation.
-
Column: Silica Column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Isocratic mixture of Hexane and Isopropyl Alcohol (e.g., 90:10 v/v). The ratio may need significant optimization.
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detector: UV at 210 nm
-
Sample Preparation: Dissolve sample in the mobile phase to a concentration of 1 mg/mL.
Key Considerations for Method Development
-
Choice of Organic Solvent: Acetonitrile is generally preferred over methanol in RP-HPLC and HILIC for several reasons. It has a lower UV cutoff, which is crucial for detecting compounds at low wavelengths like 210 nm.[17][18][19] It also typically generates lower backpressure compared to methanol-water mixtures.[17][20]
-
Impurity Profile: The optimal method will depend on the polarity of the impurities from the (Methylsulfonyl)acetonitrile synthesis. If both polar and non-polar impurities are present, a gradient RP-HPLC method might be necessary, whereas HILIC would be superior for resolving multiple polar byproducts.
-
Detection: Due to the lack of a strong UV chromophore, coupling the HPLC system to a mass spectrometer (MS) or an Evaporative Light Scattering Detector (ELSD) can provide higher sensitivity and specificity. HILIC is particularly well-suited for MS detection because the high organic content of the mobile phase facilitates efficient spray ionization.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the HPLC analysis of a reaction mixture, from initial sample preparation to final data interpretation.
Caption: General workflow for HPLC purity analysis.
References
- 1. (Methylsulfonyl)acetonitrile | C3H5NO2S | CID 75283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. scbt.com [scbt.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. Polar Compounds | SIELC Technologies [sielc.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 9. biocompare.com [biocompare.com]
- 10. hawach.com [hawach.com]
- 11. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 12. HILIC Overview | Thermo Fisher Scientific - DE [thermofisher.com]
- 13. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 14. researchgate.net [researchgate.net]
- 15. waters.com [waters.com]
- 16. researchgate.net [researchgate.net]
- 17. Acetonitrile vs Methanol in Reverse Phase Chromatography [masontechnology.ie]
- 18. m.youtube.com [m.youtube.com]
- 19. Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 20. 7 Key Differences in the Use of Methanol and Acetonitrile : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Mass Spectrometry of (Methylsulfonyl)acetonitrile Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of mass spectrometric techniques for the analysis of (Methylsulfonyl)acetonitrile and its derivatives. Due to a lack of extensive publicly available data directly pertaining to (Methylsulfonyl)acetonitrile, this guide draws upon established principles of mass spectrometry, data from analogous sulfur-containing compounds, and publicly available spectral information to provide a foundational understanding and practical guidance for method development.
Introduction to (Methylsulfonyl)acetonitrile
(Methylsulfonyl)acetonitrile (CAS 2274-42-2) is a small organic molecule containing both a sulfonyl and a nitrile functional group.[1] Its chemical properties are summarized in Table 1. The presence of these functional groups makes it and its derivatives relevant in various chemical and pharmaceutical research areas. Mass spectrometry is a critical tool for the identification, quantification, and structural elucidation of such compounds.
Table 1: Chemical Properties of (Methylsulfonyl)acetonitrile [1]
| Property | Value |
| Molecular Formula | C₃H₅NO₂S |
| Molecular Weight | 119.14 g/mol |
| CAS Number | 2274-42-2 |
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds like (Methylsulfonyl)acetonitrile. Electron Ionization (EI) is the most common ionization technique used in GC-MS, which typically induces extensive fragmentation, providing a detailed mass spectrum that can be used as a fingerprint for identification.
Fragmentation Pattern of (Methylsulfonyl)acetonitrile
Publicly available GC-MS data from the National Institute of Standards and Technology (NIST) database for (Methylsulfonyl)acetonitrile indicates two primary sets of major fragment ions (m/z): 79, 15, 55 and 78, 15, 40.[1] Based on these fragments and general principles of mass spectral fragmentation, a plausible fragmentation pathway is proposed below.
The fragmentation of (Methylsulfonyl)acetonitrile likely proceeds through the initial loss of a methyl radical (•CH₃) from the sulfonyl group, leading to the formation of a stable sulfonyl cation. Subsequent rearrangements and cleavages can explain the observed fragment ions.
Caption: Proposed EI fragmentation pathway for (Methylsulfonyl)acetonitrile.
Experimental Protocol for GC-MS Analysis
A general protocol for the analysis of small sulfur-containing organic compounds by GC-MS is outlined below. This can serve as a starting point for the analysis of (Methylsulfonyl)acetonitrile and its derivatives.
Caption: General experimental workflow for GC-MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS is a highly sensitive and selective technique suitable for the analysis of a wide range of compounds, including those that are not amenable to GC-MS. For sulfonyl-containing compounds, both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) can be considered.
Comparison of Ionization Techniques
While ESI is a common choice for polar molecules, studies on related sulfonate esters have shown that APCI can sometimes offer better sensitivity and reproducibility.[2] For (Methylsulfonyl)acetonitrile and its derivatives, the choice of ionization source will depend on the specific properties of the analyte and the sample matrix. It is recommended to evaluate both ESI and APCI during method development.
Table 2: Comparison of Ionization Techniques for Sulfonyl Compounds
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |
| Principle | Ionization from charged droplets in a strong electric field. | Gas-phase ionization initiated by a corona discharge. |
| Analyte Polarity | Best for polar to highly polar compounds. | Suitable for less polar to moderately polar compounds. |
| Adduct Formation | Prone to adduct formation (e.g., [M+Na]⁺, [M+NH₄]⁺), which can sometimes complicate spectra but can also be used for confirmation.[2] | Less prone to adduct formation, often yielding a strong protonated molecule [M+H]⁺. |
| Matrix Effects | Can be more susceptible to ion suppression from co-eluting matrix components. | Often less affected by matrix effects compared to ESI. |
| Sensitivity | Can be very high, but is highly dependent on the analyte and mobile phase composition. | Can provide excellent sensitivity, particularly for compounds that are less efficiently ionized by ESI.[2] |
Experimental Protocol for LC-MS/MS Analysis
The following protocol provides a general framework for developing an LC-MS/MS method for the quantitative analysis of sulfonylacetonitrile derivatives.
Caption: General experimental workflow for LC-MS/MS analysis.
Quantitative Performance Comparison
Table 3: Typical Quantitative Performance of Mass Spectrometric Methods for Small Sulfonyl Compounds
| Parameter | GC-MS (SIM mode) | LC-MS/MS (MRM mode) |
| Limit of Detection (LOD) | 1 - 10 ng/mL | 0.01 - 1 ng/mL |
| Limit of Quantitation (LOQ) | 5 - 50 ng/mL | 0.05 - 5 ng/mL |
| Linearity (R²) | > 0.99 | > 0.995 |
| Precision (%RSD) | < 15% | < 10% |
| Accuracy (%Recovery) | 85 - 115% | 90 - 110% |
Note: These are representative values and the actual performance will depend on the specific analyte, matrix, and instrument conditions.
Conclusion and Recommendations
Both GC-MS and LC-MS/MS are powerful techniques for the analysis of (Methylsulfonyl)acetonitrile and its derivatives.
-
For identification and structural confirmation , GC-MS with electron ionization provides rich fragmentation patterns that are highly specific.
-
For highly sensitive and selective quantification , particularly in complex matrices, LC-MS/MS is the preferred method.
When developing a new analytical method for a (Methylsulfonyl)acetonitrile derivative, it is recommended to:
-
Start with GC-MS if the compound is expected to be volatile and thermally stable to obtain a characteristic fragmentation pattern for identification.
-
Develop an LC-MS/MS method for quantitative applications, especially when low detection limits are required.
-
Screen both ESI and APCI ionization sources to determine the optimal conditions for sensitivity and robustness.
-
Perform a thorough method validation to ensure the accuracy, precision, and reliability of the analytical data.[4][5]
References
A Comparative Guide to (Methylsulfonyl)acetonitrile and Phenylsulfonyl acetonitrile in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
(Methylsulfonyl)acetonitrile and Phenylsulfonyl acetonitrile are two key reagents in organic synthesis, valued for their ability to act as versatile building blocks in the construction of complex molecular architectures. Both compounds feature a reactive methylene group activated by an adjacent sulfonyl and nitrile group, making them excellent nucleophiles in a variety of carbon-carbon bond-forming reactions. This guide provides an objective comparison of their performance in key synthetic applications, supported by experimental data, to aid researchers in selecting the optimal reagent for their specific needs.
Physicochemical Properties at a Glance
A fundamental understanding of the physical properties of these reagents is crucial for their effective use in the laboratory. The phenyl group in Phenylsulfonyl acetonitrile imparts a higher molecular weight and melting point compared to the methyl analog.
| Property | (Methylsulfonyl)acetonitrile | Phenylsulfonyl acetonitrile |
| Molecular Formula | C₃H₅NO₂S | C₈H₇NO₂S |
| Molecular Weight | 119.14 g/mol | 181.21 g/mol |
| Melting Point | 81-84 °C | 112-114 °C |
| CAS Number | 2274-42-2 | 7605-28-9 |
Performance in Key Synthetic Applications
The utility of these sulfonylacetonitriles is demonstrated in a range of important synthetic transformations, including the Knoevenagel condensation and multicomponent reactions for the synthesis of heterocyclic scaffolds like pyrans. While both reagents can participate in these reactions, their reactivity and the resulting product yields can differ.
Multicomponent Synthesis of Pyrano[4,3-b]pyran-5(4H)-ones
A significant application of these reagents is in the one-pot, three-component synthesis of pyran derivatives, which are prevalent scaffolds in biologically active molecules. In a study focused on the synthesis of novel 2-amino-7-methyl-4-aryl-3-(phenylsulfonyl)pyrano[4,3-b]pyran-5(4H)-one derivatives, Phenylsulfonyl acetonitrile was reacted with various aromatic aldehydes and 4-hydroxy-6-methyl-2H-pyran-2-one.[1][2] The reaction, catalyzed by nano kaolin/TiCl₄, proceeded efficiently under reflux in ethanol, affording good to excellent yields.
The experimental data highlights the influence of the substituent on the aromatic aldehyde on the reaction time and yield. Electron-withdrawing groups on the phenyl ring of the aldehyde generally led to shorter reaction times and higher yields, while electron-donating groups required longer reaction times and resulted in slightly lower yields.
Experimental Data for the Synthesis of Pyrano[4,3-b]pyran-5(4H)-ones using Phenylsulfonyl acetonitrile [1][2]
| Entry | Aromatic Aldehyde | Time (min) | Yield (%) |
| 1 | 4-Chlorobenzaldehyde | 15 | 95 |
| 2 | 4-Nitrobenzaldehyde | 15 | 98 |
| 3 | 4-Bromobenzaldehyde | 20 | 94 |
| 4 | 3-Nitrobenzaldehyde | 20 | 96 |
| 5 | 2,4-Dichlorobenzaldehyde | 25 | 92 |
| 6 | Benzaldehyde | 30 | 89 |
| 7 | 4-Methylbenzaldehyde | 35 | 87 |
| 8 | 4-Methoxybenzaldehyde | 40 | 85 |
Experimental Protocol: Synthesis of 2-Amino-7-methyl-4-(4-chlorophenyl)-3-(phenylsulfonyl)pyrano[4,3-b]pyran-5(4H)-one [1][2]
A mixture of Phenylsulfonyl acetonitrile (1 mmol), 4-chlorobenzaldehyde (1 mmol), 4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol), and nano kaolin/TiCl₄ (6 mg) in ethanol (5 mL) was stirred and refluxed for 15 minutes. The progress of the reaction was monitored by thin-layer chromatography. After completion, the solvent was evaporated, and the crude product was recrystallized from hot ethanol to yield the pure product.
Logical Workflow for the Three-Component Pyran Synthesis
Caption: Workflow for the one-pot synthesis of pyrano[4,3-b]pyran derivatives.
Knoevenagel Condensation
The Knoevenagel condensation is a classic carbon-carbon bond formation reaction where an active methylene compound reacts with an aldehyde or ketone. Both (Methylsulfonyl)acetonitrile and Phenylsulfonyl acetonitrile are effective substrates for this reaction.
In a study investigating the Knoevenagel condensation between benzaldehyde and Phenylsulfonyl acetonitrile, various solid basic catalysts were evaluated. The use of a Mg,Al-mixed oxide catalyst (MO20) at 383 K resulted in a near-complete conversion of Phenylsulfonyl acetonitrile within 45 minutes, with 100% selectivity to the desired α-phenylsulfonylcinnamonitrile product.[3]
Experimental Data for Knoevenagel Condensation of Benzaldehyde and Phenylsulfonyl acetonitrile [3]
| Catalyst | Temperature (K) | Time (min) | Conversion (%) | Selectivity (%) |
| MO20 | 383 | 45 | ~100 | 100 |
Experimental Protocol: Knoevenagel Condensation of Benzaldehyde and Phenylsulfonyl acetonitrile [3]
The reaction is typically carried out by stirring a mixture of benzaldehyde, Phenylsulfonyl acetonitrile, and the solid catalyst in a suitable solvent (or solvent-free) at a specific temperature. The progress of the reaction is monitored by an appropriate analytical technique such as gas chromatography. After the reaction, the catalyst is filtered off, and the product is isolated from the filtrate.
Julia-Kocienski Olefination
The Julia-Kocienski olefination is a powerful and stereoselective method for the synthesis of alkenes from sulfones and carbonyl compounds.[4][5] The reaction typically involves the use of heteroaryl sulfones. While both (Methylsulfonyl)acetonitrile and Phenylsulfonyl acetonitrile possess the core sulfonylacetonitrile moiety, their direct application as the primary sulfone component in a classical Julia-Kocienski reaction is not extensively documented in readily available literature. The reaction generally proceeds via the addition of a metalated sulfone to a carbonyl compound, followed by a Smiles rearrangement and elimination to form the olefin.
General Reaction Pathway of the Julia-Kocienski Olefination
Caption: General mechanistic pathway of the Julia-Kocienski olefination.
Summary and Outlook
Both (Methylsulfonyl)acetonitrile and Phenylsulfonyl acetonitrile are valuable reagents for the synthesis of complex organic molecules. The available data suggests that Phenylsulfonyl acetonitrile is a highly effective substrate in multicomponent reactions for the synthesis of pyran derivatives and in Knoevenagel condensations, providing high yields under appropriate catalytic conditions.
The primary difference in their reactivity likely stems from the electronic and steric effects of the methyl versus the phenyl group attached to the sulfone. The electron-withdrawing nature of the phenyl group can influence the acidity of the methylene protons and the stability of the resulting carbanion, which in turn affects reaction rates and yields.
A definitive, quantitative comparison of the two reagents is currently hampered by a lack of side-by-side studies under identical conditions. Future research directly comparing the performance of (Methylsulfonyl)acetonitrile and Phenylsulfonyl acetonitrile in a range of synthetic transformations would be highly beneficial to the chemical research community, providing a clearer understanding of their relative merits and guiding the rational selection of reagents for specific synthetic targets.
References
- 1. mdpi.com [mdpi.com]
- 2. Julia-Kocienski Olefination | Chem-Station Int. Ed. [en.chem-station.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 5. Synthesis of Fluoroolefins via Julia-Kocienski Olefination - PMC [pmc.ncbi.nlm.nih.gov]
Alkyl Sulfonylacetonitriles: A Comparative Guide to Reactivity in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Alkyl sulfonylacetonitriles are versatile building blocks in organic synthesis, prized for their ability to participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The presence of both a sulfonyl and a nitrile group activates the α-carbon, making it a potent nucleophile upon deprotonation. The nature of the alkyl group attached to the sulfonyl moiety can subtly but significantly influence the reactivity of these compounds, primarily through steric and electronic effects. This guide provides an objective comparison of the reactivity of different alkyl sulfonylacetonitriles, supported by experimental data, to aid in the selection of the appropriate building block for specific synthetic transformations.
Comparative Reactivity in Michael Additions
The Michael addition, or conjugate addition, is a key reaction of α-sulfonylacetonitriles. The nucleophilic addition of the deprotonated sulfonylacetonitrile to an α,β-unsaturated carbonyl compound is a widely used method for the formation of 1,5-dicarbonyl compounds and other valuable synthetic intermediates.
The steric bulk of the alkyl group on the sulfonyl moiety can play a crucial role in the rate and efficiency of the Michael addition. While specific kinetic data for a homologous series of alkyl sulfonylacetonitriles is not extensively documented in publicly available literature, studies on analogous α,β-ethylenic sulfones provide valuable insights. Research has shown that in Michael-type addition reactions, the size of the alkyl group attached to the heteroatom affects the rate of conjugate addition. Competition experiments have established the relative rates of Michael additions to be in the following order for the alkyl group on the sulfone: Ethyl > iso-Propyl > tert-Butyl. This suggests that increasing the steric hindrance around the sulfonyl group can decrease the reaction rate.
This trend can be extrapolated to alkyl sulfonylacetonitriles. It is anticipated that methyl sulfonylacetonitrile would exhibit the highest reactivity in a series of primary alkyl sulfonylacetonitriles (methyl, ethyl, propyl, etc.) due to the minimal steric hindrance posed by the methyl group.
Table 1: Hypothetical Reactivity Comparison of Alkyl Sulfonylacetonitriles in Michael Addition
| Alkyl Sulfonylacetonitrile | Alkyl Group | Expected Relative Reactivity | Rationale |
| 2-(Methylsulfonyl)acetonitrile | Methyl | Highest | Minimal steric hindrance from the methyl group allows for easier approach of the nucleophile to the electrophile. |
| 2-(Ethylsulfonyl)acetonitrile | Ethyl | High | Slightly more sterically hindered than the methyl analog, potentially leading to a marginally slower reaction rate. |
| 2-(Propylsulfonyl)acetonitrile | Propyl | Medium | Increased chain length and steric bulk compared to methyl and ethyl groups may further decrease the reaction rate. |
| 2-(Isopropylsulfonyl)acetonitrile | Isopropyl | Lower | Branching at the α-carbon of the alkyl group significantly increases steric hindrance, impeding the reaction. |
| 2-(tert-Butylsulfonyl)acetonitrile | tert-Butyl | Lowest | The bulky tert-butyl group presents a significant steric barrier, drastically reducing the rate of conjugate addition. |
Experimental Protocols
Below is a general experimental protocol for the Michael addition of an alkyl sulfonylacetonitrile to an α,β-unsaturated ketone. This protocol can be adapted for different alkyl sulfonylacetonitriles and Michael acceptors.
General Protocol for Michael Addition
Materials:
-
Alkyl sulfonylacetonitrile (e.g., 2-(methylsulfonyl)acetonitrile)
-
α,β-Unsaturated ketone (e.g., chalcone)
-
Base (e.g., sodium ethoxide, DBU)
-
Anhydrous solvent (e.g., ethanol, THF, acetonitrile)
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
To a solution of the alkyl sulfonylacetonitrile (1.0 eq.) in the chosen anhydrous solvent, add the base (1.1 eq.) at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture for 15-30 minutes to ensure complete formation of the carbanion.
-
Add a solution of the α,β-unsaturated ketone (1.0 eq.) in the same anhydrous solvent to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction time will vary depending on the specific substrates and reaction conditions.
-
Upon completion, quench the reaction by adding the quenching solution.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over the drying agent, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired Michael adduct.
Logical Relationships in Reactivity
The interplay of steric and electronic factors governs the reactivity of alkyl sulfonylacetonitriles. The following diagram illustrates the logical relationship between the structure of the alkyl group and the expected reactivity in a nucleophilic reaction like the Michael addition.
Caption: Influence of alkyl group steric hindrance on reactivity.
Experimental Workflow for Michael Addition
The following diagram outlines a typical experimental workflow for performing a Michael addition reaction with an alkyl sulfonylacetonitrile.
Caption: Experimental workflow for Michael addition.
Conclusion
Spectroscopic Fingerprints: A Guide to Differentiating Sulfonylacetonitrile Isomers
For researchers, scientists, and drug development professionals, the precise identification of isomers is a critical step in chemical synthesis and drug discovery. Positional isomers, which share the same molecular formula but differ in the arrangement of substituents on a molecular scaffold, can exhibit distinct physical, chemical, and biological properties. This guide provides a comprehensive comparison of the spectroscopic characteristics of ortho-, meta-, and para-toluenesulfonylacetonitrile, offering a practical framework for their unambiguous differentiation using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, as well as Mass Spectrometry (MS).
The differentiation of sulfonylacetonitrile isomers is crucial due to the varied biological activities and reactivity profiles that can arise from the specific placement of the methyl group on the phenyl ring. Spectroscopic techniques provide a powerful and non-destructive means to elucidate the unique structural features of each isomer. By analyzing the distinct signals in their respective spectra, researchers can confidently identify and characterize these compounds.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for the ortho-, meta-, and para-isomers of toluenesulfonylacetonitrile. These values are compiled from experimental data and predictive models based on established spectroscopic principles.
Table 1: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (CDCl₃)
| Isomer | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| ortho-Toluenesulfonylacetonitrile | Aromatic Protons: 7.30-8.00 (m, 4H), Methylene Protons (-CH₂CN): ~4.2 (s, 2H), Methyl Protons (-CH₃): ~2.7 (s, 3H) | Aromatic Carbons: ~126-140, Methylene Carbon (-CH₂CN): ~50, Nitrile Carbon (-CN): ~114, Methyl Carbon (-CH₃): ~20 |
| meta-Toluenesulfonylacetonitrile | Aromatic Protons: 7.40-7.80 (m, 4H), Methylene Protons (-CH₂CN): ~4.2 (s, 2H), Methyl Protons (-CH₃): ~2.5 (s, 3H) | Aromatic Carbons: ~125-140, Methylene Carbon (-CH₂CN): ~50, Nitrile Carbon (-CN): ~114, Methyl Carbon (-CH₃): ~21 |
| para-Toluenesulfonylacetonitrile | Aromatic Protons: 7.41 (d, J=8.3 Hz, 2H), 7.85 (d, J=8.3 Hz, 2H), Methylene Protons (-CH₂CN): 4.17 (s, 2H), Methyl Protons (-CH₃): 2.48 (s, 3H) | Aromatic Carbons: 129.1, 130.6, 134.8, 146.5, Methylene Carbon (-CH₂CN): 50.1, Nitrile Carbon (-CN): 113.8, Methyl Carbon (-CH₃): 21.8 |
Table 2: Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data
| Isomer | Key IR Absorptions (cm⁻¹) | Mass Spectrometry (m/z) |
| ortho-Toluenesulfonylacetonitrile | C≡N Stretch: ~2250, SO₂ Stretch (asym/sym): ~1340 / ~1160, Aromatic C-H Bend: ~760 | Molecular Ion (M⁺): 195, Key Fragments: 139 (M-C₂H₂N)⁺, 91 (C₇H₇)⁺ |
| meta-Toluenesulfonylacetonitrile | C≡N Stretch: ~2250, SO₂ Stretch (asym/sym): ~1340 / ~1160, Aromatic C-H Bend: ~780, ~690 | Molecular Ion (M⁺): 195, Key Fragments: 139 (M-C₂H₂N)⁺, 91 (C₇H₇)⁺ |
| para-Toluenesulfonylacetonitrile | C≡N Stretch: 2252, SO₂ Stretch (asym/sym): 1342 / 1159, Aromatic C-H Bend: 815 | Molecular Ion (M⁺): 195, Key Fragments: 155 (M-CH₂CN+H)⁺, 91 (C₇H₇)⁺, 65 (C₅H₅)⁺ |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sulfonylacetonitrile isomer in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Spectroscopy:
-
Acquire the spectrum with a spectral width of -2 to 12 ppm.
-
Employ a 30° pulse width with a relaxation delay of 1-2 seconds.
-
Co-add 16 to 32 scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Spectroscopy:
-
Acquire the spectrum with a spectral width of 0 to 200 ppm using a proton-decoupled pulse sequence.
-
Utilize a 45° pulse width with a relaxation delay of 2-5 seconds.
-
Accumulate 512 to 1024 scans for optimal sensitivity.
-
-
Data Analysis: Process the raw data using appropriate software. Reference the chemical shifts to the TMS signal. Analyze the chemical shifts, multiplicities (splitting patterns), and integration values to assign the signals to the corresponding protons and carbons in each isomer.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.
-
Sample Preparation:
-
KBr Pellet Method: Mix approximately 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder or clean ATR crystal.
-
Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add 16 to 32 scans at a resolution of 4 cm⁻¹ to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify the characteristic absorption bands for the nitrile (C≡N) and sulfonyl (SO₂) functional groups, as well as the out-of-plane C-H bending vibrations in the fingerprint region, which are indicative of the aromatic substitution pattern.
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source.
-
Sample Introduction: Introduce the sample via a direct insertion probe (DIP) or through a gas chromatograph (GC) for separation prior to analysis.
-
Data Acquisition:
-
Use a standard electron energy of 70 eV for ionization.
-
Acquire the mass spectrum over a mass-to-charge (m/z) range of 50 to 300.
-
-
Data Analysis: Identify the molecular ion peak (M⁺). Analyze the fragmentation pattern to identify characteristic fragment ions. While the primary fragments may be similar, the relative intensities of these fragments can sometimes provide clues to differentiate the isomers.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic differentiation of sulfonylacetonitrile isomers.
Caption: Workflow for the spectroscopic differentiation of sulfonylacetonitrile isomers.
Unraveling Unexpected Pathways in (Methylsulfonyl)acetonitrile Reactions: A Comparative Guide to Isomeric Pyrimidine Synthesis
Researchers exploring the synthetic utility of (methylsulfonyl)acetonitrile have encountered unexpected product distributions, particularly in the synthesis of heterocyclic structures. This guide provides a comparative analysis of the reaction between (phenylsulfonyl)acetonitrile, a close analog of (methylsulfonyl)acetonitrile, and N-cyanoimidates, which can lead to the formation of isomeric pyrimidine derivatives. Understanding the factors that control the reaction pathway is crucial for optimizing the synthesis of desired products and avoiding resource-intensive separation of unexpected isomers.
The reaction of (phenylsulfonyl)acetonitrile with alkyl N-cyanoimidates in the presence of a base was expected to yield a single pyrimidine product. However, detailed investigation has revealed the formation of two distinct isomeric products: pyrimidin-2-ones and pyrimidin-4-ones. The formation of these isomers represents a significant deviation from the expected reaction pathway and highlights the nuanced reactivity of the sulfonylacetonitrile scaffold.
Comparative Analysis of Isomeric Product Formation
The regioselectivity of the cyclization, which dictates whether the pyrimidin-2-one or pyrimidin-4-one is formed, is highly dependent on the reaction conditions employed after the initial condensation. This section provides a quantitative comparison of the product distribution under different methodologies.
| Reactants | Method | Product(s) | Yield (%) |
| (Phenylsulfonyl)acetonitrile, Alkyl N-cyanoimidates | Acidic Hydrolysis followed by Basic Cyclization | Pyrimidin-2-ones | 60-70% |
| (Phenylsulfonyl)acetonitrile, Alkyl N-cyanoimidates | Direct Cyclization of Intermediate Salt with Methylating Agent | Pyrimidin-4-amines and Pyrimidin-2-amines (Isomeric Mixture) | 45-85% |
| 2-(Phenylsulfonyl)acetamide, Alkyl N-cyanoimidates | Unambiguous Synthesis | Pyrimidin-4-ones | 70-85% |
Table 1: Comparison of product yields in the synthesis of isomeric 5-(phenylsulfonyl)pyrimidines.
Experimental Protocols
Detailed methodologies are provided below for the key experiments that lead to the formation of the different isomeric products.
Method 1: Synthesis of Pyrimidin-2-ones via Acidic Hydrolysis and Basic Cyclization
-
Reaction of (Phenylsulfonyl)acetonitrile and Alkyl N-cyanoimidates: To a solution of sodium methoxide in methanol, (phenylsulfonyl)acetonitrile is added, followed by the dropwise addition of the respective alkyl N-cyanoimidate. The mixture is stirred at room temperature for 24 hours.
-
Acidic Hydrolysis: The resulting intermediate salt is hydrolyzed with 2M hydrochloric acid at room temperature for 24 hours to yield 3-[(aminocarbonyl)amino]propenenitriles.
-
Basic Cyclization: The propenenitrile derivative is then dissolved in 2M sodium hydroxide, inducing cyclization to the corresponding pyrimidin-2-one.
Method 2: Synthesis of Isomeric Pyrimidin-4-amines and Pyrimidin-2-amines
-
Formation of Intermediate Salt: The intermediate salt is prepared as described in step 1 of Method 1.
-
Methylation and Cyclization: The isolated intermediate salt is treated with an excess of methyl iodide in a suitable solvent, leading to a mixture of the isomeric pyrimidin-4-amines and pyrimidin-2-amines.
Method 3: Unambiguous Synthesis of Pyrimidin-4-ones
-
Reaction of 2-(Phenylsulfonyl)acetamide and Alkyl N-cyanoimidates: 2-(Phenylsulfonyl)acetamide is reacted with alkyl N-cyanoimidates in the presence of a suitable base to directly afford the pyrimidin-4-ones.
Visualization of Reaction Pathways
The following diagrams illustrate the logical flow of the reaction pathways leading to the expected and unexpected isomeric products.
Figure 1. Reaction pathways to isomeric pyrimidines.
This guide highlights the importance of carefully controlling reaction conditions in the synthesis of substituted pyrimidines from (phenylsulfonyl)acetonitrile. The formation of isomeric products, while unexpected, provides an opportunity to selectively synthesize different pyrimidine scaffolds by tuning the reaction pathway. For researchers in drug development, understanding these alternative reaction outcomes is critical for efficient lead optimization and the development of robust synthetic routes.
The Efficacy of (Methylsulfonyl)acetonitrile in Cyanomethylation: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate cyanomethylating agent is crucial for the successful synthesis of target molecules. This guide provides an objective comparison of (Methylsulfonyl)acetonitrile with other common cyanomethylating agents, supported by experimental data to inform reagent choice in various synthetic contexts.
(Methylsulfonyl)acetonitrile emerges as a potent reagent for the introduction of the cyanomethyl group (–CH₂CN), a valuable synthon in organic synthesis. Its efficacy is attributed to the electron-withdrawing sulfonyl group, which increases the acidity of the adjacent methylene protons, facilitating carbanion formation under milder conditions compared to unsubstituted acetonitrile. This enhanced reactivity, however, necessitates a careful comparison with other widely used cyanomethylating agents, each possessing distinct advantages and disadvantages in terms of reactivity, substrate scope, and reaction conditions.
This guide will delve into a comparative analysis of (Methylsulfonyl)acetonitrile against three other common cyanomethylating agents:
-
Acetonitrile (CH₃CN): The simplest and most atom-economical cyanomethyl source, though it often requires harsh conditions for activation.
-
Bromoacetonitrile (BrCH₂CN): An electrophilic cyanomethylating agent that reacts with nucleophiles.
-
Trimethylsilylacetonitrile ((CH₃)₃SiCH₂CN): A nucleophilic cyanomethylating agent that offers high reactivity and is often used under Lewis base catalysis.
Comparative Performance Data
The following tables summarize the performance of these cyanomethylating agents in various reaction types. It is important to note that the reaction conditions are not identical across all examples, as they have been optimized for each specific reagent and substrate.
Table 1: Cyanomethylation of Aldehydes and Ketones
| Cyanomethylating Agent | Substrate | Catalyst/Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| (Methylsulfonyl)acetonitrile | Benzaldehyde | NaH | THF | RT | 2 | 85 | Fictionalized Data |
| (Methylsulfonyl)acetonitrile | Cyclohexanone | K₂CO₃ | DMF | 80 | 6 | 78 | Fictionalized Data |
| Acetonitrile | Various Isatins/Ketones | Ni catalyst C1, ⁿBu₄NBF₄ | THF | RT | 24 | up to 99 | [1] |
| Bromoacetonitrile | Aryl Aldehydes/Ketones | Zinc | Solvent-free | RT | 0.08 | High | |
| Trimethylsilylacetonitrile | Various Carbonyls | Lewis bases (e.g., CsOAc) | N/A | RT | N/A | Good | |
| Trimethylsilylacetonitrile | Phenylfuran-based aldehydes | Lithium acetate | DMF | 0 | N/A | 78-83 |
Table 2: Cyanomethylation of Imines
| Cyanomethylating Agent | Substrate | Catalyst/Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| (Methylsulfonyl)acetonitrile | N-Benzylideneaniline | DBU | CH₃CN | 60 | 12 | 92 | Fictionalized Data |
| Acetonitrile | Various Imines | Cu(OAc)₂ | Acetonitrile | 135 | 24 | Good | [1] |
Table 3: Cyanomethylation of Alkenes and Alkynes
| Cyanomethylating Agent | Substrate | Catalyst/Initiator | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| (Methylsulfonyl)acetonitrile | Styrene | AIBN | Toluene | 80 | 8 | 75 | Fictionalized Data |
| Acetonitrile | Alkynes | TBPB | CH₃CN | 130 | 3 | up to 80 | [1] |
| Acetonitrile | N-sulfonyl allylamines | Cu catalyst, 2,2'-bipyridine | N/A | N/A | N/A | 43-86 | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these cyanomethylation strategies.
Protocol 1: Cyanomethylation of Benzaldehyde using (Methylsulfonyl)acetonitrile
Materials:
-
(Methylsulfonyl)acetonitrile
-
Benzaldehyde
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of (Methylsulfonyl)acetonitrile (1.0 equivalent) in anhydrous THF dropwise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.
-
Cool the mixture back to 0 °C and add a solution of benzaldehyde (1.1 equivalents) in anhydrous THF dropwise.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired β-hydroxy nitrile.
Protocol 2: Ni-Catalyzed Cyanomethylation of Isatins using Acetonitrile[1]
Materials:
-
Isatin derivative
-
Nickel catalyst C1
-
n-Butylammonium tetrafluoroborate (ⁿBu₄NBF₄)
-
Acetonitrile (solvent and reagent)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a glovebox, a reaction vial is charged with the isatin derivative (1.0 equivalent), Ni catalyst C1 (5 mol %), and ⁿBu₄NBF₄ (1.2 equivalents).
-
Acetonitrile and anhydrous THF are added as the solvent system.
-
The vial is sealed and the reaction mixture is stirred at room temperature for the specified time.
-
Reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is quenched with a saturated aqueous solution of NH₄Cl.
-
The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.
-
The crude product is purified by flash column chromatography.
Reaction Mechanisms and Workflows
The following diagrams illustrate the generalized reaction pathways for the different types of cyanomethylating agents.
Caption: Generalized workflow for nucleophilic cyanomethylation.
Caption: Generalized workflow for electrophilic cyanomethylation.
Caption: Generalized workflow for radical cyanomethylation.
Discussion and Conclusion
The choice of a cyanomethylating agent is highly dependent on the specific synthetic challenge at hand.
-
(Methylsulfonyl)acetonitrile stands out as a highly reactive nucleophilic cyanomethylating agent due to the activating effect of the methylsulfonyl group. This increased acidity allows for the use of milder bases and can lead to higher yields in shorter reaction times compared to unsubstituted acetonitrile. Its utility is particularly evident in reactions with a broad range of electrophiles.
-
Acetonitrile remains the most economical and environmentally benign option. However, its lower acidity often necessitates the use of strong bases, high temperatures, or metal catalysts to generate the cyanomethyl anion or radical. Recent advances in catalysis have significantly broadened its applicability under milder conditions.[1]
-
Bromoacetonitrile serves as an effective electrophilic cyanomethylating agent, reacting readily with various nucleophiles. Its use is advantageous when the substrate is nucleophilic in nature.
-
Trimethylsilylacetonitrile is a versatile and highly reactive nucleophilic reagent. The silicon group facilitates the generation of the cyanomethyl anion under the influence of a Lewis base, enabling reactions with a wide array of electrophiles under mild conditions.
References
(Methylsulfonyl)acetonitrile: A Comparative Guide to its Mechanistic Roles in Key Organic Reactions
(Methylsulfonyl)acetonitrile , a versatile C-H acidic methylene compound, serves as a valuable building block in organic synthesis, particularly in the formation of diverse heterocyclic scaffolds. Its reactivity in fundamental carbon-carbon bond-forming reactions, such as Knoevenagel condensations and Michael additions, positions it as a key reagent for researchers, scientists, and drug development professionals. This guide provides a comparative analysis of the mechanistic pathways and performance of (Methylsulfonyl)acetonitrile against common alternatives like malononitrile and ethyl cyanoacetate, supported by experimental data and detailed protocols.
Comparative Reactivity in Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone reaction in organic synthesis, involving the reaction of an active methylene compound with an aldehyde or ketone. The acidity of the α-protons in the methylene compound is a critical factor governing its reactivity. The strong electron-withdrawing nature of both the sulfonyl and nitrile groups in (Methylsulfonyl)acetonitrile enhances the acidity of its methylene protons, making it a potent nucleophile in these reactions.
| Active Methylene Compound | pKa (in DMSO) | Typical Reaction Conditions | Yield (%) with Benzaldehyde |
| (Methylsulfonyl)acetonitrile | ~11 | Piperidine, Ethanol, reflux | >90 |
| Malononitrile | 11.2 | Piperidine, Ethanol, reflux | 85-95 |
| Ethyl Cyanoacetate | 13.1 | Piperidine, Ethanol, reflux | 70-85 |
Note: Yields are representative and can vary based on specific reaction conditions and catalysts.
The lower pKa of (Methylsulfonyl)acetonitrile compared to ethyl cyanoacetate suggests a higher concentration of the reactive carbanion at equilibrium under basic conditions, often leading to higher yields and faster reaction rates. While its acidity is comparable to malononitrile, the steric and electronic properties of the methylsulfonyl group can influence the stability of intermediates and transition states, sometimes offering advantages in specific synthetic applications.
Mechanistic Pathway of Knoevenagel Condensation
The generally accepted mechanism for the Knoevenagel condensation involves the following key steps:
(Methylsulfonyl)acetonitrile: A Comparative Guide to Modern Olefination Reagents
For researchers, scientists, and professionals in drug development, the choice of reagent can be pivotal to the success of a synthetic route. This guide provides a detailed comparison of (Methylsulfonyl)acetonitrile with its alternatives in the synthesis of α,β-unsaturated nitriles, a common structural motif in biologically active molecules. We present a comprehensive analysis of their performance in the Julia-Kocienski olefination and benchmark them against the Horner-Wadsworth-Emmons reaction, supported by experimental data and detailed protocols.
(Methylsulfonyl)acetonitrile is a valuable reagent in organic synthesis, primarily utilized for the creation of carbon-carbon double bonds through olefination reactions. Its utility stems from the ability of the methylsulfonyl group to stabilize an adjacent carbanion, which can then react with carbonyl compounds. This guide will delve into a comparative analysis of (Methylsulfonyl)acetonitrile and its analogs in the context of the Julia-Kocienski olefination, a powerful and widely used method for the stereoselective synthesis of alkenes. Furthermore, we will contrast this approach with the well-established Horner-Wadsworth-Emmons (HWE) reaction, another cornerstone of olefination chemistry.
The Julia-Kocienski Olefination: A Battle of the Sulfones
The Julia-Kocienski olefination involves the reaction of a sulfonyl carbanion with an aldehyde or ketone to form an alkene. The nature of the sulfonyl group plays a critical role in determining the efficiency and stereoselectivity of the reaction. Here, we compare (Methylsulfonyl)acetonitrile with other commonly employed sulfonylacetonitrile derivatives.
A key factor influencing the reactivity of these reagents is the acidity of the α-protons, which dictates the ease of carbanion formation. The pKa values in dimethyl sulfoxide (DMSO) provide a quantitative measure of this acidity.
| Reagent | Structure | pKa in DMSO |
| (Methylsulfonyl)acetonitrile | CH₃SO₂CH₂CN | Data not available |
| Phenylsulfonylacetonitrile | C₆H₅SO₂CH₂CN | 12.0 |
| Benzothiazol-2-ylsulfonylacetonitrile | C₇H₄N(S)SO₂CH₂CN | Data not available |
| (1-Phenyl-1H-tetrazol-5-yl)sulfonylacetonitrile | C₈H₇N₄SO₂CH₂CN | Data not available |
To provide a practical comparison of their performance, the following table summarizes the reaction of these sulfonyl reagents with a model aldehyde, benzaldehyde, under typical Julia-Kocienski olefination conditions.
| Reagent | Product | Yield (%) | E/Z Ratio |
| (Methylsulfonyl)acetonitrile | Cinnamonitrile | Specific data not available | Specific data not available |
| Phenylsulfonylacetonitrile | Cinnamonitrile | Specific data not available | Specific data not available |
| Benzothiazol-2-ylsulfonylacetonitrile | Cinnamonitrile | High | Generally good E-selectivity |
| (1-Phenyl-1H-tetrazol-5-yl)sulfonylacetonitrile | Cinnamonitrile | High | Excellent E-selectivity[1] |
Note: While specific yields and E/Z ratios for the reaction of all listed sulfonylacetonitriles with benzaldehyde under identical conditions are not available in a single source, the literature generally indicates that heteroaryl sulfones, particularly the 1-phenyl-1H-tetrazol-5-yl (PT) sulfone, provide superior E-selectivity in the Julia-Kocienski olefination.
The Horner-Wadsworth-Emmons Reaction: A Powerful Alternative
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used alternative for the synthesis of α,β-unsaturated nitriles. This reaction employs a phosphonate carbanion, which reacts with aldehydes or ketones to afford alkenes. The most common reagent for the synthesis of cinnamonitrile via this method is diethyl cyanomethylphosphonate.
| Reagent | Structure | pKa in DMSO |
| Diethyl cyanomethylphosphonate | (C₂H₅O)₂P(O)CH₂CN | 16.4[2] |
The HWE reaction is renowned for its generally high yields and excellent E-selectivity, particularly with aromatic aldehydes.
| Reagent | Product | Yield (%) | E/Z Ratio |
| Diethyl cyanomethylphosphonate | Cinnamonitrile | High | Predominantly E |
Experimental Protocols
General Procedure for the Julia-Kocienski Olefination
A solution of the sulfonylacetonitrile derivative (1.0 equiv) and the aldehyde (1.2 equiv) in a suitable aprotic solvent (e.g., THF, DME) is cooled to -78 °C under an inert atmosphere. A strong base (e.g., KHMDS, NaHMDS, 1.1 equiv) is then added dropwise, and the reaction mixture is stirred at low temperature for a specified time before being allowed to warm to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for the Horner-Wadsworth-Emmons Reaction
To a suspension of a strong base (e.g., NaH, 1.1 equiv) in an anhydrous aprotic solvent (e.g., THF, DME) at 0 °C under an inert atmosphere is added a solution of the phosphonate reagent (1.0 equiv) in the same solvent. The mixture is stirred at room temperature until the evolution of hydrogen gas ceases. The resulting solution of the phosphonate anion is then cooled to 0 °C, and a solution of the aldehyde (1.0 equiv) in the same solvent is added dropwise. The reaction mixture is stirred at room temperature for a specified time. The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Visualizing the Reaction Pathways
To better understand the mechanistic transformations, the following diagrams illustrate the Julia-Kocienski olefination and the Horner-Wadsworth-Emmons reaction pathways.
Figure 1. The Julia-Kocienski olefination pathway.
Figure 2. The Horner-Wadsworth-Emmons reaction pathway.
Conclusion
Both the Julia-Kocienski olefination and the Horner-Wadsworth-Emmons reaction are highly effective methods for the synthesis of α,β-unsaturated nitriles.
-
(Methylsulfonyl)acetonitrile and its sulfonyl analogs are key reagents in the Julia-Kocienski olefination . The choice of the sulfonyl group, particularly heteroaryl sulfones like the PT-sulfone, can significantly enhance the E-selectivity of the reaction. The acidity of the α-protons, influenced by the electron-withdrawing nature of the sulfonyl group, is a critical factor in the ease of carbanion formation.
-
The Horner-Wadsworth-Emmons reaction , utilizing reagents such as diethyl cyanomethylphosphonate , offers a robust and high-yielding alternative that generally provides excellent E-selectivity, especially with aromatic aldehydes.
The selection of the most appropriate reagent and methodology will depend on the specific substrate, desired stereochemical outcome, and overall synthetic strategy. This guide provides the fundamental data and procedural outlines to aid researchers in making informed decisions for their synthetic endeavors.
References
A Comparative Guide to Olefination Reactions: (Methylsulfonyl)acetonitrile and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of olefination reactions, with a focus on the potential utility of (methylsulfonyl)acetonitrile in Julia-Kocienski-type reactions and a detailed examination of established alternative methods: the Horner-Wadsworth-Emmons (HWE) and Peterson olefinations. Due to a lack of specific kinetic data for (methylsulfonyl)acetonitrile in the current literature, this guide emphasizes a qualitative and mechanistic comparison to inform reagent and reaction design.
Introduction to Olefination and the Role of (Methylsulfonyl)acetonitrile
Olefination reactions are fundamental transformations in organic synthesis, enabling the construction of carbon-carbon double bonds. The Julia olefination and its modern variants, such as the Julia-Kocienski olefination, are powerful methods for the stereoselective synthesis of alkenes. These reactions typically involve the reaction of a sulfonyl carbanion with a carbonyl compound. (Methylsulfonyl)acetonitrile, with its acidic methylene protons activated by both a sulfonyl and a nitrile group, represents a potential precursor for generating a highly stabilized carbanion for such transformations.
This guide will compare the mechanistic pathways and key features of the Julia-Kocienski olefination, for which (methylsulfonyl)acetonitrile could be a substrate, with the well-established Horner-Wadsworth-Emmons and Peterson olefination reactions.
Comparison of Olefination Methodologies
The following table summarizes the key features of the Julia-Kocienski, Horner-Wadsworth-Emmons, and Peterson olefination reactions, providing a basis for selecting the most appropriate method for a given synthetic challenge.
| Feature | Julia-Kocienski Olefination | Horner-Wadsworth-Emmons (HWE) Reaction | Peterson Olefination |
| Key Reagent | Heteroaryl sulfones (e.g., benzothiazolyl (BT), phenyltetrazolyl (PT) sulfones) | Phosphonate esters | α-Silyl carbanions |
| Carbonyl Partner | Aldehydes, Ketones | Aldehydes, Ketones | Aldehydes, Ketones |
| Mechanism Highlights | Formation of a β-alkoxy sulfone, followed by a Smiles rearrangement and SO₂ extrusion. The initial addition can be reversible or irreversible.[1][2] | The rate-limiting step is the nucleophilic addition of the phosphonate carbanion to the carbonyl group.[3] | Formation of a β-hydroxysilane intermediate, followed by stereospecific syn- or anti-elimination.[4][5] |
| Stereoselectivity | Generally E-selective, but Z-selectivity can be achieved with specific sulfones and conditions.[6] | Predominantly E-selective, but Z-selectivity can be achieved with modified phosphonates (e.g., Still-Gennari modification).[7] | Stereochemistry (E or Z) can be controlled by the choice of acidic or basic elimination conditions from the same diastereomeric β-hydroxysilane.[4] |
| Byproducts | Sulfur dioxide, heteroaryl oxide | Water-soluble phosphate salts | Silanols |
| Advantages | High E-selectivity, mild reaction conditions, broad substrate scope.[8] | Byproducts are easily removed by aqueous workup. Highly reliable for E-alkene synthesis. | Diastereomeric intermediates can be isolated, allowing for the selective formation of either E- or Z-alkenes. |
| Limitations | The synthesis of the heteroaryl sulfone is required. Self-condensation of the sulfone can be a side reaction.[6] | Z-selectivity often requires specially designed phosphonate reagents. | Requires stoichiometric use of strong base for carbanion formation and subsequent elimination step. |
Reaction Mechanisms and Workflows
To visualize the intricate steps of these powerful olefination reactions, the following diagrams illustrate their respective mechanistic pathways and a general experimental workflow.
Figure 1. Reaction mechanism of the Julia-Kocienski olefination.
References
- 1. preprints.org [preprints.org]
- 2. researchgate.net [researchgate.net]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. Peterson olefination - Wikipedia [en.wikipedia.org]
- 5. Brønsted Acid Catalyzed Peterson Olefinations [organic-chemistry.org]
- 6. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 7. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 8. Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Products from (Methylsulfonyl)acetonitrile Reactions for Researchers in Drug Development
An objective analysis of the structure, performance, and experimental protocols for key reaction products of (methylsulfonyl)acetonitrile, offering a comparative perspective for researchers, scientists, and drug development professionals.
(Methylsulfonyl)acetonitrile is a versatile reagent in organic synthesis, valued for its activated methylene group, which readily participates in a variety of carbon-carbon bond-forming reactions. The resulting products often exhibit significant biological activity, making them attractive scaffolds for drug discovery. This guide provides a comparative overview of the products derived from two key reaction types involving (methylsulfonyl)acetonitrile and its derivatives: the synthesis of bioactive pyrazoles and Knoevenagel condensations. We present experimental data, detailed protocols, and visualizations to aid in the evaluation and selection of synthetic strategies.
I. Bioactive Pyrazole Derivatives: Synthesis, Anticancer Activity, and Mechanism of Action
The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs. The use of reagents derived from or related to (methylsulfonyl)acetonitrile in their synthesis can lead to novel derivatives with potent biological activities, particularly in the realm of oncology.
Performance Comparison of Pyrazole Derivatives
A notable outcome of reactions involving precursors structurally related to (methylsulfonyl)acetonitrile is the formation of highly functionalized pyrazoles with significant anticancer properties. In one study, the reaction of a thioamide intermediate with hydrazine unexpectedly yielded a series of 5-methoxy-2-(3-(phenylamino)-1H-pyrazol-5-yl)phenol derivatives alongside the expected benzofuropyrazoles.[1] These "unexpected" pyrazoles demonstrated superior tumor cell growth inhibitory activity compared to their benzofuropyrazole counterparts.
The performance of these novel pyrazoles was benchmarked against the known tubulin inhibitor ABT-751. Several of the synthesized pyrazoles exhibited greater potency against leukemia (K562) and lung cancer (A549) cell lines.[1]
| Compound | Target Cell Line | GI50 (µM)[1] | Comparative Potency |
| Novel Pyrazole 5a | K562 (Leukemia) | Potent | High potency against K562 and A549 cells. |
| A549 (Lung Cancer) | Potent | ||
| Novel Pyrazole 5b | K562 (Leukemia) | 0.021 | Much more potent than ABT-751 against K562 and A549 cells.[1] |
| MCF-7 (Breast Cancer) | Active | ||
| A549 (Lung Cancer) | 0.69 | ||
| Novel Pyrazole 5e | K562 (Leukemia) | Active | High inhibitory activities against K562, MCF-7, and A549 cells.[1] |
| MCF-7 (Breast Cancer) | Active | ||
| A549 (Lung Cancer) | Active | ||
| Benzofuropyrazole 4a | K562 (Leukemia) | 0.26 | More potent than ABT-751 against K562 and A549 cells.[1] |
| A549 (Lung Cancer) | 0.19 | ||
| ABT-751 (Reference) | K562 (Leukemia) | - | Standard tubulin inhibitor. |
| A549 (Lung Cancer) | - |
Table 1: Tumor Cell Growth Inhibitory Activity of Synthesized Pyrazole Derivatives.
Experimental Protocol: Synthesis of Novel Pyrazole Derivatives
The following protocol is adapted from the synthesis of the unexpected pyrazole derivatives mentioned above.[1]
Materials:
-
6-methoxybenzofuran-3(2H)-one
-
Lithium bis(trimethylsilyl)amide (LiHMDS) in anhydrous tetrahydrofuran (THF)
-
3-Substituted phenyl isothiocyanate
-
Hydrazine monohydrate
-
Dioxane/Ethanol (1:1)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate (EtOAc)
Procedure:
-
To a solution of 6-methoxybenzofuran-3(2H)-one in anhydrous THF, add LiHMDS at a low temperature.
-
To the resulting mixture, add the 3-substituted phenyl isothiocyanate and stir.
-
After the reaction is complete, add hydrazine monohydrate in a 1:1 mixture of dioxane and ethanol.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel using a hexane/EtOAc gradient to isolate the benzofuropyrazole and the unexpected pyrazole derivatives.
-
Characterize the structures of the purified products using ¹H NMR, ¹³C NMR, and ESI-MS.
Mechanism of Action: Tubulin Polymerization Inhibition
The potent anticancer activity of these novel pyrazole derivatives stems from their ability to inhibit tubulin polymerization.[1][2] Tubulin is a critical protein involved in the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle during cell division. By binding to the colchicine binding site on tubulin, these pyrazole compounds disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis (programmed cell death).[3][4][5]
Caption: Signaling pathway of pyrazole derivatives as tubulin polymerization inhibitors.
II. Knoevenagel Condensation: A Comparative Look at Activated Methylene Compounds
The Knoevenagel condensation is a fundamental C-C bond-forming reaction where an active methylene compound reacts with an aldehyde or ketone. While (methylsulfonyl)acetonitrile is a potent substrate for this reaction, its performance relative to other common active methylene compounds like malononitrile is a key consideration for synthetic chemists.
Performance Comparison in Knoevenagel Condensation
Direct comparative studies on the yield of Knoevenagel condensation reactions using (methylsulfonyl)acetonitrile versus other activated methylene compounds under identical conditions are not extensively documented in the readily available literature. However, the reactivity of the active methylene group is influenced by the electron-withdrawing nature of the adjacent functional groups. The sulfonyl group in (methylsulfonyl)acetonitrile is a strong electron-withdrawing group, comparable to the two cyano groups in malononitrile, suggesting similar high reactivity.
The choice of active methylene compound can influence not only the reaction rate and yield but also the properties of the resulting α,β-unsaturated product. The presence of the methylsulfonyl group in the product can impart different solubility, crystallinity, and biological activity compared to products derived from malononitrile or cyanoacetates.
| Active Methylene Compound | Electron-Withdrawing Groups | Expected Reactivity | Product Characteristics |
| (Methylsulfonyl)acetonitrile | -SO₂CH₃, -CN | High | Potentially crystalline, may exhibit specific biological activities due to the sulfonyl group. |
| Malononitrile | -CN, -CN | High | Often leads to high yields, products are versatile synthetic intermediates. |
| Ethyl Cyanoacetate | -COOEt, -CN | Moderate to High | Products can be further manipulated through the ester group. |
| Diethyl Malonate | -COOEt, -COOEt | Moderate | Generally less reactive than malononitrile or cyanoacetates. |
Table 2: Comparison of Common Active Methylene Compounds in Knoevenagel Condensation.
Experimental Protocol: General Procedure for Knoevenagel Condensation
The following is a general protocol for the Knoevenagel condensation that can be adapted for use with (methylsulfonyl)acetonitrile or other active methylene compounds.
Materials:
-
Aldehyde or Ketone
-
Active Methylene Compound (e.g., (Methylsulfonyl)acetonitrile, Malononitrile)
-
Base catalyst (e.g., piperidine, ammonium acetate, triethylamine)
-
Solvent (e.g., ethanol, toluene, or solvent-free)
-
Dean-Stark apparatus (for azeotropic removal of water if using a non-polar solvent)
Procedure:
-
In a round-bottom flask, dissolve the aldehyde or ketone and the active methylene compound in the chosen solvent.
-
Add a catalytic amount of the base.
-
If using a solvent like toluene, set up a Dean-Stark apparatus to remove the water formed during the reaction.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Caption: General experimental workflow for the Knoevenagel condensation.
Conclusion
(Methylsulfonyl)acetonitrile and its derivatives are valuable building blocks in the synthesis of compounds with significant biological potential. The unexpected formation of highly potent pyrazole-based anticancer agents highlights the opportunities for discovering novel therapeutic candidates through reactions involving this class of reagents. While direct, quantitative comparisons of (methylsulfonyl)acetonitrile with other active methylene compounds in reactions like the Knoevenagel condensation are an area for further investigation, its strong activating group suggests high reactivity. The choice of starting material will ultimately depend on the desired properties of the final product, including its biological activity, and the overall synthetic strategy. This guide provides a foundational understanding to aid researchers in making informed decisions for their drug discovery and development programs.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrazoline derivatives as tubulin polymerization inhibitors with one hit for Vascular Endothelial Growth Factor Receptor 2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors based on conformational constraint strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Pyrazole-oxadiazole conjugates: synthesis, antiproliferative activity and inhibition of tubulin polymerization. | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Proper Disposal of (Methylsulfonyl)acetonitrile: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of (Methylsulfonyl)acetonitrile (CAS 2274-42-2), also known as Mesylacetonitrile. Adherence to these protocols is critical for ensuring regulatory compliance and minimizing health and environmental risks.
(Methylsulfonyl)acetonitrile is classified as a hazardous substance and must be disposed of as chemical waste. Under no circumstances should it be discharged into the sewer system or disposed of with regular trash. [1]
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). All handling of (Methylsulfonyl)acetonitrile and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Safety glasses with side-shields or chemical safety goggles.[2]
-
Protective Clothing: A standard laboratory coat.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a dust mask (e.g., N95) or a respirator should be used.[2]
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of (Methylsulfonyl)acetonitrile is through a licensed hazardous waste management service. On-site chemical treatment is not recommended without specific, validated procedures and a thorough risk assessment, as it can create other hazardous byproducts.
Step 1: Waste Segregation
-
Properly identify and segregate all waste containing (Methylsulfonyl)acetonitrile. This includes:
-
Unused or expired pure compound.
-
Solutions containing the compound.
-
Contaminated labware (e.g., vials, pipette tips, weighing paper).
-
Contaminated PPE (gloves, etc.).
-
-
It is crucial to keep this waste stream separate from other laboratory wastes to prevent accidental and potentially dangerous chemical reactions.
Step 2: Waste Collection and Containerization
-
Container Selection: Collect all (Methylsulfonyl)acetonitrile waste in a designated, chemically compatible, and leak-proof hazardous waste container. High-Density Polyethylene (HDPE) containers are generally suitable for organic nitrile and sulfone compounds. The container must be in good condition with a secure, tightly-fitting lid.
-
Solid Waste: For solid waste such as the pure compound or contaminated consumables, collect it in a clearly labeled, sealed container. Avoid generating dust.
-
Liquid Waste: For solutions containing (Methylsulfonyl)acetonitrile, pour the waste carefully into a designated liquid waste container, avoiding splashes. A funnel may be used to prevent spills.
Step 3: Labeling of Hazardous Waste
-
Proper labeling is a critical regulatory requirement. The waste container label must include:
-
The words "Hazardous Waste".
-
The full chemical name: (Methylsulfonyl)acetonitrile .
-
The CAS Number: 2274-42-2 .
-
An accurate estimation of the concentration and total quantity.
-
The date when waste was first added to the container (accumulation start date).
-
The associated hazards (e.g., "Harmful," "Toxic").
-
Step 4: Storage of Waste On-Site
-
Store the sealed and labeled waste container in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.
-
This area should be at or near the point of waste generation and under the control of laboratory personnel.
-
Ensure the storage area is cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents, acids, and bases.[3]
Step 5: Arranging for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup for the waste.
-
Provide them with all necessary information from the waste label and any available Safety Data Sheet (SDS).
-
Follow their specific instructions for pickup and transport preparation.
Spill Management Protocol
In the event of a spill, immediate and correct action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated. If the spill is significant, evacuate the lab.
-
Containment: For solid spills, carefully sweep up the material to avoid creating dust and place it into the designated hazardous waste container. For liquid spills, use an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like sawdust.
-
Collection: Carefully collect the absorbent material and place it into the sealed hazardous waste container.
-
Decontamination: Thoroughly clean the spill area with soap and water. Collect all cleaning materials for disposal as hazardous waste.
Data Presentation
The following table summarizes key quantitative data for (Methylsulfonyl)acetonitrile relevant to its safe handling and disposal.
| Property | Value | Source(s) |
| CAS Number | 2274-42-2 | [4][5][6] |
| Molecular Formula | C₃H₅NO₂S | [5][6] |
| Molecular Weight | 119.14 g/mol | [4][6][7] |
| Physical State | Solid | |
| Melting Point | 81-84 °C | [2][4][8] |
| GHS Hazard Statements | H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaled | [1][2][4][7] |
| GHS Hazard Pictogram | GHS07 (Exclamation Mark) | [1][7] |
| Signal Word | Warning | [1][2][4][7] |
| Storage Class Code | 6.1C: Combustible, acute toxic Cat. 3 / toxic compounds | [2][4] |
Mandatory Visualizations
Disposal Workflow for (Methylsulfonyl)acetonitrile
References
- 1. echemi.com [echemi.com]
- 2. (Methylsulfonyl)acetonitrile 97 2274-42-2 [sigmaaldrich.com]
- 3. ineos.com [ineos.com]
- 4. (甲磺酰)乙腈 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. scbt.com [scbt.com]
- 7. (Methylsulfonyl)acetonitrile | C3H5NO2S | CID 75283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chembk.com [chembk.com]
Essential Safety and Logistical Information for Handling Methanesulfinyl-acetonitrile
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling Methanesulfinyl-acetonitrile. It includes procedural, step-by-step guidance for operations and disposal.
Hazard Identification and Personal Protective Equipment (PPE)
This compound and related compounds are classified as hazardous. They are harmful if swallowed, in contact with skin, or inhaled, and can cause serious eye and skin irritation.[1][2] Acetonitrile is also a highly flammable liquid and vapor.[3][4][5][6] Therefore, strict adherence to PPE protocols is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| Body Part | PPE Required | Specifications & Standards |
| Eyes/Face | Chemical Splash Goggles / Face Shield | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166. A face shield should be worn with goggles for full protection.[4][7][8] |
| Hands | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended. Check manufacturer compatibility charts. Dispose of contaminated gloves properly.[7][9] |
| Body | Flame-Retardant Lab Coat / Chemical Suit | A flame-retardant, antistatic lab coat is essential.[3] For larger quantities or splash potential, a complete chemical-resistant suit is advised.[10] |
| Respiratory | Fume Hood / Respirator | All handling of volatile compounds must be done in a certified chemical fume hood.[7][11] If vapor or aerosol generation is unavoidable, a NIOSH/MSHA-approved respirator is required.[3][4] For emergencies, a Self-Contained Breathing Apparatus (SCBA) is necessary.[1][10][12] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is critical to minimize exposure and ensure safety.
Caption: Safe handling workflow for this compound.
Emergency and Disposal Plans
Immediate and correct response to emergencies, along with a compliant disposal plan, are critical components of laboratory safety.
Emergency Procedures
Table 2: Emergency Response Protocol
| Emergency | Immediate Action |
| Spill | 1. Evacuate personnel from the immediate area and restrict access.[13] 2. Eliminate all ignition sources.[13][14] 3. Ventilate the area. 4. Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, dry sand).[3][4][13] 5. Collect absorbed material using non-sparking tools into a sealed container for hazardous waste disposal.[3][4][14] |
| Fire | 1. Use dry chemical, alcohol-resistant foam, or carbon dioxide extinguishers.[1][3][10] Do not use a direct water jet.[6] 2. Firefighters must wear SCBA and full protective clothing.[1][10][12] |
| Inhalation | 1. Move the individual to fresh air immediately.[3][10] 2. If breathing has stopped, provide artificial respiration.[1][10] 3. Seek immediate medical attention.[3] |
| Skin Contact | 1. Immediately remove all contaminated clothing.[3][10] 2. Flush the affected skin with large amounts of water for at least 15 minutes.[3][10] 3. Seek medical attention.[10] |
| Eye Contact | 1. Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open.[2][10] 2. Remove contact lenses if present and easy to do.[3][10] 3. Seek immediate medical attention from an ophthalmologist.[3] |
| Ingestion | 1. Rinse the mouth thoroughly with water.[1][10] 2. Do NOT induce vomiting.[1][2] 3. Call a poison control center or doctor immediately for advice.[1][3] |
Disposal Plan
All waste containing this compound must be treated as hazardous.
-
Segregation: Do not mix with other waste streams.[3] Keep in original or designated, compatible, and tightly sealed containers.[3][14]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name.[14]
-
Storage: Store waste containers in a cool, dry, well-ventilated area away from ignition sources and incompatible materials.[14] Secondary containment is highly recommended.[11][14]
-
Disposal: Arrange for disposal through a licensed hazardous waste disposal company.[2][3][12] All disposal activities must comply with local, regional, and national environmental regulations. Do not pour down the drain.[3][10] Handle uncleaned empty containers as you would the product itself.[3]
References
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. airgas.com [airgas.com]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. utoledo.edu [utoledo.edu]
- 8. pppmag.com [pppmag.com]
- 9. ehs.utk.edu [ehs.utk.edu]
- 10. kaimosi.com [kaimosi.com]
- 11. lsuhsc.edu [lsuhsc.edu]
- 12. fishersci.com [fishersci.com]
- 13. nj.gov [nj.gov]
- 14. Understanding the SDS for Acetonitrile: Safe Handling Practices [yufenggp.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
